molecular formula C15H11O6+ B077932 (+)-Leucocyanidin CAS No. 13306-05-3

(+)-Leucocyanidin

货号: B077932
CAS 编号: 13306-05-3
分子量: 287.24 g/mol
InChI 键: VEVZSMAEJFVWIL-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cyanidin is a prevalent natural anthocyanidin pigment, responsible for the red, purple, and blue hues in numerous fruits and vegetables such as berries, grapes, and purple corn. As a primary focus in biochemical and pharmacological research, Cyanidin is extensively studied for its potent antioxidant capacity, effectively scavenging free radicals and mitigating oxidative stress in cellular models. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways like MAPK and NF-κB, which underlies its observed anti-inflammatory and apoptosis-inducing effects. Researchers utilize Cyanidin to investigate its potential chemopreventive properties in various cancer cell lines, where it has been shown to inhibit proliferation and cell cycle progression. Furthermore, its role in cardiovascular research is significant, with studies exploring its ability to improve endothelial function and reduce biomarkers associated with atherosclerosis. This compound is also a critical tool in metabolic disease research, examining its impact on glucose uptake and insulin sensitivity. Provided as a high-purity standard, our Cyanidin is essential for advancing studies in nutraceuticals, functional foods, and the development of novel therapeutic agents. All studies must be conducted in vitro or in preclinical models.

属性

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol
Source PubChem
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InChI

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZSMAEJFVWIL-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H11O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

528-58-5 (chloride)
Record name Cyanidin
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DSSTOX Substance ID

DTXSID10157933
Record name Cyanidin
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Molecular Weight

287.24 g/mol
Source PubChem
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Physical Description

Solid
Record name Cyanidin
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CAS No.

13306-05-3
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium
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Record name Cyanidin
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Record name Cyanidin
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Record name CYANIDIN CATION
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Record name Cyanidin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name Cyanidin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) and anthocyanins in plants. Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone, with critical chiral centers at the C2, C3, and C4 positions of the heterocyclic C-ring. This inherent chirality gives rise to several stereoisomers, with the (+)-(2R,3S,4S)-leucocyanidin (3,4-cis) and (+)-(2R,3S,4R)-leucocyanidin (3,4-trans) being the most biologically significant. The stereochemistry of leucocyanidin (B1674801) dictates its enzymatic conversion into downstream products such as (+)-catechin and cyanidin, which are integral to the flavor, color, and health-promoting properties of many plant-derived foods and beverages. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the synthesis, purification, and enzymatic analysis of this compound.

Chemical Structure and Identification

This compound belongs to the leucoanthocyanidin class of flavonoids. The fundamental properties of leucocyanidin are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₄O₇[1]
Molecular Weight 306.27 g/mol [1]
Systematic IUPAC Name (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol[2]
CAS Number 480-17-1 ((+)-(2R,3S,4S)-Leucocyanidin)[1]
69256-15-1 ((+)-(2R,3S,4R)-Leucocyanidin)
Appearance Colorless compound[2]
Class Leucoanthocyanidin, Flavan-3,4-diol[2]

Stereochemistry

The stereochemistry of leucocyanidin is paramount to its biological function. The chiral centers at C2, C3, and C4 result in multiple stereoisomers. The "(+)" designation indicates its dextrorotatory optical activity.[2]

The two most biologically relevant stereoisomers are:

  • (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer and serves as the substrate for anthocyanidin synthase (ANS).[2]

  • (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be chemically synthesized and exhibits different reactivity with biosynthetic enzymes.[2]

The absolute configuration of these stereoisomers governs their interaction with enzymes in the flavonoid biosynthetic pathway. For instance, leucoanthocyanidin reductase (LAR) specifically utilizes the 3,4-cis isomer to produce (+)-catechin.[2]

G cluster_cis (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis) cluster_trans (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans) cis_struct trans_struct

Caption: Chemical structures of the two primary stereoisomers of this compound.

Quantitative Structural and Spectroscopic Data

Representative NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise stereochemistry of leucocyanidin isomers. While a complete, assigned dataset for this compound is not available, the following table presents representative ¹H and ¹³C NMR chemical shifts for a closely related flavan-3-ol, (+)-catechin, which shares the same core structure. The coupling constants (J values) of the C-ring protons are particularly diagnostic for determining the relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Flavan-3-ol, (+)-Catechin

Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
282.84.57 (d, 7.5)
368.73.98 (m)
428.42.51 (dd, 16.1, 8.2), 2.85 (dd, 16.1, 5.5)
4a100.7
5156.8
695.45.86 (d, 2.3)
7157.4
896.25.94 (d, 2.3)
8a156.9
1'132.1
2'115.16.84 (d, 2.0)
3'145.9
4'145.9
5'116.06.72 (d, 8.1)
6'119.96.77 (dd, 8.1, 2.0)

Note: Data is for (+)-catechin and serves as a representative example. Actual shifts for leucocyanidin isomers will vary. Researchers should consult specialized publications for definitive NMR data.

Representative X-ray Crystallographic Data

Due to the lack of available crystal structures for this compound, this section provides crystallographic data for its direct biosynthetic precursor, (+)-dihydroquercetin (taxifolin). This data offers insight into the bond lengths and angles of the core flavonoid structure.

Table 2: Selected Bond Lengths and Angles for (+)-Dihydroquercetin (Taxifolin)

BondLength (Å)AngleDegree (°)
C2-C31.53O1-C2-C1'109.5
C3-C41.51C2-C3-C4109.8
C4-C4a1.49C3-C4-O4120.5
C2-O11.45C2-O1-C8a114.2
C4-O41.23

Note: Data is for (+)-dihydroquercetin and is intended to be representative of the core flavonoid structure.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory method for synthesizing this compound involves the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride (B1222165) (NaBH₄). This reaction typically produces a mixture of the 3,4-cis and 3,4-trans stereoisomers.

Protocol:

  • Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

  • Cooling: Cool the solution in an ice bath to 0-4 °C.

  • Reduction: Slowly add a solution of sodium borohydride in the same solvent to the cooled dihydroquercetin solution with constant stirring. The molar ratio of NaBH₄ to dihydroquercetin is a critical parameter to control the reaction.

  • Quenching: Carefully quench the reaction by the dropwise addition of a weak acid, such as dilute acetic acid, until effervescence ceases.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of leucocyanidin stereoisomers, can be purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[2]

G start Start: (+)-Dihydroquercetin dissolve Dissolve in Methanol start->dissolve cool Cool to 0-4 °C dissolve->cool reduce Add NaBH4 Solution cool->reduce quench Quench with Acetic Acid reduce->quench evaporate Evaporate Solvent quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry purify HPLC Purification dry->purify end End: Purified this compound Isomers purify->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Enzymatic Conversion of this compound

This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to cyanidin.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified recombinant ANS enzyme.[3]

  • Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin in a minimal amount of a compatible solvent (e.g., dimethyl sulfoxide).[3]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.[3]

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate or isoamyl alcohol containing hydrochloric acid. This terminates the enzymatic reaction and extracts the colored anthocyanidin product into the organic phase.[3]

  • Quantification: Centrifuge the mixture to separate the phases and measure the absorbance of the organic layer at the λmax for cyanidin (around 520-540 nm). Product identity can be confirmed by HPLC analysis against an authentic cyanidin standard.[3]

This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to (+)-catechin.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), NADPH, and the purified recombinant LAR enzyme.

  • Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding an equal volume of ethyl acetate.

  • Product Analysis: Extract the reaction products and analyze by HPLC to quantify the amount of (+)-catechin formed.

Signaling and Biosynthetic Pathways

This compound is a key branch-point intermediate in the flavonoid biosynthetic pathway. Dihydroflavonol 4-reductase (DFR) catalyzes the reduction of (+)-dihydroquercetin to produce (+)-(2R,3S,4S)-leucocyanidin. This natural isomer can then be converted to cyanidin by anthocyanidin synthase (ANS) or to (+)-catechin by leucoanthocyanidin reductase (LAR).

G DHQ (+)-Dihydroquercetin LCC (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis) DHQ->LCC DFR LCT (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans) DHQ->LCT Chemical Reduction (e.g., NaBH4) CAT (+)-Catechin LCC->CAT LAR CYA Cyanidin LCC->CYA ANS

Caption: Biosynthetic and synthetic pathways involving this compound.

Conclusion

This compound is a fundamentally important molecule in plant biochemistry and a key target for researchers in natural product chemistry, pharmacology, and drug development. Its stereochemistry is the defining feature that dictates its biological activity and metabolic fate. While comprehensive structural data from techniques like X-ray crystallography remains elusive, a combination of chemical synthesis, enzymatic assays, and spectroscopic methods provides a robust framework for its study. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the synthesis, characterization, and biological evaluation of this significant flavonoid. A clear understanding of the distinct properties and reactivities of the leucocyanidin stereoisomers is essential for advancing research in this field.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of (+)-Leucocyanidin. It includes detailed experimental protocols for extraction and quantification, quantitative data on its presence in various plant materials, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin, that serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) (also known as condensed tannins) and anthocyanins in a wide array of plants.[1] As a precursor to these bioactive compounds, which are known for their antioxidant, anti-inflammatory, and cardioprotective properties, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development.[2][3]

Natural Occurrence of this compound

This compound is found in a variety of plants, often concentrated in the unripe fruits, seeds, bark, and leaves. Its presence is transient as it is readily converted into other flavonoids.[1]

Table 1: Natural Sources of this compound and Related Proanthocyanidins

Plant Species (Scientific Name)Common NamePlant Part(s)Compound(s) DetectedConcentration
Vitis viniferaGrapeSeeds, SkinThis compound, ProcyanidinsProcyanidins: Highest in early development stages. (+)-Catechin is a major flavan-3-ol. Dimer B1 is the major dimer in the skin.[4]
Musa sapientumBananaUnripe Pulp, PeelLeucocyanidin (B1674801), GallocatechinLeucocyanidin identified as the active anti-ulcerogenic ingredient.[5][6] Gallocatechin is five times greater in the peel than the pulp.[6]
Theobroma cacaoCocoaBeansProcyanidinsProcyanidins constitute approximately 58% of the total polyphenol content.[7]
Pinus sp.PineBarkProanthocyanidinsProanthocyanidin (B93508) content can be as high as 174 g/kg of dry weight in Pinus pinaster.[8]
Hamamelis virginianaWitch HazelLeaves, Bark, StemProanthocyanidinsProcyanidins and prodelphinidins are present; however, they represent a minor part of the phenolic constituents compared to gallotannins.[9]
Aesculus hippocastanumHorse Chestnut-Leucocyanidin[10]
Anacardium occidentaleCashew-Leucocyanidin[10]
Arachis hypogaeaPeanut-Leucocyanidin[10]
Areca catechuAreca Nut-Leucocyanidin[10]
Cerasus vulgarisCherry-Leucocyanidin[10]
Cinnamomum camphoraCamphor-Leucocyanidin[10]
Psidium guajavaGuava-Leucocyanidin[10]
Quercus roburCommon Oak-Leucocyanidin[10]
Terminalia arjunaArjun Tree-Leucocyanidin[10]
Zea maysCorn, Maize-Leucocyanidin[10]

Note: Specific quantitative data for this compound is often limited due to its transient nature as a biosynthetic intermediate. The concentrations of its derivatives, proanthocyanidins, are more commonly reported.

Biosynthesis of this compound

This compound is a key intermediate in the flavonoid biosynthetic pathway. Its formation begins with the general phenylpropanoid pathway, leading to the synthesis of dihydroflavonols. The immediate precursor to this compound is dihydroquercetin (taxifolin).[1]

The biosynthesis of this compound and its subsequent conversion into other important flavonoids are catalyzed by a series of enzymes:

  • Dihydroflavonol 4-Reductase (DFR): This enzyme catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins. Specifically, it converts dihydroquercetin to this compound.[2]

  • Leucoanthocyanidin Reductase (LAR): LAR directly converts this compound into (+)-catechin, a fundamental building block of proanthocyanidins.[11]

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): This enzyme oxidizes leucocyanidins to form colored anthocyanidins. This compound is converted to cyanidin.[2][11]

Biosynthesis_of_Leucocyanidin cluster_upstream Upstream Flavonoid Pathway cluster_core Core this compound Pathway cluster_downstream Downstream Pathways Phenylalanine Phenylalanine Naringenin Chalcone Naringenin Chalcone Phenylalanine->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Catechin Catechin Leucocyanidin->Catechin LAR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Proanthocyanidins Proanthocyanidins Catechin->Proanthocyanidins Anthocyanins Anthocyanins Cyanidin->Anthocyanins

Biosynthesis of this compound and its derivatives.

Experimental Protocols

A common method for extracting these compounds from plant material involves solid-liquid extraction with a mixture of organic solvents and water.

Protocol for Extraction from Grape Seeds: [11]

  • Sample Preparation: Defat grape seed powder to remove lipids.

  • Extraction:

    • Weigh the defatted grape seed powder and place it in an extraction vessel.

    • Add an extraction solvent, such as 60% ethanol (B145695) or 70% acetone (B3395972), at a solid-to-liquid ratio of 1:4 (g:mL).

    • Agitate the mixture using a mechanical shaker for 90 minutes at 75°C for ethanol extraction, or for 12 hours at room temperature for acetone extraction.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the liquid extract from the solid residue.

    • The solvent from the extract can be evaporated under reduced pressure to concentrate the sample.

Extraction_Workflow Plant_Material Plant Material (e.g., Grape Seeds) Grinding Grinding and Defatting Plant_Material->Grinding Extraction Solid-Liquid Extraction (e.g., 60% Ethanol or 70% Acetone) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis (e.g., HPLC, LC-MS) Purification->Analysis

General workflow for the extraction and analysis of this compound.

Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used method for the quantification of this compound and related compounds.[12]

HPLC Protocol: [10][12]

  • Apparatus: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used with two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Detection: UV absorbance is monitored at 280 nm, a characteristic wavelength for flavan-3-ols.

  • Quantification: A calibration curve is generated using a standard of known concentration (e.g., (+)-catechin or a purified this compound standard). The peak area of the analyte in the sample is compared to this curve to determine its concentration.

The activity of DFR, a key enzyme in this compound biosynthesis, can be determined spectrophotometrically.[13]

DFR Assay Protocol:

  • Principle: DFR reduces dihydroquercetin to produce a flavan-3,4-diol (leucocyanidin), which can then be converted to catechin. Catechin condenses with vanillin (B372448) to form a red compound with a characteristic absorption at 500 nm.

  • Reaction Mixture: The assay mixture typically contains a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), NADPH as a cofactor, and the substrate dihydroquercetin.

  • Enzyme Reaction: The reaction is initiated by adding the enzyme extract to the reaction mixture and incubated at a specific temperature (e.g., 25°C).

  • Termination and Color Development: The reaction is stopped, and the product is extracted. The extract is then treated with an acidic vanillin reagent to develop the color.

  • Measurement: The absorbance is measured at 500 nm using a spectrophotometer. The enzyme activity is calculated based on the rate of color formation.

Signaling Pathways and Biological Activity

While direct signaling pathways for this compound are not extensively detailed, the biological activities of its downstream products, particularly proanthocyanidins and anthocyanins, are well-documented. These compounds are known to exert antioxidant and anti-inflammatory effects through the modulation of various cellular signaling pathways.[3][13]

Antioxidant Mechanism: The antioxidant activity of flavonoids like those derived from leucocyanidin is primarily due to their ability to scavenge free radicals through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms.[6]

Anti-inflammatory Signaling: Proanthocyanidins have been shown to inhibit inflammatory responses by modulating key signaling pathways, including:[3][13]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation.

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Signaling_Pathway cluster_pathways Cellular Signaling Pathways Proanthocyanidins Proanthocyanidins (derived from Leucocyanidin) MAPK MAPK Pathway Proanthocyanidins->MAPK Inhibition NF_kB NF-κB Pathway Proanthocyanidins->NF_kB Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->NF_kB Inflammatory_Response Inflammatory Response (e.g., cytokine production) MAPK->Inflammatory_Response NF_kB->Inflammatory_Response

References

The Pivotal Role of (+)-Leucocyanidin as a Proanthocyanidin Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-Leucocyanidin, a flavan-3,4-diol, stands as a critical bifurcation point in the flavonoid biosynthetic pathway. It serves as the central precursor for the synthesis of proanthocyanidins (B150500) (PAs), also known as condensed tannins, and anthocyanins. Proanthocyanidins are oligomers and polymers of flavan-3-ol (B1228485) units, renowned for their significant antioxidant, anti-inflammatory, and cardioprotective properties.[1] A comprehensive understanding of the enzymatic pathways governing the conversion of this compound is paramount for harnessing the therapeutic potential of proanthocyanidins. This guide provides an in-depth exploration of the biosynthesis of proanthocyanidins from this compound, detailing the key enzymes, quantitative data, experimental protocols, and relevant signaling pathways.

Chemical Properties of this compound

This compound, systematically named (+)-(2R,3S,4R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol, is a colorless natural product belonging to the leucoanthocyanidin class of flavonoids.[2][3] Its chemical properties are summarized in the table below.

PropertyValue
CAS Number 69256-15-1[2]
Molecular Formula C₁₅H₁₄O₇[2][3]
Molecular Weight 306.27 g/mol [2][3]
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol[2]
Synonyms (+)-(2R,3S,4R)-3,3',4,4',5,7-Hexahydroxyflavan, 2,3-trans-3,4-trans-leucocyanidin[2]
Appearance Colorless solid[4]
Solubility Soluble in water, alcohol, acetone (B3395972); practically insoluble in ether, chloroform, petroleum ether[5][6]
UV max (Ethanol) 285 nm[5]

Biosynthesis of Proanthocyanidin (B93508) Monomers from this compound

The metabolic fate of this compound is determined by the action of two competing enzymatic pathways that lead to the formation of the primary flavan-3-ol building blocks of proanthocyanidins: (+)-catechin and (-)-epicatechin (B1671481).[1]

The Leucoanthocyanidin Reductase (LAR) Pathway to (+)-Catechin

Leucoanthocyanidin reductase (LAR) directly converts this compound into the 2,3-trans-flavan-3-ol, (+)-catechin.[1][7] This NADPH-dependent reduction is a key step in committing the metabolic flux towards the synthesis of proanthocyanidins in many plant species.[1][8]

The Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR) Pathway to (-)-Epicatechin

The formation of the 2,3-cis-flavan-3-ol, (-)-epicatechin, is a two-step process.[1] First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes this compound to the colored anthocyanidin, cyanidin.[1][7] Subsequently, anthocyanidin reductase (ANR) reduces cyanidin to (-)-epicatechin in an NADPH-dependent reaction.[1][9][10]

These two pathways, originating from the common precursor this compound, provide the essential starter and extension units for the polymerization of proanthocyanidins.[1][11]

proanthocyanidin_biosynthesis dihydroquercetin (+)-Dihydroquercetin leucocyanidin (B1674801) This compound dihydroquercetin->leucocyanidin Dihydroflavonol 4-reductase (DFR) NADPH catechin (+)-Catechin (2,3-trans) leucocyanidin->catechin Leucoanthocyanidin Reductase (LAR) NADPH cyanidin Cyanidin leucocyanidin->cyanidin Anthocyanidin Synthase (ANS) 2-oxoglutarate, Fe(II) proanthocyanidins Proanthocyanidins (Condensed Tannins) catechin->proanthocyanidins Polymerization epicatechin (-)-Epicatechin (2,3-cis) cyanidin->epicatechin Anthocyanidin Reductase (ANR) NADPH epicatechin->proanthocyanidins Polymerization

Biosynthesis of proanthocyanidin monomers from this compound.

Quantitative Data

The concentration of this compound varies significantly depending on the plant species, tissue, and developmental stage due to its transient nature as a biosynthetic intermediate.[4]

Plant SourceTissueConcentrationAnalytical Method
Unripe Banana (Musa sapientum)Pulp3.3 mg/g (fresh weight)Solvent Fractionation & HPLC
Grape Seeds (Vitis vinifera)SeedsVaries with cultivar and ripenessHPLC-DAD
Cocoa Beans (Theobroma cacao)BeansNot explicitly quantifiedLC-MS
Pine Bark (Pinus sp.)BarkNot explicitly quantifiedNot Specified

Note: The quantification of leucocyanidin is often reported as part of the total proanthocyanidin content. The data presented here is based on available specific measurements of leucocyanidin.[4]

Experimental Protocols

Synthesis of this compound via Reduction of (+)-Dihydroquercetin

This compound can be synthesized by the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride (B1222165).[2][12]

Protocol:

  • Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent such as ethanol (B145695) or a mixture of methanol (B129727) and water.[2]

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with constant stirring. An excess molar ratio of NaBH₄ to dihydroquercetin is recommended to ensure complete reduction.[2] The reaction is typically conducted in the dark at room temperature for several hours.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Quenching and Neutralization: Carefully quench the reaction by the slow addition of a weak acid, such as dilute acetic acid, until effervescence ceases. Neutralize the solution to approximately pH 7.[2]

  • Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).[2]

  • Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[2]

Extraction and Purification of Proanthocyanidins from Grape Seeds

The following protocol outlines a general procedure for the extraction and purification of proanthocyanidins from grape seeds.[13]

Protocol:

  • Sample Preparation: Finely grind dried grape seeds. A defatting step with a nonpolar solvent like hexane (B92381) is often performed prior to extraction.[13]

  • Extraction:

    • Mix the ground grape seed powder with an extraction solvent (e.g., 70% acetone in water or 60% ethanol in water) at a solid-to-liquid ratio of 1:4 (g:mL).[13]

    • Agitate the mixture using a mechanical shaker or ultrasonication-assisted extraction (UAE) to enhance efficiency. Extraction can be performed at elevated temperatures (e.g., 60-75°C) for a defined period (e.g., 90 minutes).[13]

  • Filtration and Concentration:

    • Filter the mixture to separate the liquid extract from the solid residue. The residue can be re-extracted to maximize yield.[13]

    • Combine the filtrates and concentrate the extract under reduced pressure to remove the organic solvent.

  • Purification via Liquid-Liquid Partitioning:

    • Dissolve the concentrated aqueous extract in deionized water.

    • Perform liquid-liquid partitioning against ethyl acetate in a separatory funnel. The proanthocyanidins will preferentially move into the ethyl acetate phase.[13]

    • Collect the ethyl acetate phase, dry it over anhydrous sodium sulfate, and evaporate to dryness.

  • Lyophilization: The purified proanthocyanidin extract can be lyophilized to obtain a stable, dry powder. Store at -20°C in a desiccated environment.[13]

Quantitative Analysis of Proanthocyanidins by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the quantitative analysis of proanthocyanidins.[14][15][16]

Protocol:

  • Sample Preparation: Prepare a standard solution of a known proanthocyanidin (e.g., procyanidin (B600670) B2) and dissolve the extracted sample in the mobile phase. Filter all solutions through a 0.22 µm syringe filter before injection.[17]

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 1 mL/min.[15]

    • Detection: UV detector at 280 nm or a fluorescence detector.[15][18]

    • Column Temperature: 30°C.[15]

  • Quantification: Generate a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of proanthocyanidins in the sample is determined by comparing its peak area to the calibration curve.[17]

experimental_workflow plant_material Plant Material (e.g., Grape Seeds) extraction Extraction (e.g., 70% Acetone) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Liquid-Liquid Partitioning) crude_extract->purification purified_extract Purified Proanthocyanidin Extract purification->purified_extract analysis Analysis purified_extract->analysis hplc Quantitative Analysis (HPLC) analysis->hplc ms_nmr Structural Characterization (MS, NMR) analysis->ms_nmr

General workflow for proanthocyanidin extraction and analysis.

Downstream Signaling Pathways Modulated by Proanthocyanidins

Proanthocyanidins, the polymers derived from this compound, have been shown to influence key cellular signaling pathways involved in inflammation.[2] For instance, they can inhibit inflammatory responses by modulating pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2]

signaling_pathway cluster_nucleus Nucleus proanthocyanidins Proanthocyanidins (from Leucocyanidin) ikb_kinase IκB Kinase proanthocyanidins->ikb_kinase Inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikb_kinase nfkb_ikb NF-κB-IκB Complex ikb_kinase->nfkb_ikb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_active Active NF-κB nfkb->nfkb_active Translocation nfkb_ikb->ikb nfkb_ikb->nfkb IκB Degradation nucleus Nucleus inflammatory_genes Inflammatory Gene Expression nfkb_active->inflammatory_genes Activates

Proanthocyanidin-mediated inhibition of the NF-κB pathway.

Conclusion

This compound is a linchpin in the complex and highly regulated pathway of proanthocyanidin biosynthesis. The enzymatic activities of LAR and ANS/ANR dictate the production of the fundamental flavan-3-ol units, thereby influencing the final structure and biological activity of the resulting proanthocyanidin polymers.[1] A thorough understanding of these enzymatic steps, facilitated by the detailed experimental protocols provided, is essential for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development who aim to leverage the health-promoting properties of these abundant natural compounds.

References

An In-depth Technical Guide on (+)-Leucocyanidin as an Intermediate in Anthocyanin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin is a pivotal flavan-3,4-diol that occupies a central branch point in the flavonoid biosynthetic pathway, serving as a crucial intermediate in the synthesis of both anthocyanins and proanthocyanidins (B150500). The metabolic fate of this compound is determined by the interplay of several key enzymes, primarily Anthocyanidin Synthase (ANS) and Leucoanthocyanidin Reductase (LAR). This technical guide provides a comprehensive overview of the biosynthesis of anthocyanins from this compound, detailing the enzymatic conversions, kinetic properties of the involved enzymes, and relevant experimental methodologies. This document is intended to be a valuable resource for researchers and professionals in plant biology, natural product chemistry, and drug development.

Introduction

Anthocyanins are a class of water-soluble pigments responsible for many of the red, purple, and blue colors in flowers, fruits, and leaves. Beyond their role in plant pigmentation, anthocyanins are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. The biosynthesis of these complex molecules involves a series of enzymatic steps within the broader flavonoid pathway. A critical juncture in this pathway is the formation of the colorless intermediate, this compound. The subsequent enzymatic modifications of this compound dictate the downstream production of either colored anthocyanins or polymeric proanthocyanidins. A thorough understanding of this metabolic branch point is essential for the targeted engineering of plant secondary metabolism and for harnessing the therapeutic potential of these compounds.

The Core Biosynthetic Pathway from this compound

The journey from the general flavonoid pathway to the production of anthocyanins involves several key enzymatic steps. The immediate precursor to this compound is dihydroquercetin, which is stereospecifically reduced by Dihydroflavonol 4-Reductase (DFR). Once formed, this compound stands at a metabolic crossroads, where its fate is determined by the action of competing enzymes.

Enzymatic Conversion to Cyanidin by Anthocyanidin Synthase (ANS)

The primary route from this compound to anthocyanin synthesis is catalyzed by Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX) .[1][2] ANS is a non-heme, 2-oxoglutarate-dependent dioxygenase that oxidizes this compound to the colored anthocyanidin, cyanidin.[1][2] This reaction is a critical step, channeling the flux of intermediates toward anthocyanin production.[3] The reaction requires ferrous iron (Fe²⁺), 2-oxoglutarate, and ascorbate (B8700270) as cofactors.[4] The proposed mechanism involves the conversion of leucocyanidin (B1674801) to a flav-2-en-3,4-diol intermediate, which is a direct precursor to the colored anthocyanidins.[5]

Competing Pathways: Proanthocyanidin (B93508) Synthesis

This compound is also a substrate for enzymes leading to the formation of proanthocyanidins (condensed tannins).

  • Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces this compound to (+)-catechin, a 2,3-trans-flavan-3-ol.[1][2] (+)-Catechin serves as a monomeric building block for proanthocyanidin polymers.[1] The reaction catalyzed by LAR is NADPH-dependent.[1]

  • Anthocyanidin Reductase (ANR): In a two-step process, ANS can first convert this compound to cyanidin. Subsequently, Anthocyanidin Reductase (ANR) reduces cyanidin to (-)-epicatechin, a 2,3-cis-flavan-3-ol, in an NADPH-dependent reaction.[1][2]

The relative activities and expression levels of ANS, LAR, and ANR are key determinants of the metabolic flux towards either anthocyanins or proanthocyanidins in a given plant tissue.

Signaling Pathways and Logical Relationships

The anthocyanin biosynthesis pathway is a complex network of enzymatic reactions. The following diagram illustrates the central position of this compound and the subsequent enzymatic steps leading to the synthesis of cyanidin-based anthocyanins and the competing proanthocyanidin pathway.

Anthocyanin_Biosynthesis cluster_main Anthocyanin and Proanthocyanidin Biosynthesis Dihydroquercetin Dihydroquercetin Leucocyanidin This compound Dihydroquercetin->Leucocyanidin DFR (NADPH) Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX (2-oxoglutarate, Fe²⁺, Ascorbate) Catechin (+)-Catechin Leucocyanidin->Catechin LAR (NADPH) Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR (NADPH) Anthocyanins Anthocyanins Cyanidin->Anthocyanins UFGT (UDP-Glucose) Proanthocyanidins Proanthocyanidins Catechin->Proanthocyanidins Epicatechin->Proanthocyanidins

Biosynthesis pathway from Dihydroquercetin.

Data Presentation

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound. While kinetic data for LAR and ANR are available from several studies, specific Michaelis-Menten constants (Km and Vmax) for ANS/LDOX with this compound as a substrate are not consistently reported in the literature, reflecting the complexity of the in vitro assay.

Table 1: Kinetic Parameters of Leucoanthocyanidin Reductase (LAR)

Enzyme SourceSubstrateKm (µM)VmaxOptimal pHOptimal Temp (°C)Reference
Desmodium uncinatum3,4-cis-leucocyanidin-~10 µmol min-1 mg-1--[1]
Vitis vinifera3,4-cis-leucocyanidin--7.530[1]

Table 2: Kinetic Parameters of Anthocyanidin Reductase (ANR)

Enzyme SourceSubstrateKm (µM)VmaxOptimal pHOptimal Temp (°C)Reference
Vitis viniferaCyanidin2.82 ± 0.66-7.530[1][2]
Mangifera indica (MiANR1-2)CyanidinHighest of 3 isoformsHighest of 3 isoformsAcidic-[1]

Note: "-" indicates data not available in the cited sources. The in vitro assay for ANS/LDOX is challenging, and as a result, reliable kinetic parameters for this compound are not well-documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in anthocyanin synthesis.

Expression and Purification of Recombinant Enzymes

A common workflow for producing active enzymes for in vitro studies is outlined below.

experimental_workflow cluster_workflow Enzyme Expression and Purification Workflow gene_cloning Gene Cloning (e.g., ANS, LAR, ANR from cDNA) vector_construction Vector Construction (e.g., pET vector with His-tag) gene_cloning->vector_construction transformation Transformation (into E. coli expression host) vector_construction->transformation protein_expression Protein Expression (IPTG induction) transformation->protein_expression cell_lysis Cell Lysis (Sonication) protein_expression->cell_lysis purification Protein Purification (Affinity Chromatography, e.g., Ni-NTA) cell_lysis->purification sds_page Purity Analysis (SDS-PAGE) purification->sds_page enzyme_assay Enzyme Activity Assay purification->enzyme_assay

Workflow for recombinant enzyme production.

Protocol: Expression and Purification of Recombinant LDOX/ANS

  • Gene Cloning and Vector Construction: The full-length coding sequence of the LDOX/ANS gene from the desired plant source (e.g., Petunia hybrida, Vitis vinifera) is amplified by PCR and cloned into an appropriate expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to promote proper protein folding.

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). The cells are lysed by sonication on ice.

  • Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM). The bound protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Analysis of Purity: The purity of the eluted protein is assessed by SDS-PAGE.

Anthocyanidin Synthase (ANS/LDOX) Enzyme Assay

Objective: To determine the enzymatic activity of ANS in converting this compound to cyanidin.

Methodology:

  • Substrate Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol.

  • Reaction Mixture: The standard reaction mixture (total volume of 200 µL) contains:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 4 mM 2-oxoglutarate

    • 2 mM Ascorbate

    • 50 µM FeSO₄

    • Purified recombinant ANS/LDOX enzyme (e.g., 1-5 µg)

    • 50 µM this compound

  • Incubation: The reaction is initiated by the addition of the substrate, this compound. The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297) or by acidification with HCl.

  • Product Analysis: The reaction products are extracted with ethyl acetate or another suitable organic solvent. The organic phase is evaporated to dryness and the residue is redissolved in methanol. The products are then analyzed by High-Performance Liquid Chromatography (HPLC).

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting this compound to (+)-catechin.[1]

Methodology:

  • Substrate Preparation: 3,4-cis-leucocyanidin is used as the substrate.[1]

  • Reaction Mixture: A typical reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein (e.g., 1 mg).[1]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.[1]

  • Reaction Termination: The reaction is stopped, for example, by the addition of ethyl acetate.[1]

  • Product Analysis: The reaction products are extracted and analyzed by HPLC to quantify the amount of (+)-catechin formed.[1]

HPLC Analysis of Reaction Products

Objective: To separate and quantify this compound, cyanidin, and other related flavonoids.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a Diode Array Detector (DAD) or UV-Vis detector is used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 5-25% B over 30 min; 25-50% B over 10 min; hold at 50% B for 5 min; return to 5% B and equilibrate for 10 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelengths:

    • 280 nm for this compound and other flavan-3-ols.

    • 520 nm for cyanidin and other anthocyanidins.

  • Quantification: A calibration curve is constructed by plotting the peak areas of authentic standards against their known concentrations. The concentration of the analytes in the samples is then determined from this curve.

Conclusion

This compound is a cornerstone intermediate in the biosynthesis of anthocyanins and proanthocyanidins. The enzymatic control at this metabolic juncture, primarily through the activities of ANS/LDOX, LAR, and ANR, dictates the final composition of flavonoids in plant tissues. This technical guide has provided a detailed overview of the core biosynthetic pathway, summarized the available quantitative data, and presented detailed experimental protocols for the characterization of the key enzymes involved. A deeper understanding of the kinetics and regulation of these enzymes will be crucial for future efforts in metabolic engineering to enhance the production of valuable anthocyanins for applications in the food, pharmaceutical, and cosmetic industries. Further research is warranted to fully elucidate the kinetic properties of ANS/LDOX to enable more precise modeling and manipulation of this important biosynthetic pathway.

References

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Leucocyanidin is a colorless polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids.[1] It holds a pivotal position as a biosynthetic intermediate in the production of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in a diverse range of plants.[1] Due to the recognized health benefits of proanthocyanidins, there is considerable scientific interest in the isolation, characterization, and biological activities of their precursors, including this compound. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a review of its role in key signaling pathways.

Chemical and Physical Properties

This compound is a flavan-3,4-diol, and its stereochemistry is critical to its biological function and enzymatic transformations. The "(+)" designation refers to its dextrorotatory optical activity. Several stereoisomers exist, with the most biologically significant being the (+)-(2R,3S,4S)-leucocyanidin (3,4-cis) isomer, which is the natural substrate for anthocyanidin synthase, and the (+)-(2R,3S,4R)-leucocyanidin (3,4-trans) isomer, which can be chemically synthesized.[2]

Table 1: General Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₅H₁₄O₇[3][4]
Molecular Weight 306.27 g/mol [3][4]
IUPAC Name (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol[4]
Appearance Colorless compound[1][3]
Class Leucoanthocyanidin, Flavan-3,4-diol[5]
Table 2: Stereoisomer-Specific Information
StereoisomerCAS NumberCommon NameKey Role
(+)-(2R,3S,4S)-Leucocyanidin480-17-13,4-cis-LeucocyanidinNatural isomer, substrate for anthocyanidin synthase (ANS)
(+)-(2R,3S,4R)-Leucocyanidin69256-15-13,4-trans-LeucocyanidinSynthetic isomer
Leucocyanidin (unspecified)27015-21-0-May refer to a mixture of isomers or a polymeric form
Table 3: Physical and Spectroscopic Data

While comprehensive data for each pure stereoisomer is not always available, the following table summarizes the known physical and spectroscopic properties. It is important to note that variations in reported data, such as melting point, are likely due to the analysis of different stereoisomers or sample impurities.

PropertyValueReference(s)
Melting Point >355 °C (likely for the natural cis-isomer or a mixture) or 213 °C (potentially for a specific isomer or preparation)[6][7]
Solubility Soluble in water, alcohol, and acetone (B3395972). Practically insoluble in ether, chloroform, and petroleum ether.[6]
UV-Vis (in Ethanol) λmax ≈ 285 nm[6]
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 307.08. Key fragments at m/z 289 [M+H-H₂O]⁺, 271 [M+H-2H₂O]⁺, 153, 139 (retro-Diels-Alder fission). The fragmentation pattern of the 3,4-diol dehydration differs between the cis and trans isomers.[2]
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 305.06. Fragments at m/z 287, 179, 151, 125.[2]
NMR Spectroscopy ¹H and ¹³C NMR have been used to confirm the structures of the 3,4-cis and 3,4-trans stereoisomers.[2]
FTIR Spectroscopy Characteristic peaks for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups are expected.[8]

Experimental Protocols

Isolation and Purification of this compound from Grape Seeds (Vitis vinifera)

This protocol outlines a general procedure for the extraction and purification of proanthocyanidins, including this compound, from grape seeds.

Methodology:

  • Sample Preparation: Grape seeds are dried and finely ground. A defatting step using a non-polar solvent like hexane (B92381) is recommended to remove oils.

  • Solid-Liquid Extraction: The ground and defatted seeds are extracted with a solvent mixture, typically 70% acetone in water or 60% ethanol (B145695) in water, at a solid-to-liquid ratio of 1:4 (g:mL).[9] The mixture is agitated for an extended period (e.g., 12 hours) at room temperature.[9]

  • Filtration and Concentration: The extract is filtered, and the solid residue is re-extracted to maximize yield. The combined extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.[10]

  • Liquid-Liquid Partitioning: The resulting aqueous concentrate is partitioned against ethyl acetate (B1210297). This step separates lower molecular weight flavonoids, including this compound, into the organic phase.[9]

  • Chromatographic Purification: The ethyl acetate fraction is further purified using column chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

G Workflow for Extraction and Purification of this compound start Grape Seeds prep Drying and Grinding start->prep defat Defatting with Hexane prep->defat extract Solid-Liquid Extraction (70% Acetone/Water) defat->extract filter Filtration and Concentration extract->filter partition Liquid-Liquid Partitioning (Ethyl Acetate) filter->partition chromatography Column Chromatography / Prep-HPLC partition->chromatography end This compound chromatography->end

Extraction and Purification Workflow
Synthesis of this compound

a) Enzymatic Synthesis (Stereospecific)

This method yields the biologically active (+)-(2R,3S,4S)-cis-leucocyanidin.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 2 mM NADPH, and 0.5 mM (+)-dihydroquercetin (taxifolin).[6]

  • Enzyme Addition: Add purified dihydroflavonol 4-reductase (DFR) enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.[6]

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing. Centrifuge to separate the phases and collect the ethyl acetate layer containing the this compound product.[6]

b) Chemical Synthesis (Non-stereospecific)

This method produces a mixture of diastereomers, primarily the 2,3-trans-3,4-trans isomer.

Methodology:

  • Dissolution: Dissolve (+)-dihydroquercetin in methanol (B129727) (e.g., 10 mg/mL) and cool to 0°C in an ice bath.[6]

  • Reduction: Slowly add sodium borohydride (B1222165) (NaBH₄) (e.g., 2 molar equivalents) to the solution.[6]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction with a few drops of acetic acid. Remove the solvent under reduced pressure, resuspend the residue in water, and extract with ethyl acetate.[6]

  • Purification: The crude product can be purified by column chromatography.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol is a common method for evaluating the antioxidant potential of compounds like this compound.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by different concentrations of the this compound solutions. Include a control with only DPPH and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] × 100 The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) can be determined by plotting the inhibition percentage against the concentration.

Signaling Pathways

While this compound itself is a precursor, its downstream products, the proanthocyanidins, have been shown to modulate key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Biosynthesis of this compound and Proanthocyanidins

This compound is a central intermediate in the flavonoid biosynthetic pathway. It is synthesized from (+)-dihydroquercetin by the enzyme dihydroflavonol 4-reductase (DFR). From there, it can be converted to cyanidin by anthocyanidin synthase (ANS), a precursor for anthocyanins, or it can be used to form the building blocks of proanthocyanidins. Leucoanthocyanidin reductase (LAR) converts this compound to (+)-catechin, while a two-step process involving ANS and anthocyanidin reductase (ANR) produces (-)-epicatechin.[11]

G Biosynthesis of this compound and Proanthocyanidins DHQ (+)-Dihydroquercetin LC This compound DHQ->LC DFR Cyanidin Cyanidin LC->Cyanidin ANS Catechin (+)-Catechin LC->Catechin LAR Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR Anthocyanins Anthocyanins Cyanidin->Anthocyanins Proanthocyanidins Proanthocyanidins Catechin->Proanthocyanidins Epicatechin->Proanthocyanidins

Biosynthesis of this compound and Proanthocyanidins
Modulation of the NF-κB Signaling Pathway by Proanthocyanidins

Proanthocyanidins derived from grape seeds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12] In inflammatory conditions, stimuli like TNF-α and IL-1β lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Proanthocyanidins can inhibit this pathway, thereby reducing inflammation.[12]

G Inhibition of NF-κB Signaling by Proanthocyanidins Stimuli Inflammatory Stimuli (TNF-α, IL-1β) IKK IKK Activation Stimuli->IKK IkBa IκBα Phosphorylation and Degradation IKK->IkBa NFkB_translocation NF-κB Nuclear Translocation IkBa->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Proanthocyanidins Proanthocyanidins Proanthocyanidins->IKK Inhibition

Inhibition of NF-κB Signaling by Proanthocyanidins
Modulation of the MAPK Signaling Pathway by Proanthocyanidins

Proanthocyanidins have also been demonstrated to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, which includes ERK, JNK, and p38, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In some cancer cells, proanthocyanidins have been shown to inhibit the phosphorylation of ERK, JNK, and p38, leading to the inactivation of these pathways and contributing to their anti-cancer effects.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Proteins

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocellular carcinoma cells) to 70-80% confluency. Treat the cells with varying concentrations of proanthocyanidin (B93508) extract for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE and Western Blotting: Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities using densitometry software, normalizing the phosphorylated protein levels to the total protein levels.

G Modulation of MAPK Signaling by Proanthocyanidins Stimuli Extracellular Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Response Cellular Response (Proliferation, Apoptosis) MAPK->Response Proanthocyanidins Proanthocyanidins Proanthocyanidins->MAPKK Inhibition

Modulation of MAPK Signaling by Proanthocyanidins

Conclusion

This compound is a crucial molecule in flavonoid research, serving as a key precursor to proanthocyanidins and anthocyanins. Its stereochemistry plays a vital role in its biological activity and enzymatic transformations. The experimental protocols and data presented in this guide provide a foundation for further investigation into its synthesis, isolation, and biological activities. A clear understanding of the specific stereochemistry is essential for accurate and reproducible research. The modulatory effects of its downstream products, proanthocyanidins, on significant signaling pathways like NF-κB and MAPK highlight the potential for therapeutic applications in inflammatory diseases and cancer.

References

biological significance of (+)-Leucocyanidin stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of (+)-Leucocyanidin Stereoisomers

Core Summary

This compound, a colorless flavan-3,4-diol, is a pivotal intermediate in the plant flavonoid biosynthetic pathway, serving as the precursor to both proanthocyanidins (B150500) (condensed tannins) and anthocyanins.[1][2] Its biological significance is profoundly influenced by its stereochemistry, as different stereoisomers exhibit distinct substrate specificities for key enzymes and, consequently, diverse physiological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of this compound stereoisomers, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Structure and Key Stereoisomers

Leucocyanidin (B1674801) possesses chiral centers at the C2, C3, and C4 positions, giving rise to several stereoisomers.[1] The "(+)" designation refers to its dextrorotatory optical activity.[1] The two most biologically crucial stereoisomers are:

  • (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer found in many plants.[2] It is the primary substrate for Anthocyanidin Synthase (ANS) in the biosynthesis of anthocyanins.[1]

  • (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be synthesized chemically and shows different reactivity with biosynthetic enzymes.[1][2] It is also referred to as 2,3-trans-3,4-trans-leucocyanidin.[2]

The absolute configuration of these isomers dictates their interaction with enzymes and their subsequent metabolic fate.[1]

Biosynthesis and Enzymatic Conversion

This compound is synthesized from (+)-dihydroquercetin (also known as taxifolin). This conversion is a critical branching point in the flavonoid pathway.[2][3] The enzyme Dihydroflavonol 4-Reductase (DFR) stereospecifically reduces (+)-dihydroquercetin to produce the 3,4-cis isomer, (+)-(2R,3S,4S)-leucocyanidin.[3][4]

The two main stereoisomers are substrates for different enzymes:

  • Anthocyanidin Synthase (ANS): Utilizes the 3,4-cis isomer to produce cyanidin, a colored anthocyanidin, which is a precursor to a wide range of plant pigments.[1] In vitro studies have shown that ANS can also convert leucocyanidin into dihydroquercetin and quercetin.[5]

  • Leucoanthocyanidin Reductase (LAR): Specifically uses the 3,4-cis isomer to produce (+)-catechin, a fundamental unit of proanthocyanidins.[1][6][7]

Leucocyanidin_Biosynthesis DHQ (+)-Dihydroquercetin (Taxifolin) LC_trans (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans) DHQ->LC_trans Chemical Reduction (e.g., NaBH₄) (Non-specific) LC_cis (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis) DHQ->LC_cis Dihydroflavonol 4-Reductase (DFR) (Stereospecific) LC_trans->LC_cis Acidic Epimerization Catechin (+)-Catechin (Proanthocyanidin precursor) LC_cis->Catechin Leucoanthocyanidin Reductase (LAR) Anthocyanidins Anthocyanidins (e.g., Cyanidin) LC_cis->Anthocyanidins Anthocyanidin Synthase (ANS)

Caption: Biosynthetic pathway of this compound stereoisomers.[1][4][6]

Biological Significance and Activities

While research often focuses on the downstream products like proanthocyanidins and anthocyanins, leucocyanidin itself and its derivatives exhibit significant biological activities.[8][9][10]

Antioxidant and Chemopreventive Activity

Leucocyanidins possess potent antioxidant properties, scavenging free radicals and reducing oxidative stress.[2][8] Procyanidolic oligomers (leucocyanidines, LCs) extracted from grape seeds have demonstrated significant antioxidant and antimutagenic activities.[11] In vivo studies on rats showed that these compounds modulate drug-metabolizing enzymes, suggesting a role in chemoprevention.[8][11] Specifically, administration of LCs markedly decreased the activities of phase I enzymes (P4501A1, P4501A2, P4503A4) while significantly increasing the activities of phase II conjugation enzymes (glutathione S-transferase).[11]

Anti-inflammatory Effects

Proanthocyanidins, the polymers derived from leucocyanidin, can inhibit inflammatory responses.[2] Their mechanism involves the modulation of key cellular signaling pathways such as MAPK and NF-κB.[2] Anthocyanins, the downstream products of leucocyanidin metabolism, also exhibit well-documented anti-inflammatory effects by inhibiting NF-κB activation and reducing the plasma concentrations of pro-inflammatory cytokines and mediators.[12][13]

Anti_Inflammatory_Pathway cluster_nucleus Nucleus Proanthocyanidins Proanthocyanidins (from Leucocyanidin) IKK IKK Proanthocyanidins->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Activates Transcription

Caption: Proanthocyanidin-mediated inhibition of the NF-κB inflammatory pathway.[2]
Antidiabetic Activity

A dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside has shown significant antidiabetic properties.[8] Oral administration of this compound to alloxan-induced diabetic rats resulted in a notable decrease in blood sugar and an increase in serum insulin (B600854) levels.[8]

Quantitative Data Summary

Direct comparative quantitative data for this compound stereoisomers is limited. However, studies on its derivatives and related compounds provide valuable insights.

Table 1: In Vivo Antidiabetic Activity of a Leucocyanidin Derivative [8]

Compound Dose Animal Model Key Findings
Leucocyanidin derivative 250 mg/kg (oral) Normal and alloxan-induced diabetic rats Significant decrease in blood sugar; significant increase in serum insulin in diabetic models.

| Leucocyanidin derivative | 100 mg/kg (one-month treatment) | Alloxan-induced diabetic rats | Significant decrease in blood/urine sugar and certain lipids; significant increase in body weight and tissue hexokinase activity. |

Table 2: In Vivo Anti-ulcerogenic Activity of this compound [2]

Compound Dose Animal Model Ulcer Model Effect
This compound 125, 250, 500 mg/kg (oral) Male Wistar rats Pyloric ligation and aspirin-induced Dose-dependent protection against gastric ulcers.

| Ranitidine (Control) | 50 mg/kg (oral) | Male Wistar rats | Pyloric ligation and aspirin-induced | Positive control, significant protection. |

Table 3: In Vivo Effects of Leucocyanidine Oligomers (LCs) on Rat Liver Enzymes [11]

Enzyme Effect of LCs (25, 50, 100 mg/kg)
NADPH-cytochrome P450 reductase Markedly decreased activity
P4501A1, P4501A2, P4503A4 Markedly decreased activity
Glutathione S-transferase Significantly increased activity
Phenolsulfotransferase Significantly increased activity

| Superoxide dismutase, Catalase, Glutathione peroxidase | No effect on activity |

Detailed Experimental Protocols

Chemical Synthesis of this compound Stereoisomers

This method involves the reduction of (+)-dihydroquercetin, which typically yields a mixture of 3,4-cis and 3,4-trans stereoisomers that require subsequent purification.[1][4][7]

Protocol:

  • Dissolution: Dissolve (+)-dihydroquercetin (taxifolin) in a suitable solvent, such as methanol (B129727) or ethanol.[1][2]

  • Cooling: Cool the solution in an ice bath to 0-4 °C.[1]

  • Reduction: Slowly add a solution of sodium borohydride (B1222165) (NaBH₄) to the cooled dihydroquercetin solution with constant stirring. A molar excess of NaBH₄ is used to ensure complete reduction.[1][2]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by adding a few drops of acetic acid or acetone.[4]

  • Extraction: Remove the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.[2][4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting mixture of stereoisomers can be separated by preparative high-performance liquid chromatography (HPLC).[2][4][6]

Synthesis_Workflow start Start: (+)-Dihydroquercetin in Methanol step1 1. Cool solution to 0°C in an ice bath start->step1 step2 2. Add Sodium Borohydride (NaBH₄) slowly with stirring step1->step2 step3 3. Monitor reaction with TLC step2->step3 step4 4. Quench reaction with acetic acid step3->step4 step5 5. Solvent removal and extraction with ethyl acetate step4->step5 step6 6. Purify stereoisomers using HPLC step5->step6 end End: Purified 3,4-cis & 3,4-trans Leucocyanidin step6->end

Caption: Workflow for chemical synthesis and purification of Leucocyanidin.[1][2][4]
In Vitro Antioxidant Activity: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the radical scavenging potential of a compound.[2]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare a series of dilutions of the test compound (this compound isomer) in the same solvent.[2]

  • Reaction Setup: In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 200 µL).[2]

  • Sample Addition: Add different volumes of the test compound solutions to achieve a range of final concentrations. Include a control well with only DPPH and solvent.[2]

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[2]

  • Measurement: Measure the absorbance of the solutions at ~517 nm using a spectrophotometer.[2]

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

In Vivo Anti-ulcerogenic Activity Assay

This protocol assesses the protective effect of this compound against gastric ulcers in an animal model.[2]

Protocol:

  • Animal Preparation: Use male Wistar rats (150-200 g), fasted for 24-48 hours with free access to water.[2]

  • Dosing: Divide rats into groups: negative control (vehicle), positive control (e.g., ranitidine, 50 mg/kg), and treatment groups receiving different doses of this compound (e.g., 125, 250, 500 mg/kg) orally.[2]

  • Ulcer Induction: One hour after dosing, anesthetize the rats and perform a pyloric ligation. Orally administer an ulcerogenic agent, such as aspirin (B1665792) (200 mg/kg).[2]

  • Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the stomachs.[2]

  • Evaluation: Open the stomachs along the greater curvature and measure the ulcer index based on the number and severity of lesions. Gastric juice can be collected to measure volume, pH, and total acidity.[2]

Conclusion and Future Directions

The stereochemistry of this compound is paramount to its biological function, dictating its role as a substrate in the biosynthesis of catechins and anthocyanins and influencing its physiological activities.[1] The 3,4-cis isomer is the key natural precursor for both proanthocyanidins and anthocyanins, while the 3,4-trans isomer shows different enzymatic reactivity.[1][6] The demonstrated antioxidant, anti-inflammatory, and potential antidiabetic activities of leucocyanidins and their derivatives underscore their potential in drug development.[2][8][11] A thorough understanding of the specific biological activities of each purified stereoisomer is essential for accurate and reproducible research. Future investigations should focus on elucidating the distinct pharmacokinetic profiles and therapeutic potentials of the individual (+)-(2R,3S,4S) and (+)-(2R,3S,4R) stereoisomers to fully harness their benefits for human health.

References

A Technical Guide to the Discovery and Isolation of (+)-Leucocyanidin from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in a vast array of plants. As a direct precursor to these bioactive compounds, which are known for their antioxidant, anti-inflammatory, and cardioprotective properties, there is significant scientific interest in the efficient isolation and characterization of this compound. This guide provides an in-depth overview of the historical discovery, modern isolation and purification protocols, and analytical characterization of this compound from plant tissues. It is designed to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to work with this important flavonoid. The document details comprehensive experimental methodologies, summarizes quantitative data, and provides visual representations of key experimental workflows and biosynthetic pathways.

Introduction

The journey to understanding the complex world of flavonoids is intrinsically linked to the discovery of their colorless precursors. This compound, a member of the leucoanthocyanidin class, was identified through early investigations into the biosynthesis of condensed tannins and anthocyanins in plants.[1] It occupies a critical branch point in the flavonoid biosynthetic pathway, where its metabolic fate is determined by the competing actions of two key enzymes: leucoanthocyanidin reductase (LAR) and anthocyanidin synthase (ANS).[1] LAR catalyzes the conversion of this compound to (+)-catechin, a fundamental building block of proanthocyanidins, while ANS oxidizes it to the colored anthocyanidin, cyanidin.[1]

The natural occurrence of this compound has been reported in a variety of plant species, including unripe banana pulp (Musa sapientum), grape seeds (Vitis vinifera), cocoa beans (Theobroma cacao), and various species of pine bark (Pinus sp.).[1] Its transient nature as a biosynthetic intermediate often makes its isolation and quantification challenging. However, its significance as a precursor to compounds with established health benefits necessitates robust methods for its extraction and purification. This guide will provide a comprehensive overview of the techniques employed in the discovery and isolation of this compound, offering a foundational resource for further research into its biological activities and potential therapeutic applications.

Biosynthesis of this compound

The formation of this compound is an integral part of the broader flavonoid biosynthetic pathway, which originates from the general phenylpropanoid pathway. The process begins with the formation of chalcones, which are subsequently isomerized to flavanones. A series of enzymatic hydroxylations and reductions convert flavanones into dihydroflavonols, such as dihydroquercetin. The final step in the synthesis of this compound is the reduction of dihydroquercetin by the enzyme dihydroflavonol 4-reductase (DFR), which specifically produces the (2R,3S,4S)-cis isomer.[1]

Leucocyanidin (B1674801) Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) CHI Dihydrokaempferol Dihydrokaempferol Naringenin (Flavanone)->Dihydrokaempferol F3H Dihydroquercetin (DHQ) Dihydroquercetin (DHQ) Dihydrokaempferol->Dihydroquercetin (DHQ) F3'H This compound This compound Dihydroquercetin (DHQ)->this compound DFR (+)-Catechin (Proanthocyanidins) (+)-Catechin (Proanthocyanidins) This compound->(+)-Catechin (Proanthocyanidins) LAR Cyanidin (Anthocyanins) Cyanidin (Anthocyanins) This compound->Cyanidin (Anthocyanins) ANS

Simplified biosynthetic pathway of this compound and its subsequent conversion.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant matrices is a multi-step process that requires careful optimization to minimize degradation and maximize yield. The general workflow involves extraction, purification, and characterization.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Plant_Material Plant Material (e.g., Unripe Banana Pulp, Grape Seeds) Homogenization Homogenization with Solvent (e.g., Acetone/Water, Ethanol (B145695)/Water) Plant_Material->Homogenization Filtration Filtration/Centrifugation Homogenization->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Solvent_Partitioning Column_Chromatography Column Chromatography (e.g., Sephadex LH-20, Toyopearl) Solvent_Partitioning->Column_Chromatography Preparative_HPLC Preparative HPLC (e.g., C18 column) Column_Chromatography->Preparative_HPLC Isolated_Compound Isolated this compound Preparative_HPLC->Isolated_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Isolated_Compound->Spectroscopic_Analysis

General workflow for the isolation and purification of this compound.
Extraction

The choice of solvent and extraction method is critical for the efficient recovery of this compound.

  • Solvent Systems: Aqueous mixtures of organic solvents are generally most effective.

    • Acetone/Water (e.g., 70:30, v/v): Highly efficient for extracting a broad range of proanthocyanidins and their precursors.[2]

    • Ethanol/Water (e.g., 47-70% ethanol): A food-grade option suitable for producing extracts for nutraceutical applications. Optimal conditions have been reported at around 60% ethanol.[2]

    • Methanol (B129727)/Water: Also effective and often used for analytical-scale extractions.[2]

  • Extraction Protocol (Unripe Banana Pulp):

    • Homogenize fresh, unripe banana pulp with a 70:30 (v/v) acetone/water mixture.

    • Filter the homogenate through cheesecloth and centrifuge to remove solid debris.

    • Concentrate the supernatant under reduced pressure to remove the acetone.

    • The resulting aqueous extract is then ready for purification.

  • Extraction Protocol (Grape Seeds): [2]

    • Defat ground grape seeds using hexane (B92381) to remove lipids.

    • Mix the defatted seed powder with 60% aqueous ethanol at a solid-to-liquid ratio of 1:4 (g:mL).[2]

    • Agitate the mixture for 90 minutes at 75°C.[2]

    • Filter the mixture to separate the liquid extract from the solid residue.

    • Re-extract the residue with fresh solvent to maximize yield.[2]

    • Combine the extracts and concentrate under reduced pressure.

  • Enhancement Techniques:

    • Ultrasonication-Assisted Extraction (UAE): The use of ultrasound can intensify the extraction process, leading to reduced extraction time and improved yields.[2]

Purification

The crude extract contains a complex mixture of compounds, necessitating a multi-step purification strategy.

  • Liquid-Liquid Partitioning:

    • The aqueous crude extract is partitioned against an immiscible organic solvent, typically ethyl acetate (B1210297).[2] This step separates lower molecular weight compounds, including this compound, into the organic phase, leaving more polar and polymeric compounds in the aqueous phase.[2]

  • Column Chromatography:

    • Size-Exclusion Chromatography (SEC): Gels such as Sephadex LH-20 or Toyopearl are widely used to separate compounds based on their molecular size.[3]

      • Protocol (Sephadex LH-20):

        • Dissolve the dried ethyl acetate fraction in methanol.

        • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

        • Elute with methanol and collect fractions.

        • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Preparative Reversed-Phase HPLC (RP-HPLC): This is often the final step to obtain highly pure this compound.

      • Column: C18 stationary phase.

      • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as methanol or acetonitrile.

      • Detection: UV detector set at 280 nm.

Analytical Characterization

Once isolated, the structure and purity of this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC) with UV Detection: A widely used method for the quantification of flavan-3-ols.[4]

      • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

      • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.

      • Detection: UV detection at 280 nm.[5]

  • Mass Spectrometry (MS):

    • Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This technique is crucial for structural elucidation and can distinguish between stereoisomers. The fragmentation patterns of 3,4-cis- and 3,4-trans-leucocyanidin are distinct.[6] For the 3,4-cis isomer, dehydration in positive ionization mode can involve the loss of a hydroxyl group from either C3 or C4, whereas for the 3,4-trans isomer, it only occurs at C3.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Used to confirm the structure and stereochemistry of the isolated compound. While detailed NMR data for this compound is not always readily available in general databases, specialized publications on its synthesis and characterization provide this information.[6]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant source, tissue, and developmental stage. Due to its nature as a biosynthetic intermediate, comprehensive quantitative data across a wide range of plants is limited.

Plant SourceTissueMethod of QuantificationYield of this compoundPurityReference
Unripe Plantain Banana (Musa sapientum L. var. paradisiaca)PulpSolvent Fractionation & HPLC3.3 mg/g (fresh weight)Not Specified[1]
Grape Seeds (Vitis vinifera)SeedsHPLC-DADVaries with cultivar and ripenessNot SpecifiedGeneral literature
Cocoa Beans (Theobroma cacao)BeansLC-MSNot explicitly quantified as leucocyanidinNot Specified[1]
Pine Bark (Pinus sp.)BarkNot SpecifiedNot explicitly quantified as leucocyanidinNot Specified[1]

Note: The quantification of leucocyanidin is often reported as part of the total proanthocyanidin (B93508) content. The data presented here is based on available specific measurements of leucocyanidin.

Biological Activity and Signaling Pathways

While this compound itself is a key biosynthetic intermediate, its derivatives, particularly proanthocyanidins, exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The anti-inflammatory actions are often attributed to the modulation of key cellular signaling pathways.

  • Anti-inflammatory Activity: Proanthocyanidins derived from leucocyanidin have been shown to inhibit inflammatory responses by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[7]

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Proanthocyanidins have been shown to inhibit the translocation of NF-κB to the nucleus, thereby suppressing the expression of these inflammatory mediators.[7]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes induces Leucocyanidin_Derivatives This compound Derivatives (Proanthocyanidins) Leucocyanidin_Derivatives->NFkB inhibits translocation

Inhibition of the NF-κB inflammatory pathway by this compound derivatives.

Conclusion

This compound remains a molecule of significant interest in the fields of phytochemistry, pharmacology, and drug development. Its central role as a precursor to the vast and structurally diverse classes of proanthocyanidins and anthocyanins underscores the importance of efficient and reliable methods for its isolation and characterization. This technical guide has provided a comprehensive overview of the current knowledge and methodologies, from extraction from various plant sources to detailed analytical characterization and an introduction to its biological relevance. The experimental protocols and quantitative data presented herein offer a solid foundation for researchers to further explore the chemistry and therapeutic potential of this compound and its derivatives. Continued research into this fascinating molecule will undoubtedly unveil new insights into flavonoid biosynthesis and its contribution to human health.

References

literature review on (+)-Leucocyanidin and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (+)-Leucocyanidin and its Derivatives

Core Summary

This technical guide provides a comprehensive overview of this compound, a pivotal flavonoid intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins.[1] As a member of the leucoanthocyanidin class of flavonoids, this colorless natural product is found in various plants, including unripe bananas and grapes.[2] This document details its chemical identity, stereochemistry, synthesis, and isolation, as well as its significant biological activities. The information, including detailed experimental protocols, quantitative data, and pathway diagrams, is curated for researchers, scientists, and professionals in drug development to facilitate the exploration of this promising natural compound.[1]

Chemical Identification and Properties

This compound is a flavan-3,4-diol, a class of colorless natural products.[1] Its chemical formula is C15H14O7, and it has a molar mass of approximately 306.27 g/mol .[3][4] The stereochemistry of Leucocyanidin (B1674801) is critical to its function, with chiral centers at the C2, C3, and C4 positions, leading to several possible stereoisomers.[5] The "(+)" designation refers to its dextrorotatory optical activity.[5]

The most prevalent stereoisomer found in nature is often the (2R,3S,4S)-leucocyanidin (also known as 2,3-cis-3,4-cis-leucocyanidin), with the CAS Number 480-17-1.[1][6] Another important isomer is the (2R,3S,4R)-trans isomer.[1] A generic CAS number, 27015-21-0, may refer to a mixture of isomers or a polymeric form.[1] Mass spectrometry, particularly ESI-MS/MS, is a key technique for its structural elucidation, revealing distinct fragmentation patterns for different stereoisomers.[5]

Biosynthesis and Metabolism

This compound is a crucial branch-point intermediate in the flavonoid biosynthetic pathway.[7][8] The pathway begins with the conversion of dihydroflavonols. Specifically, (+)-dihydroquercetin (taxifolin) is reduced by the enzyme dihydroflavonol 4-reductase (DFR) to produce (2R,3S,4S)-leucocyanidin.[8][9]

From this point, the metabolic fate of leucocyanidin is determined by two competing enzymes:[7]

  • Leucoanthocyanidin Reductase (LAR): This enzyme directly converts this compound into the 2,3-trans-flavan-3-ol, (+)-catechin, using NADPH as a cofactor. (+)-Catechin serves as a fundamental building block for proanthocyanidin (B93508) polymers.[6][7]

  • Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), this enzyme oxidizes leucocyanidin to the colored anthocyanidin, cyanidin.[6][7] Subsequently, anthocyanidin reductase (ANR) can reduce cyanidin to the 2,3-cis-flavan-3-ol, (-)-epicatechin, in an NADPH-dependent reaction.[7]

These two pathways provide the essential starter and extension units for the polymerization of proanthocyanidins.[7]

Biosynthetic Pathway of this compound DHQ (+)-Dihydroquercetin (Taxifolin) LC This compound (2R,3S,4S) DHQ->LC DFR CAT (+)-Catechin LC->CAT LAR (NADPH) CYA Cyanidin (Anthocyanidin) LC->CYA ANS/LDOX PA Proanthocyanidins (Condensed Tannins) CAT->PA Polymerization EPI (-)-Epicatechin CYA->EPI ANR (NADPH) EPI->PA Polymerization

Biosynthetic pathway of this compound and its conversion.[1][7]

Biological Activities and Therapeutic Potential

This compound and its derivatives, especially the proanthocyanidins formed from it, exhibit a wide range of potent biological activities with significant therapeutic potential.[1][2]

ActivityDescriptionReferences
Antioxidant Acts as a potent free radical scavenger, reducing oxidative stress. Procyanidolic oligomers from grape seeds have demonstrated significant antioxidant properties.[1][10][11]
Anti-ulcerogenic Protects the gastric mucosa from damage. It has shown a significant protective effect against aspirin-induced erosions in rat models, potentially by increasing mucus thickness.[1][12][13]
Antidiabetic A dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside from Ficus bengalensis bark demonstrated a significant decrease in blood sugar and an increase in serum insulin (B600854) in diabetic rats.[2]
Anti-inflammatory Proanthocyanidins derived from leucocyanidin can modulate key cellular signaling pathways involved in inflammation, such as MAPK and NF-κB, to inhibit inflammatory responses.[1][7]
Cardioprotective May contribute to cardiovascular health through its combined antioxidant and anti-inflammatory properties.[1][7][11]
Antimutagenic Leucocyanidins extracted from grape seeds have demonstrated antimutagenic properties.[2][11]
Enzyme Modulation In rats, administration of leucocyanidins decreased the activities of phase I enzymes (e.g., P4501A1, P4501A2) and increased the activities of phase II enzymes (e.g., glutathione (B108866) S-transferase), suggesting a role as a chemopreventive agent.[11]
Signaling Pathways

Proanthocyanidins, the polymers derived from this compound, influence key cellular signaling pathways. By inhibiting pathways such as MAPK and NF-κB, they can suppress the expression of pro-inflammatory mediators, which is central to their anti-inflammatory and potential anticancer effects.[1][14] The antidiabetic effects of related anthocyanins are suggested to involve the activation of the PI3K/Akt signaling pathway, improving glucose uptake.[2]

Inhibition of Inflammatory Pathways Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Response Inflammatory Response (e.g., COX-2, iNOS, TNF-α) MAPK->Response NFkB->Response PA Proanthocyanidins (from Leucocyanidin) PA->MAPK inhibits PA->NFkB inhibits

Proanthocyanidin-mediated inhibition of inflammatory pathways.[1]

Quantitative Data Summary

Table 1: In Vivo Biological Activity of Leucocyanidin Derivatives
CompoundDoseAnimal ModelKey FindingsReference
Leucocyanidin derivative250 mg/kg (oral)Normal and alloxan-induced diabetic ratsSignificant decrease in blood sugar; significant increase in serum insulin in diabetic rats.[2]
Leucocyanidin derivative100 mg/kg (one-month treatment)Alloxan-induced diabetic ratsSignificant decrease in blood/urine sugar and certain lipids; significant increase in body weight and tissue hexokinase.[2]
Leucocyanidin5 mg/dayMale Wistar ratsExerted a great protective effect against aspirin-induced gastric erosions.[12]
Leucocyanidins (LCs)25, 50, 100 mg/kg (p.o. for 7 days)Male Sprague-Dawley ratsMarkedly decreased activities of P4501A1, P4501A2, and P4503A4; significantly increased activities of glutathione S-transferase.[11]
Table 2: Occurrence and Yield of this compound in Plant Sources
Plant SourceTissueMethodReported YieldReference
Unripe Banana (Musa sapientum)PulpSolvent Fractionation & HPLC3.3 mg/g (fresh weight)[8]
Grape Seeds (Vitis vinifera)SeedsHPLC-DADVaries with cultivar and ripeness[8]

Note: The quantification of leucocyanidin is often reported as part of the total proanthocyanidin content.[8]

Experimental Protocols

Chemical Synthesis: Reduction of (+)-Dihydroquercetin

A common method for synthesizing this compound involves the reduction of (+)-dihydroquercetin (taxifolin) with sodium borohydride (B1222165), which typically yields a mixture of stereoisomers.[1][5][6]

  • Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as ethanol (B145695) or a methanol (B129727)/water mixture.[1][5]

  • Reduction: Cool the solution in an ice bath (0-4 °C).[5] Add sodium borohydride (NaBH₄) portion-wise or as a solution while stirring. An excess of NaBH₄ is used to ensure complete reduction (e.g., 25-fold mass excess).[1][5]

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed. The reaction may proceed for several hours (up to 96 hours) in the dark at room temperature.[1]

  • Quenching and Neutralization: Carefully quench the reaction by the slow addition of a weak acid (e.g., dilute acetic acid) until effervescence stops. Neutralize the solution to approximately pH 7.[1]

  • Extraction: Extract the product into an organic solvent like ethyl acetate.[1][5]

  • Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by preparative HPLC.[1][5]

Extraction and Isolation from Plant Material

The isolation of this compound and proanthocyanidins from plant sources like grape seeds follows a general workflow.[8][15]

  • Preparation: Plant material (e.g., grape seeds) must be dried and ground to a fine powder. A preliminary defatting step with a nonpolar solvent like hexane (B92381) is crucial to remove oils.[15]

  • Extraction: Perform a solid-liquid extraction. Effective solvent systems include Acetone/Water (e.g., 70:30 v/v) or Ethanol/Water (e.g., 60:40 v/v). Agitate the mixture at a specified temperature (e.g., room temperature to 75°C) for a set duration (e.g., 90 minutes to 12 hours).[15]

  • Filtration and Concentration: Filter the mixture to separate the liquid extract from the solid residue. The residue can be re-extracted to maximize yield. Combine the filtrates and centrifuge to remove fine particles.[15]

  • Solvent Removal: Concentrate the extract using a rotary evaporator under vacuum at a temperature below 40°C to remove the organic solvent.[15]

  • Purification: The crude extract can be purified using techniques like solid-phase extraction (SPE) or column chromatography. Size-exclusion chromatography using Sephadex LH-20 is widely used to separate proanthocyanidins based on molecular size. Final high-purity isolation is often achieved with preparative HPLC.[8][15]

Isolation and Purification Workflow A Plant Material (e.g., Grape Seeds) B Drying, Grinding, Defatting A->B C Solid-Liquid Extraction (e.g., Acetone/Water) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Concentration (Rotary Evaporation) E->F G Column Chromatography (e.g., Sephadex LH-20) F->G H Fraction Collection G->H I Preparative HPLC (e.g., C18 column) H->I J Isolated this compound and Derivatives I->J

General workflow for isolation and purification.[8][15]
In Vitro Antioxidant Activity: DPPH Assay

The antioxidant potential can be evaluated by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare a series of dilutions of the test compound (this compound) in the same solvent.[1]

  • Reaction Setup: In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 200 µL) to each well. Add different volumes of the test compound solutions to achieve a range of final concentrations. Include a control containing only the DPPH solution and solvent.[1]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

In Vivo Antidiabetic Assay: Alloxan-Induced Model

This protocol is used to test the antidiabetic efficacy of a compound.[2]

  • Animal Preparation: Use rats (e.g., Wistar or Sprague-Dawley), fasted overnight before induction.[2]

  • Induction of Diabetes: Administer a single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 150 mg/kg) dissolved in a suitable buffer.[2]

  • Confirmation: After 48-72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[2]

  • Treatment: Divide the diabetic rats into groups. Administer the test compound (e.g., Leucocyanidin derivative at 100 or 250 mg/kg) orally for the specified duration. A control group receives the vehicle, and a positive control group may receive a standard drug like glibenclamide.[2]

  • Monitoring: Monitor blood glucose levels, body weight, and other parameters like serum insulin, urine sugar, and lipid profiles throughout the study period.[2]

Conclusion

This compound stands as a linchpin molecule in flavonoid research and biosynthesis.[1][7] Its position as a precursor to both proanthocyanidins and anthocyanins makes it a key target for studies in plant biochemistry and natural product chemistry. The diverse and potent biological activities of its derivatives, including antioxidant, anti-inflammatory, and antidiabetic properties, highlight their significant potential in the development of therapeutic agents and nutraceuticals.[2][7] The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate its synthesis, biological functions, and mechanisms of action.[1]

References

(+)-Leucocyanidin molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides core chemical data for (+)-Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids.

Core Chemical Properties

This compound is a flavan-3,4-diol, a type of colorless natural product that serves as an intermediate in the biosynthesis of proanthocyanidins (B150500) and anthocyanins in plants.[1][2] Its chemical structure is fundamental to its biological activities.[1]

Data Presentation

The essential quantitative chemical data for this compound is summarized in the table below for clear reference.

IdentifierValueSource
Molecular Formula C₁₅H₁₄O₇PubChem[3], Vulcanchem[1], Wikipedia[4], Midas Pharma[5]
Molecular Weight 306.27 g/mol PubChem[3], Vulcanchem[1], Midas Pharma[5], Biosynth[6]
Alternate M.W. 306.26 g/mol Wikipedia[4]

References

Enzymatic Synthesis of (+)-Leucocyanidin: A Technical Guide to the Stereospecific Reduction of Dihydroquercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) and anthocyanins, compounds of significant interest for their antioxidant, anti-inflammatory, and cardioprotective properties. The enzymatic conversion of dihydroquercetin (also known as taxifolin) to this compound represents a key step in controlling the flux of metabolites into these important pathways. This technical guide provides an in-depth overview of this enzymatic conversion, focusing on the core enzyme, Dihydroflavonol 4-Reductase (DFR). It details the biochemical reaction, presents quantitative data on enzyme kinetics and optimal conditions, provides comprehensive experimental protocols for enzyme activity assays and recombinant protein production, and visualizes the biosynthetic pathway and experimental workflows.

Introduction

The stereospecific synthesis of bioactive compounds is a cornerstone of drug development and natural product chemistry. This compound is a chiral molecule whose stereochemistry is crucial for its subsequent enzymatic conversions to (+)-catechin and cyanidin, the respective building blocks of proanthocyanidins and anthocyanins.[1] While chemical synthesis of leucocyanidin (B1674801) from dihydroquercetin is possible using reducing agents like sodium borohydride, it typically results in a mixture of diastereomers, necessitating complex purification steps.[2][3] In contrast, the enzymatic conversion catalyzed by Dihydroflavonol 4-Reductase (DFR; EC 1.1.1.219) offers high stereoselectivity, directly yielding the biologically active this compound isomer (2,3-trans-3,4-cis).[2][4] This guide focuses on the enzymatic approach, providing the technical details necessary for its application in research and development.

The Core Enzymatic Reaction

The central reaction in the enzymatic production of this compound is the NADPH-dependent reduction of the C4-keto group of (+)-dihydroquercetin. This reaction is catalyzed by Dihydroflavonol 4-Reductase (DFR), a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[5]

Reaction:

(+)-Dihydroquercetin + NADPH + H⁺ -> this compound + NADP⁺

This stereospecific reduction is a critical control point in the flavonoid biosynthetic pathway, directing the metabolic flow towards the synthesis of either proanthocyanidins or anthocyanins.[4]

Quantitative Data

The efficiency of the enzymatic conversion of dihydroquercetin to this compound is influenced by the kinetic properties of the DFR enzyme and the reaction conditions. The following tables summarize key quantitative data from various plant sources.

Table 1: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR) with Dihydroquercetin (DHQ)
Enzyme SourceK_m_ (μM) for DHQV_max_ (nmol/sec/g or other units)Notes
Pyrus communis (Pear)34.7 nmol/sec/gBifunctional DFR/FNR enzyme.[2]
Camellia sinensis (Tea) - CsDFRa41.80Not specifiedHigher affinity for DHQ compared to other dihydroflavonols.[6]
Camellia sinensis (Tea) - CsDFRc81.80Not specifiedHigher affinity for DHK compared to DHQ.[6]
Vitis vinifera (Grape)Substrate inhibition observed above 30 µMNot applicable due to inhibitionStudy focused on substrate inhibition mechanism.[1]
Table 2: Optimal Reaction Conditions for Dihydroflavonol 4-Reductase (DFR) Activity
Enzyme SourceOptimal pHOptimal Temperature (°C)
Pyrus communis (Pear)5.75Not specified
Camellia sinensis (Tea)7.030
Ophiorrhiza japonica7.030
Zanthoxylum bungeanumNot specifiedNot specified

Experimental Protocols

Recombinant DFR Expression and Purification

The production of recombinant DFR is essential for in vitro studies of the enzymatic conversion. The following is a general protocol for the expression and purification of His-tagged DFR in Escherichia coli.

4.1.1. Gene Cloning and Vector Construction

  • The full-length cDNA of the DFR gene is amplified by PCR using primers containing appropriate restriction sites (e.g., BamHI and NotI).

  • The amplified PCR product is subcloned into an expression vector such as pET-32a or pETUA, which allows for the expression of an N-terminal histidine-tagged fusion protein.[1]

  • The sequence of the inserted gene is verified by DNA sequencing.

4.1.2. Protein Expression

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3) pLysS.[1][2]

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotics, which is then grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.3 mM.[1][7]

  • The culture is then incubated for a further 16 hours at a lower temperature (e.g., 16°C) to enhance the solubility of the recombinant protein.[1]

4.1.3. Protein Purification

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM EDTA, with lysozyme (B549824) and protease inhibitors).[7]

  • The cells are lysed by sonication on ice.

  • The cell debris is removed by centrifugation to obtain the crude protein extract.

  • The His-tagged DFR protein is purified from the crude extract using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column (e.g., HisTrap HP column).[1]

  • The column is washed with a binding buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM Tris-HCl, 200 mM NaCl, 20 mM imidazole, 10% glycerol, pH 7.5) to remove non-specifically bound proteins.[1]

  • The purified His-tagged DFR is eluted with an elution buffer containing a higher concentration of imidazole.

  • The purity of the eluted protein is assessed by SDS-PAGE.

DFR Enzyme Activity Assay

This protocol describes a method to determine the activity of the purified DFR enzyme.

4.2.1. Reaction Mixture A typical reaction mixture (total volume of 200-500 µL) contains:

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.0) or Tris-HCl buffer (pH 7.0)

  • 2 mM NADPH

  • 0.5 mM (+)-Dihydroquercetin (dissolved in methanol)

  • Purified recombinant DFR protein (e.g., 35 µg)

4.2.2. Assay Procedure

  • The reaction components, except for the enzyme, are mixed in a microcentrifuge tube.

  • The reaction is initiated by the addition of the purified DFR enzyme.

  • The mixture is incubated at 30°C for 30 minutes.

  • The reaction is stopped, typically by the addition of an organic solvent for extraction or by heat inactivation.

4.2.3. Product Detection and Quantification Since leucocyanidin is unstable and colorless, its formation is often detected indirectly.

  • Spectrophotometric Assay: The activity of DFR can be monitored by the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[1]

  • HPLC Analysis:

    • The reaction product, this compound, is extracted with ethyl acetate.

    • The extract is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • A C18 column is typically used with a gradient elution of an acidic aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

    • Detection is typically performed at 280 nm.[8]

    • Quantification is achieved by comparing the peak area of the product with a calibration curve generated from a this compound standard.

Alternatively, the unstable leucocyanidin can be converted to the colored cyanidin by acid treatment (e.g., with butanol-HCl) and then quantified spectrophotometrically at around 500-550 nm.

Visualizations

Biosynthetic Pathway

Leucocyanidin Biosynthesis Pathway cluster_enzymes Enzymes DHQ Dihydroquercetin LC This compound DHQ->LC DFR (NADPH -> NADP+) CAT (+)-Catechin LC->CAT LAR (NADPH -> NADP+) CYAN Cyanidin LC->CYAN LDOX/ANS PRO Proanthocyanidins CAT->PRO Polymerization ANTHO Anthocyanins CYAN->ANTHO Glycosylation etc. DFR_node DFR: Dihydroflavonol 4-Reductase LAR_node LAR: Leucoanthocyanidin Reductase LDOX_node LDOX/ANS: Leucoanthocyanidin Dioxygenase/ Anthocyanidin Synthase Experimental Workflow cluster_protein_production Recombinant DFR Production cluster_enzyme_assay Enzymatic Conversion Assay cluster_analysis Product Analysis cloning 1. Gene Cloning (DFR into pET vector) expression 2. Protein Expression (E. coli BL21) cloning->expression purification 3. Protein Purification (Ni-NTA Chromatography) expression->purification reaction_setup 4. Reaction Setup (DHQ, NADPH, DFR) purification->reaction_setup incubation 5. Incubation (30°C, 30 min) reaction_setup->incubation extraction 6. Product Extraction (Ethyl Acetate) incubation->extraction hplc 7. HPLC Analysis (C18 column, 280 nm) extraction->hplc quantification 8. Quantification (vs. Standard Curve) hplc->quantification

References

key enzymes in the (+)-Leucocyanidin biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Enzymes in (+)-Leucocyanidin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthetic pathway of this compound, a pivotal intermediate in the production of proanthocyanidins (B150500) and anthocyanins in plants. This document details the enzymatic reactions, quantitative kinetic data, and explicit experimental protocols for the key enzymes: Dihydroflavonol 4-reductase (DFR), Anthocyanidin Synthase (ANS), and Leucoanthocyanidin Reductase (LAR). Additionally, Anthocyanidin Reductase (ANR), a key enzyme in the subsequent proanthocyanidin (B93508) pathway, is discussed.

The biosynthesis of this compound is a critical branch point in the flavonoid pathway, starting from dihydroflavonols. The central enzymes directly responsible for its formation and immediate conversion are Dihydroflavonol 4-reductase (DFR), Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), and Leucoanthocyanidin Reductase (LAR). These enzymes govern the metabolic flux towards the synthesis of either colored anthocyanins or colorless proanthocyanidins (condensed tannins), which are significant for their antioxidant properties and impact on the quality of food and beverages.[1][2]

The pathway begins with the reduction of dihydroflavonols to flavan-3,4-diols (leucoanthocyanidins) by DFR.[3][4] Specifically, dihydroquercetin is converted to this compound. From this crucial intermediate, two competing enzymatic pathways diverge. ANS catalyzes the oxidation of leucocyanidins to colored anthocyanidins, which are precursors for anthocyanins.[5][6] In parallel, LAR directly reduces leucocyanidins to flavan-3-ols, such as (+)-catechin, which are the building blocks of proanthocyanidins.[2][7]

Key Enzymes and Their Quantitative Data

The efficiency and substrate preference of the enzymes in the this compound pathway are critical for determining the final composition of flavonoids in a plant. The following tables summarize the available quantitative data for these key enzymes from various plant sources.

Table 1: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)

Plant SourceSubstrateKm (µM)VmaxReference
Vitis viniferaDihydroquercetin (DHQ)24.6 ± 1.5-[8]
Camellia sinensis (CsDFRa)Dihydrokaempferol (DHK)145.10-[9]
Dihydroquercetin (DHQ)41.80-[9]
Dihydromyricetin (DHM)58.44-[9]
Camellia sinensis (CsDFRc)Dihydrokaempferol (DHK)42.31-[9]
Dihydroquercetin (DHQ)81.80-[9]
Dihydromyricetin (DHM)105.56-[9]
Zanthoxylum bungeanumDihydromyricetin (DHM)100.55.427 min-1[10]

Table 2: Kinetic Parameters of Anthocyanidin Reductase (ANR)

Plant SourceSubstrateKm (µM)VmaxReference
Mangifera indica (MiANR1-1)Cyanidin--[2]
Mangifera indica (MiANR1-2)CyanidinHighestHighest[2]
Mangifera indica (MiANR1-3)Cyanidin--[2]

Note: Detailed kinetic data for ANS and LAR are less commonly reported in literature compared to DFR and ANR.

Experimental Protocols

Detailed methodologies for the characterization of the key enzymes are provided below. These protocols are foundational for researchers investigating the this compound biosynthetic pathway.

Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

Objective: To determine the enzymatic activity of DFR by measuring the conversion of dihydroflavonols to leucoanthocyanidins.

Methodology: [11][12][13][14]

  • Protein Extraction and Preparation:

    • Express recombinant DFR protein in a suitable host system (e.g., E. coli).

    • Lyse the cells by sonication in an extraction buffer (e.g., 25 mM Tris-HCl, pH 8.0).

    • Clarify the lysate by centrifugation to obtain the crude protein extract containing the DFR enzyme.

  • Reaction Mixture:

    • Prepare a 500 µL reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.0)

      • 1.6 mM NADPH

      • 0.8 mM Dihydroflavonol substrate (e.g., dihydroquercetin, dihydrokaempferol, or dihydromyricetin)

      • 5 µg of total protein extract

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination and Product Extraction:

    • Terminate the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

    • Centrifuge to separate the phases and collect the ethyl acetate layer containing the leucoanthocyanidin product.

  • Product Detection and Quantification:

    • Since leucoanthocyanidins are unstable, they are typically converted to their corresponding colored anthocyanidins for quantification.

    • Add a 3x volume of butanol-HCl (95:5, v/v) to the extracted product.

    • Heat at 95°C for 1 hour to facilitate the conversion to anthocyanidin.

    • Centrifuge to pellet any debris.

    • Measure the absorbance of the supernatant at 530 nm using a spectrophotometer.

    • Alternatively, the reaction products can be analyzed by HPLC.

Anthocyanidin Synthase (ANS/LDOX) Enzyme Assay

Objective: To measure the activity of ANS in converting leucoanthocyanidins to anthocyanidins.

Methodology: [5][15]

  • Protein Preparation:

    • Prepare recombinant ANS protein as described for DFR.

  • Reaction Mixture:

    • Prepare a 200 µL standard reaction mixture containing:

      • 10 µL of 15 mM cis- or trans-leucoanthocyanidin

      • 4 µL of 500 mM sodium ascorbate

      • 2 µL of 500 mM ferrous sulfate

      • A suitable amount of purified or crude ANS protein

  • Incubation:

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Product Analysis:

    • The formation of colored anthocyanidins can be monitored by measuring the increase in absorbance at 520 nm.

    • For detailed product identification and quantification, use HPLC analysis. The mobile phase and gradient can be optimized for the separation of anthocyanidins, flavonols, and dihydroflavonols. Detection can be performed at 515 nm for anthocyanins, 360 nm for flavonols, and 290 nm for dihydroflavonols and leucoanthocyanidins.

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting leucocyanidin (B1674801) to catechin (B1668976).

Methodology: [16]

  • Substrate and Protein Preparation:

    • Synthesize or acquire 3,4-cis-leucocyanidin as the substrate.

    • Prepare purified recombinant LAR protein.

  • Reaction Mixture:

    • Prepare a 200 µL reaction mixture containing:

      • 100 mM Tris-HCl (pH 7.5)

      • 1 mM NADPH

      • 0.1 mM 3,4-cis-leucocyanidin

      • A specified amount of purified recombinant LAR protein (e.g., 1 µg)

  • Incubation:

    • Incubate the reaction at the optimal temperature for the specific LAR enzyme for a set time.

  • Product Analysis:

    • The formation of (+)-catechin can be quantified by HPLC.

    • The decrease in NADPH concentration can also be monitored spectrophotometrically at 340 nm to determine enzyme activity.

Anthocyanidin Reductase (ANR) Enzyme Assay

Objective: To measure the activity of ANR in converting cyanidin to epicatechin.

Methodology: [2][16]

  • Protein Preparation:

    • Prepare purified recombinant ANR protein.

  • Reaction Mixture:

    • Prepare a 200 µL reaction mixture containing:

      • 100 mM Tris-HCl (pH 6.0)

      • 1 mM NADPH

      • 0.1 mM cyanidin chloride

      • A specified amount of purified recombinant ANR protein (e.g., 1 µg)

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 30°C or 45°C) for a set time (e.g., 20 minutes).

  • Enzyme Activity Determination:

    • Measure the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

    • Alternatively, quantify the formation of epicatechin and/or catechin isomers using HPLC.

Visualizing the Pathway and Experimental Workflow

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Leucocyanidin_Pathway DHQ Dihydroquercetin LC This compound DHQ->LC DFR Cyanidin Cyanidin LC->Cyanidin ANS/LDOX Catechin (+)-Catechin LC->Catechin LAR Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR Anthocyanins Anthocyanins Cyanidin->Anthocyanins Proanthocyanidins Proanthocyanidins Catechin->Proanthocyanidins Epicatechin->Proanthocyanidins

Caption: Biosynthetic pathway of this compound and its derivatives.

Experimental_Workflow start Start: Enzyme of Interest recomb_exp Recombinant Protein Expression (e.g., in E. coli) start->recomb_exp purification Protein Purification (e.g., Affinity Chromatography) recomb_exp->purification enzyme_assay Enzyme Assay purification->enzyme_assay assay_setup Setup Reaction Mixture: - Buffer - Substrate - Cofactor - Enzyme enzyme_assay->assay_setup incubation Incubation (Controlled Temperature & Time) assay_setup->incubation product_analysis Product Analysis incubation->product_analysis hplc HPLC Analysis product_analysis->hplc spectro Spectrophotometry product_analysis->spectro kinetic_analysis Kinetic Parameter Determination (Km, Vmax) hplc->kinetic_analysis spectro->kinetic_analysis end End: Characterized Enzyme kinetic_analysis->end

Caption: General experimental workflow for enzyme characterization.

References

An In-Depth Technical Guide to (+)-Leucocyanidin: Properties, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Leucocyanidin, a colorless flavan-3,4-diol that serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in a variety of plant species. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role in plant biochemistry and its potential therapeutic applications.

Chemical Identifiers and Physicochemical Properties

This compound is a member of the leucoanthocyanidin class of flavonoids. Accurate identification is crucial for research and development. While several CAS numbers are associated with leucocyanidin (B1674801), the number 69256-15-1 is specifically assigned to the (+)-stereoisomer.

Identifier Value Source
CAS Number 69256-15-1PubChem[1]
480-17-1 (stereochemistry unspecified)Wikipedia, CAS Common Chemistry[2][3]
27015-21-0 (stereochemistry unspecified)Vulcanchem, PubChem[4][5]
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrolPubChem[1]
Systematic IUPAC Name (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrolWikipedia[2]
Molecular Formula C₁₅H₁₄O₇Wikipedia, Midas Pharma[2][6]
Molecular Weight 306.27 g/mol Midas Pharma, PubChem[1][6]
InChI InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14+,15-/m1/s1PubChem[1]
InChIKey SBZWTSHAFILOTE-QLFBSQMISA-NPubChem[1]
Canonical SMILES C1=CC(=C(C=C1[C@@H]2--INVALID-LINK--O)O)O">C@HO)O)OPubChem[1]
PubChem CID 155206PubChem[1]

Physicochemical Properties:

Property Value Source
Appearance White to off-white solidBenchChem[7]
Solubility Soluble in methanol (B129727), ethanol (B145695), acetone, and DMSO. Sparingly soluble in water.BenchChem[7]
Storage Store at 2°C - 8°C, keep container well closed. For long term, store at -20°C.Biosynth, MedKoo[7][8]

Biosynthesis of this compound and its Derivatives

This compound is a central intermediate in the flavonoid biosynthetic pathway, originating from dihydroquercetin. It serves as a branch-point precursor for the synthesis of both colored anthocyanins and polymeric proanthocyanidins.[9] The metabolic fate of this compound is directed by the activity of two key enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX).[6]

Leucocyanidin Biosynthesis Biosynthetic Pathway of this compound Dihydroquercetin Dihydroquercetin Leucocyanidin This compound Dihydroquercetin->Leucocyanidin DFR (Dihydroflavonol 4-Reductase) + NADPH Catechin (+)-Catechin Leucocyanidin->Catechin LAR (Leucoanthocyanidin Reductase) + NADPH Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS / LDOX (Anthocyanidin Synthase) + 2-oxoglutarate, O₂ Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Polymerization Anthocyanins Anthocyanins Cyanidin->Anthocyanins Glycosylation

Biosynthetic pathway of this compound and its conversion.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound and its related enzymatic activities.

A common laboratory-scale synthesis of this compound involves the chemical reduction of (+)-dihydroquercetin (taxifolin).[10]

Protocol: Sodium Borohydride (B1222165) Reduction of (+)-Dihydroquercetin

  • Dissolution: Dissolve (+)-dihydroquercetin in methanol or a mixture of methanol and water.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while stirring. An excess of NaBH₄ is used to ensure complete reduction.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours in the dark at room temperature.[10]

  • Quenching and Neutralization: Carefully quench the reaction by the slow addition of dilute acetic acid until effervescence ceases. Neutralize the solution to approximately pH 7.[10]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297).

  • Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[10]

Protocol: HPLC Purification of this compound

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from 5-10% B to 30-40% B over 30-40 minutes can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the desired this compound peak.[4]

The antioxidant potential of this compound can be evaluated using various in vitro assays. While specific IC₅₀ values for this compound are not widely reported in the literature, the following standard protocols can be used for its determination.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound in methanol.[1]

  • Reaction Setup: In a 96-well microplate, add a fixed volume of the DPPH solution to different volumes of the this compound solutions. Include a control with only DPPH solution and solvent.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer.[10]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC₅₀ value is determined from a plot of inhibition percentage against concentration.[10]

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Reagent Preparation:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in the dark for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Reaction Setup: Add 20 µL of various concentrations of this compound or a standard (e.g., Trolox) to a 96-well plate, followed by 180 µL of the diluted ABTS•+ working solution.[1]

  • Incubation: Incubate the plate at room temperature in the dark for 6 minutes.[1]

  • Measurement: Measure the absorbance at 734 nm.[1]

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Enzyme Assay Workflow General Workflow for Enzyme Characterization cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis GeneCloning Gene Cloning VectorConstruction Vector Construction GeneCloning->VectorConstruction BacterialExpression Bacterial Expression VectorConstruction->BacterialExpression ProteinPurification Protein Purification BacterialExpression->ProteinPurification ReactionMix Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) ProteinPurification->ReactionMix SubstratePrep Substrate Preparation (this compound) SubstratePrep->ReactionMix Incubation Incubation (Controlled Temperature & Time) ReactionMix->Incubation Termination Reaction Termination Incubation->Termination Extraction Product Extraction Termination->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification

Experimental workflow for enzyme characterization.

Protocol: Leucoanthocyanidin Reductase (LAR) Enzyme Assay

  • Objective: To determine the enzymatic activity of LAR in converting this compound to (+)-catechin.[6]

  • Methodology:

    • Substrate Preparation: Use 3,4-cis-leucocyanidin as the substrate.

    • Reaction Mixture: A typical assay mixture (200 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein.[6]

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

    • Reaction Termination: Stop the reaction by adding ethyl acetate.

    • Product Analysis: Extract the reaction products and analyze by HPLC to quantify the formation of (+)-catechin.[6]

Protocol: Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) Assay

  • Objective: To measure the conversion of this compound to cyanidin.[7]

  • Methodology:

    • Reaction Mixture Preparation: Prepare a mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified recombinant ANS enzyme.[7]

    • Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin.

    • Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period.[7]

    • Reaction Termination and Extraction: Stop the reaction with an acid (e.g., HCl) and extract the colored cyanidin product into an organic solvent like ethyl acetate or isoamyl alcohol.[11]

    • Quantification: Measure the absorbance of the organic layer at the λmax for cyanidin (around 520-540 nm). Confirm product identity with HPLC.[7]

Biological Activities and Signaling Pathways

While this compound itself is a key biosynthetic intermediate, its biological activities are often attributed to its derivatives, the proanthocyanidins. These compounds are known for their antioxidant, anti-inflammatory, and cardioprotective effects.[12]

Anti-inflammatory Activity: Proanthocyanidins derived from leucocyanidin have been shown to modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.[12]

Proanthocyanidin_Signaling_Inhibition Proanthocyanidin-mediated Inhibition of Inflammatory Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Proanthocyanidins Proanthocyanidins (from Leucocyanidin) MAPK MAPK (p38, JNK) Proanthocyanidins->MAPK inhibits IKK IKK Proanthocyanidins->IKK inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) AP1->Inflammatory_Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPKKK Inflammatory_Stimuli->IKK

Proanthocyanidin-mediated inhibition of inflammatory pathways.

Conclusion

This compound stands as a molecule of significant interest for researchers in plant science, natural product chemistry, and drug development. Its central role in the biosynthesis of proanthocyanidins and anthocyanins makes it a key target for understanding and manipulating these important metabolic pathways. The protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of this compound and its derivatives. Further research into the specific biological activities of this compound itself, distinct from its polymeric products, may unveil novel therapeutic potentials.

References

Methodological & Application

Application Notes: Protocol for the Chemical Synthesis of (+)-Leucocyanidin from Dihydroquercetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Leucocyanidin is a colorless leucoanthocyanidin, a class of flavonoids that are key intermediates in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in plants.[1] Due to its biological activities, including potential antioxidant and anti-inflammatory properties, the synthesis of this compound is of significant interest for research in phytochemistry, pharmacology, and drug discovery.[1] The most common precursor for its synthesis is (+)-dihydroquercetin, also known as taxifolin.[2][3][4] This document provides a detailed protocol for the chemical synthesis of this compound from dihydroquercetin via sodium borohydride (B1222165) reduction, a widely utilized method.[4][5]

Data Presentation: Comparison of Synthesis Methods

The synthesis of this compound from dihydroquercetin can be accomplished through two main pathways: chemical reduction and enzymatic conversion. The choice of method has a significant impact on the stereochemistry of the final product.[1] Enzymatic methods offer high stereoselectivity, whereas chemical reduction typically produces a mixture of stereoisomers requiring further purification.[1]

ParameterChemical Synthesis (Sodium Borohydride Reduction)Enzymatic Synthesis (Dihydroflavonol 4-Reductase)
Primary Product Mixture of diastereomers, mainly the 2,3-trans-3,4-trans isomer.[1]Stereospecific production of the 2,3-trans-3,4-cis isomer (this compound).[1]
Stereoselectivity Low; requires subsequent chromatographic separation to isolate the desired cis-isomer.[1]High; directly yields the biologically relevant this compound isomer.[1]
Typical Yield High initial conversion, but the overall yield of the desired isomer is lowered by purification steps.[1]Variable, dependent on enzyme activity and reaction conditions, but can be optimized.[1]
Reaction Conditions Mild conditions, typically 0°C to room temperature in an alcoholic solvent.[1]Requires specific buffer conditions (e.g., pH ~7.0), temperature (~30°C), and the cofactor NADPH.[1]
Reagents Dihydroquercetin, Sodium Borohydride, Methanol (B129727) or Ethanol.[1]Dihydroquercetin, Dihydroflavonol 4-Reductase (DFR) enzyme, NADPH, Buffer.[1]
Purification Requires chromatographic separation of diastereomers, typically via HPLC.[1][2][3]Purification of the product from the reaction mixture, often by HPLC.[1]
Advantages Simple, uses inexpensive and readily available reagents; high initial conversion.[1]High stereoselectivity, producing the biologically active isomer directly.[1]
Disadvantages Produces a mixture of isomers requiring extensive purification; potential for side reactions.[1]The enzyme may not be commercially available and may need to be expressed and purified; the cofactor NADPH can be expensive.[1]

Experimental Protocols

This protocol details the reduction of (+)-dihydroquercetin using sodium borohydride (NaBH₄), which results in a mixture of leucocyanidin (B1674801) diastereomers.[3][4]

Materials:

  • (+)-Dihydroquercetin (Taxifolin)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Acetic acid or Acetone (B3395972) (for quenching)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve (+)-dihydroquercetin in methanol (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][3]

  • Reduction: Slowly add sodium borohydride (e.g., 2 molar equivalents) to the cooled solution in portions while stirring.[1] An excess of NaBH₄ can be used to ensure complete reduction.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.[2] The reaction may proceed for several hours.[2]

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of acetic acid or acetone until effervescence ceases.[1][2]

  • Solvent Removal: Remove the solvent (methanol) under reduced pressure using a rotary evaporator.[1]

  • Extraction: Resuspend the resulting residue in water and extract the product with ethyl acetate three times.[1][3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be a mixture of leucocyanidin stereoisomers.[1][2][3]

Purification of the desired this compound isomer from the crude reaction mixture is essential and is typically achieved by High-Performance Liquid Chromatography (HPLC).[1][2]

Materials and Equipment:

  • Crude leucocyanidin mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • HPLC-grade formic acid or acetic acid

  • Preparative or semi-preparative HPLC system with a UV detector

  • Appropriate C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude leucocyanidin residue in a suitable solvent, such as methanol.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Gradient: Optimize a linear gradient, for example, starting from 5-10% B to 30-40% B over 30-40 minutes.[1]

    • Flow Rate: Typically 1.0 mL/min for analytical scale, adjust for semi-preparative or preparative scale.[1]

    • Detection: Monitor the elution at 280 nm using a UV detector.[1]

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired this compound isomer.

  • Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the chemical synthesis and purification of this compound.

G start Dihydroquercetin (Starting Material) dissolve Dissolution in Methanol start->dissolve cool Cooling to 0°C dissolve->cool reduce Reduction with NaBH₄ cool->reduce quench Reaction Quenching reduce->quench extract Solvent Removal & Ethyl Acetate Extraction quench->extract purify HPLC Purification extract->purify end This compound (Purified Product) purify->end

Caption: Workflow for the chemical synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Leucocyanidin is a colorless flavan-3,4-diol that serves as a crucial intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in plants.[1][2] These compounds are of significant interest to researchers and drug development professionals due to their antioxidant, anti-inflammatory, and other potential health benefits. The enzymatic synthesis of this compound offers a significant advantage over chemical methods by providing high stereoselectivity, directly yielding the biologically relevant 2,3-trans-3,4-cis isomer.[3] This document provides detailed protocols for the synthesis of this compound from its precursor, (+)-dihydroquercetin (taxifolin), using the enzyme Dihydroflavonol 4-reductase (DFR).

Biochemical Pathway

Dihydroflavonol 4-reductase (DFR, EC 1.1.1.219) is a key enzyme that catalyzes the NADPH-dependent stereospecific reduction of dihydroflavonols.[4][5] Specifically, DFR reduces the keto group at position 4 of (+)-dihydroquercetin to a hydroxyl group, forming this compound.[2] This reaction is a committed step towards the formation of both anthocyanins and condensed tannins.[6]

G cluster_reaction Enzymatic Reduction DHQ Dihydroquercetin (DHQ) Leucocyanidin (B1674801) This compound DHQ->Leucocyanidin + H+ NADPH NADPH DFR DFR (Dihydroflavonol 4-Reductase) NADPH->DFR NADP NADP+ DFR->Leucocyanidin DFR->NADP

Caption: Enzymatic conversion of Dihydroquercetin to this compound by DFR.

Data Presentation: DFR Enzyme Kinetics

The substrate specificity of DFR enzymes can vary between plant species. Kinetic parameters are crucial for understanding the efficiency of the enzyme with different dihydroflavonols. The table below summarizes the kinetic data for two DFR variants isolated from Fragaria × ananassa (strawberry).

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)Reference
DFR1 Dihydrokaempferol (DHK)5.8 ± 0.70.93 ± 0.030.16[2]
Dihydroquercetin (DHQ)No activityNo activityNo activity[2]
Dihydromyricetin (DHM)No activityNo activityNo activity[2]
DFR2 Dihydrokaempferol (DHK)185.3 ± 50.40.02 ± 0.000.0001[2]
Dihydroquercetin (DHQ)33.6 ± 1.60.28 ± 0.010.0083[2]
Dihydromyricetin (DHM)51.1 ± 13.90.11 ± 0.010.0022[2]

Table 1: Kinetic parameters of two recombinant DFR enzymes from Fragaria × ananassa cv. Elsanta. Data shows DFR1 has high specificity for DHK, while DFR2 can utilize DHQ and DHM, making it suitable for leucocyanidin synthesis.[2]

Experimental Workflow

The overall process for the enzymatic synthesis of this compound involves several key stages, from producing the recombinant enzyme to purifying the final product.

G A 1. Recombinant DFR Expression & Purification B 2. Enzymatic Reaction (DHQ to Leucocyanidin) A->B Purified Enzyme C 3. Reaction Termination & Product Extraction B->C Reaction Mixture D 4. Product Purification (Preparative HPLC) C->D Crude Product E 5. Analysis & Characterization (HPLC, LC-MS, NMR) D->E Purified this compound

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant DFR

This protocol describes the expression of His-tagged DFR in E. coli and subsequent purification using affinity chromatography.

Materials:

  • DFR gene cloned into an expression vector (e.g., pET vector with N-terminal His-tag)

  • E. coli expression host (e.g., BL21(DE3))

  • LB broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 0.1 M Tris-HCl pH 7.5, containing 10 mM EDTA and 50 mM sucrose)[6]

  • Ni-NTA affinity chromatography column and buffers (Wash and Elution)

  • SDS-PAGE analysis equipment

Methodology:

  • Transformation: Transform the DFR expression vector into competent E. coli BL21(DE3) cells.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[7]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 28°C and continue to incubate for 2-4 hours.[6]

  • Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.[6]

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.[7]

  • Clarification: Centrifuge the lysate to pellet cell debris. The supernatant containing the soluble recombinant DFR is collected for purification.[6][7]

  • Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column to remove non-specifically bound proteins, and then elute the His-tagged DFR using an elution buffer containing imidazole.[7]

  • Verification: Verify the purity and size of the recombinant DFR protein by SDS-PAGE analysis. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).[7]

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic reaction to produce this compound from dihydroquercetin.[3]

Materials:

  • Purified recombinant DFR enzyme

  • (+)-Dihydroquercetin (DHQ/Taxifolin)

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • DMSO or methanol

  • Ethyl acetate (B1210297)

  • Incubator or water bath at 30°C

Methodology:

  • Substrate Preparation: Prepare a stock solution of DHQ (e.g., 10 mM) by dissolving it in a minimal amount of DMSO or methanol.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • Final concentration of 2 mM NADPH

    • Final concentration of 0.5 mM Dihydroquercetin

    • Purified DFR enzyme (concentration should be optimized based on enzyme activity)

    • Adjust the final volume with buffer.[3]

  • Incubation: Initiate the reaction by adding the DFR enzyme. Incubate the mixture at 30°C for 30-60 minutes.[3]

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.[3]

Protocol 3: Product Extraction and Purification

Leucocyanidins are unstable, especially under acidic conditions, but can be extracted into an organic solvent for purification.[6][8]

Materials:

  • Terminated reaction mixture from Protocol 2

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Extraction: Centrifuge the terminated reaction mixture to separate the aqueous and organic phases. Carefully collect the upper ethyl acetate layer which contains the product.[3]

  • Repeat Extraction: Repeat the extraction of the aqueous phase twice more with ethyl acetate to maximize product recovery.[3]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by preparative HPLC to isolate this compound from unreacted substrate and byproducts.[3]

Protocol 4: DFR Enzyme Activity Assay

Since leucocyanidins are unstable and difficult to detect directly, a common assay method involves converting them into stable, colored anthocyanidins by acid treatment for easier quantification by HPLC.[6][8]

Materials:

  • Enzyme extract or purified DFR

  • Reaction mixture components (as in Protocol 2)

  • Ethyl acetate

  • 5% HCl in n-butanol

  • HPLC system with a UV-Vis detector

Methodology:

  • Enzymatic Reaction: Perform the DFR enzymatic reaction as described in Protocol 2 for a set time (e.g., 1-4 hours).[6][8]

  • Extraction: Terminate the reaction and extract the products with ethyl acetate as described in Protocol 3.

  • Conversion to Anthocyanidin: Evaporate the ethyl acetate extract to dryness. Dissolve the residue in 20 µL of 5% hydrochloric acid in n-butanol and boil for 8-10 minutes. This converts the leucocyanidin to cyanidin.[8]

  • Analysis: Evaporate the sample, dissolve the residue in methanol, filter, and analyze by HPLC. The resulting cyanidin can be detected and quantified by its absorbance (typically around 520-530 nm).[8]

  • Alternative Direct Assay: DFR activity can also be monitored continuously by spectrophotometry, measuring the decrease in absorbance at 340 nm resulting from the consumption of NADPH.[9]

References

Application Notes and Protocols for HPLC Purification and Analysis of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Leucocyanidin is a flavan-3,4-diol, a type of leucoanthocyanidin that serves as a crucial precursor in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in various plant species.[1][2] Its accurate purification and quantitative analysis are paramount for researchers in phytochemistry, pharmacology, and drug development. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution and sensitivity. This document provides detailed application notes and protocols for the purification and analysis of this compound using various HPLC methodologies. Given the structural similarity, methods validated for the broader class of procyanidins and proanthocyanidins are directly applicable to this compound.[3]

1. Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for its effective handling, purification, and analysis.

PropertyValue
Molecular Formula C₁₅H₁₄O₇
Molecular Weight 306.27 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, acetone, and DMSO. Sparingly soluble in water.
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

(Source: Internal Data, as cited in a Benchchem application note)[2]

Section 1: Purification of this compound

For the isolation and purification of this compound from plant matrices, preparative HPLC is a powerful technique. The choice of the chromatographic mode depends on the complexity of the sample and the desired purity of the final product.

Sample Preparation from Plant Material

A general protocol for the extraction of this compound and related proanthocyanidins from a plant-based sample is outlined below. This protocol may require optimization based on the specific plant matrix.

Protocol 1: Extraction of this compound from Plant Material

  • Homogenization: Weigh 1 g of the dried and homogenized plant material into a centrifuge tube.

  • Extraction: Add 10 mL of an extraction solvent (e.g., 70:29.5:0.5 acetone/water/acetic acid).[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Sonication: Sonicate the sample for 30 minutes in a water bath.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction process on the pellet to ensure exhaustive extraction and combine the supernatants.[1]

  • Solvent Evaporation: Evaporate the organic solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.[1]

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase for the intended HPLC method.[1]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter (PTFE or PVDF) into an HPLC vial.[1]

G cluster_extraction Sample Preparation Workflow start Plant Material homogenize Homogenize start->homogenize extract Extract with Solvent homogenize->extract vortex Vortex extract->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge collect Collect Supernatant centrifuge->collect re_extract Re-extract Pellet centrifuge->re_extract Repeat Extraction combine Combine Supernatants collect->combine re_extract->centrifuge evaporate Evaporate Solvent combine->evaporate reconstitute Reconstitute evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter end Sample for HPLC filter->end

Figure 1: Workflow for the extraction of this compound from plant materials.
Preparative HPLC Methods

Preparative HPLC aims to isolate larger quantities of a specific compound. The conditions are often scaled up from analytical methods. Normal-phase chromatography on a diol stationary phase is particularly effective for separating procyanidins based on their degree of polymerization.[3][4]

Protocol 2: Preparative Normal-Phase HPLC for this compound Purification

This method is adapted from techniques used for the separation of cacao procyanidins.[4]

ParameterCondition
Instrumentation Preparative HPLC system with a fraction collector
Column Diol stationary phase column
Mobile Phase A Acetonitrile with 0.1% formic acid
Mobile Phase B Methanol/Water (e.g., 95:5 v/v) with 0.1% formic acid
Gradient A linear gradient from A to B to separate oligomers
Flow Rate Scaled up from analytical flow rate (e.g., 5-20 mL/min)
Detection UV at 280 nm
Fraction Collection Collect fractions corresponding to the monomeric this compound peak

Section 2: Analytical HPLC Methods for this compound

For the quantitative analysis of this compound, several HPLC methods are available. The choice of method depends on the analytical goal, such as separating oligomers, or quantifying specific monomers.[3] The most common techniques are Normal-Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

Standard Preparation

Accurate preparation of standard solutions is critical for reliable quantification.

Protocol 3: Preparation of this compound Standard Solutions

  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of high-purity this compound standard.[2]

    • Dissolve the standard in 10 mL of HPLC-grade methanol in a Class A volumetric flask.[2]

    • Sonicate for 5-10 minutes to ensure complete dissolution.[2]

    • Store the stock solution in an amber glass vial at -20°C.[2] Acidified methanol (e.g., with 0.1% formic acid) can improve stability.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[1]

  • Calibration Curve:

    • Inject each working standard solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.[1]

Comparison of Analytical HPLC Methods

The following table summarizes and compares different HPLC methods applicable to the analysis of this compound and related proanthocyanidins.

ParameterMethod 1: NP-HPLC-FLDMethod 2: RP-HPLC-UVMethod 3: HILIC-UVMethod 4: UHPLC-Q-TOF-MS
Analyte(s) Procyanidin (B600670) OligomersThis compound, Flavan-3-olsProanthocyanidin A2Novel Procyanidins
Column Diol or Silica-based (e.g., 5 µm, 250 mm × 4.6 mm)[3]C18 (e.g., 4.6 x 250 mm, 5 µm)[1]HILIC (e.g., Phenomenex® Luna 5u)[3]Not specified
Detection Fluorescence (FLD)[3]UV (280 nm)[1]UV (280 nm)[3]Q-TOF Mass Spectrometry[3]
Excitation/Emission 276 nm / 316 nm[3]N/AN/AN/A
Linearity (r²) ≥ 0.99 (quadratic fit)[3]≥ 0.999≥ 0.9999[3]Not specified
Concentration Range Not specified1 - 100 µg/mL[1]7.7 - 250 µg/mL[3]Not specified
Flow Rate 1.0 mL/min[3]1.0 mL/min1.0 mL/min[3]~200 µL/min[3]
Mobile Phase A Acetonitrile/Acetic Acid (98:2)Water with 0.1% Formic AcidAcetonitrile/Acetic Acid (99:1)0.1% (v/v) formic acid in water[3]
Mobile Phase B Methanol/Water/Acetic Acid (95:3:2)Acetonitrile with 0.1% Formic AcidAcetic Acid/Acetonitrile (80:20)0.1% (v/v) formic acid in acetonitrile[3]
Detailed Analytical HPLC Protocols

Protocol 4: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is a widely accessible and reliable method for the analysis of flavan-3-ols like this compound.[1]

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.[1]

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-40% B (linear gradient)

    • 25-30 min: 40-100% B (linear gradient)

    • 30-35 min: 100% B (isocratic)

    • 35-40 min: 100-5% B (linear gradient)

    • 40-45 min: 5% B (isocratic, re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 280 nm.[1]

  • Injection Volume: 10-20 µL.

  • Quantification: Compare the peak area of the analyte to a calibration curve generated from a this compound standard of known concentration.[1]

G cluster_hplc Analytical HPLC Workflow start Prepared Sample / Standard inject Inject into HPLC start->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect data Data Acquisition (Chromatogram) detect->data quantify Quantification (Peak Area vs. Calibration Curve) data->quantify end Concentration of this compound quantify->end

Figure 2: General workflow for the analytical HPLC of this compound.

Protocol 5: Normal-Phase HPLC with Fluorescence Detection (NP-HPLC-FLD)

This method is particularly effective for separating procyanidin oligomers based on their degree of polymerization.[3]

  • Instrumentation: HPLC system equipped with a fluorescence detector.[3]

  • Column: Diol-based column (e.g., 5 µm, 250 mm × 4.6 mm).[3]

  • Mobile Phase A: Acetonitrile/Acetic Acid (98:2 v/v).

  • Mobile Phase B: Methanol/Water/Acetic Acid (95:3:2 v/v/v).

  • Gradient Elution: A linear gradient is employed to separate oligomers from monomers up to decamers and beyond.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Fluorescence detection with excitation at 276 nm and emission at 316 nm.[3]

  • Quantification: Calibration curves are typically generated for each oligomeric class using purified standards. A quadratic fit of peak area versus concentration is often used.[3]

Section 3: Method Validation

To ensure reliable and reproducible results, a structured workflow for HPLC method validation is essential.

G cluster_validation HPLC Method Validation Logic method_dev Method Development linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision specificity Specificity method_dev->specificity lod Limit of Detection (LOD) method_dev->lod loq Limit of Quantitation (LOQ) method_dev->loq robustness Robustness method_dev->robustness validated_method Validated Method linearity->validated_method accuracy->validated_method precision->validated_method specificity->validated_method lod->validated_method loq->validated_method robustness->validated_method

Figure 3: Logical flow for HPLC method validation.

Key validation parameters include:

  • Linearity: Assesses the proportionality of the detector response to the analyte concentration over a given range.

  • Accuracy: Measures the closeness of the experimental value to the true value.

  • Precision: Evaluates the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

Application Notes and Protocols for Leucoanthocyanidin Reductase (LAR) Assay Using (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucoanthocyanidin reductase (LAR) is a key enzyme in the flavonoid biosynthetic pathway, playing a pivotal role in the production of proanthocyanidins (B150500) (PAs), also known as condensed tannins.[1][2][3] PAs are polymeric compounds composed of flavan-3-ol (B1228485) units and are recognized for their significant antioxidant, anti-inflammatory, and cardioprotective properties.[1] The enzyme LAR specifically catalyzes the NADPH-dependent reduction of 2,3-trans-flavan-3,4-diols, such as (+)-leucocyanidin, to 2,3-trans-flavan-3-ols, like (+)-catechin.[1][2][4] Understanding the kinetics and regulation of LAR is crucial for research in plant biochemistry, natural product synthesis, and the development of novel therapeutics.

These application notes provide a detailed protocol for an in vitro enzyme assay to characterize the activity of leucoanthocyanidin reductase (LAR) using this compound as a substrate.

Signaling Pathway

This compound is a critical branch-point intermediate in the flavonoid pathway.[1] It can be converted to either anthocyanidins by anthocyanidin synthase (ANS) or to (+)-catechin by leucoanthocyanidin reductase (LAR).[1][3] This competition between LAR and ANS is a key regulatory step in the biosynthesis of proanthocyanidins and anthocyanins.[5] The product of LAR, (+)-catechin, serves as a monomer for the synthesis of proanthocyanidin (B93508) polymers.[3][6] Another enzyme, anthocyanidin reductase (ANR), converts anthocyanidins to (-)-epicatechin, another precursor for proanthocyanidin synthesis.[2][3]

flavonoid_pathway cluster_enzymes Enzymes DHQ Dihydroquercetin LC This compound DHQ->LC DFR Catechin (+)-Catechin LC->Catechin LAR (NADPH) Anthocyanidin Cyanidin LC->Anthocyanidin ANS/LDOX PAs Proanthocyanidins Catechin->PAs Epicatechin (-)-Epicatechin Anthocyanidin->Epicatechin ANR (NADPH) Epicatechin->PAs DFR DFR: Dihydroflavonol 4-reductase LAR LAR: Leucoanthocyanidin reductase ANS ANS/LDOX: Anthocyanidin synthase/Leucoanthocyanidin dioxygenase ANR ANR: Anthocyanidin reductase

Caption: Flavonoid biosynthesis pathway showing the central role of this compound.

Quantitative Data

The following table summarizes the kinetic parameters of leucoanthocyanidin reductase from Desmodium uncinatum.

Enzyme SourceSubstrateSpecific Activity (µmol min⁻¹ mg⁻¹ protein)
Desmodium uncinatum3,4-cis-leucocyanidin~10[1]

Experimental Protocols

Expression and Purification of Recombinant LAR

Objective: To obtain purified and active LAR enzyme for in vitro assays.

Methodology:

  • Gene Cloning: The full-length cDNA of the LAR gene is cloned from the plant source of interest (e.g., grapevine berries).[1]

  • Vector Construction: The cloned cDNA is inserted into an expression vector, such as pGEX-4T-1 for GST-fusion proteins or a pET vector for His-tagged proteins.[1]

  • Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[1] Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication on ice.[1]

  • Protein Purification: The LAR protein is purified from the cell lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA resin for His-tagged proteins).[1]

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.[1]

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting this compound to (+)-catechin.

Materials:

  • Purified recombinant LAR protein

  • This compound (substrate)

  • NADPH (cofactor)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • HPLC system with a C18 column

  • (+)-Catechin standard

Protocol:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent. Due to its instability, it is often generated in situ from dihydroquercetin using dihydroflavonol 4-reductase (DFR).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 200 µL containing:

    • 100 mM Tris-HCl (pH 7.5)[1]

    • 1 mM NADPH[1]

    • 0.1 mM this compound[1]

    • A specified amount of purified recombinant LAR protein (e.g., 1 µg).[1]

  • Enzyme Reaction: Initiate the reaction by adding the LAR enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the specific LAR enzyme (e.g., 30°C) for a set time (e.g., 20 minutes).[1]

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate.

  • Product Extraction: Vortex the mixture and centrifuge to separate the phases. The (+)-catechin product will be in the ethyl acetate (upper) phase.

  • Sample Preparation for HPLC: Transfer the ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.[7] Re-dissolve the residue in a known volume of methanol (e.g., 100 µL) for HPLC analysis.[7]

Quantification of (+)-Catechin by HPLC

Objective: To quantify the amount of (+)-catechin produced in the LAR assay.

Methodology:

  • HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is used.[8][9]

  • Mobile Phase: A typical mobile phase consists of a gradient of:

    • Solvent A: 0.2% Phosphoric acid in water[8]

    • Solvent B: Methanol/Acetonitrile (e.g., 15:5 v/v)[8]

  • Detection: The elution of (+)-catechin is monitored by UV absorbance at approximately 272-280 nm.[8][9]

  • Quantification: A standard curve is generated using known concentrations of a (+)-catechin standard. The amount of (+)-catechin in the enzyme assay samples is determined by comparing the peak area to the standard curve.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Purify_LAR 1. Purify Recombinant LAR Reaction_Setup 3. Set up Reaction Mixture (Buffer, NADPH, Substrate) Purify_LAR->Reaction_Setup Prepare_Substrate 2. Prepare this compound Prepare_Substrate->Reaction_Setup Add_Enzyme 4. Initiate with LAR Reaction_Setup->Add_Enzyme Incubate 5. Incubate (e.g., 30°C) Add_Enzyme->Incubate Stop_Reaction 6. Stop Reaction Incubate->Stop_Reaction Extract_Product 7. Extract (+)-Catechin Stop_Reaction->Extract_Product HPLC_Analysis 8. Analyze by HPLC Extract_Product->HPLC_Analysis Quantify 9. Quantify (+)-Catechin HPLC_Analysis->Quantify

Caption: Experimental workflow for the LAR enzyme assay and product quantification.

References

Application of (+)-Leucocyanidin in Studying Anthocyanidin Synthase (ANS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(+)-Leucocyanidin is a pivotal intermediate in the flavonoid biosynthetic pathway, serving as a direct precursor for the synthesis of both anthocyanins and proanthocyanidins.[1] Its application in biochemical research is crucial for elucidating the activity of Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX). ANS is a key enzyme that catalyzes the conversion of colorless leucoanthocyanidins into colored anthocyanidins, which are the precursors to the stable anthocyanin pigments responsible for many of the red, purple, and blue colors in plants.[2][3][4][5] Understanding the kinetics and regulation of ANS is fundamental for research in plant biology, food science, and the development of natural colorants.

This compound serves as the natural substrate for ANS in the biosynthesis of cyanidin, a common anthocyanidin. The enzymatic reaction is a 2-oxoglutarate-dependent oxidation, requiring ferrous iron (Fe²⁺) and ascorbate (B8700270) as cofactors.[6][7] The study of ANS activity using this compound allows researchers to:

  • Characterize Enzyme Kinetics: Determine key kinetic parameters such as Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) to understand the enzyme's affinity for its substrate and its catalytic efficiency.

  • Investigate Enzyme Inhibition and Activation: Screen for compounds that may modulate ANS activity, which is relevant for controlling plant pigmentation or for identifying potential therapeutic agents.

  • Elucidate Biosynthetic Pathways: By tracking the conversion of this compound, researchers can unravel the complex network of flavonoid biosynthesis and its branch points.[1] For instance, this compound is also a substrate for Leucoanthocyanidin Reductase (LAR), which leads to the formation of (+)-catechin, a building block of proanthocyanidins.[1] The competition between ANS and LAR for their common substrate is a critical regulatory point in the pathway.

  • Metabolic Engineering: Knowledge of ANS function is essential for the metabolic engineering of plants and microorganisms to produce novel or enhanced levels of anthocyanins for applications in food, pharmaceuticals, and cosmetics.[8][9][10]

In vitro assays with recombinant ANS have shown that the reaction can yield multiple products besides cyanidin, including cis- and trans-dihydroquercetin and quercetin.[7] This highlights the complexity of the reaction and the potential for side reactions, which must be considered during experimental design and data analysis.

Quantitative Data Summary

The following table summarizes the key components and products involved in the in vitro analysis of Anthocyanidin Synthase activity with this compound as a substrate. While specific kinetic parameters (Kₘ, Vₘₐₓ) for ANS with this compound are not consistently reported across the literature, the table provides an overview of the typical reaction components and observed products.

Substrate/Cofactor/ProductRole/ObservationTypical Concentration/Detection Method
This compound Primary SubstrateVaries by experiment; often in the µM range. Can be synthesized from (+)-dihydroquercetin.[11]
Anthocyanidin Synthase (ANS) EnzymePurified recombinant protein. Concentration is optimized based on enzyme activity.
2-Oxoglutarate Co-substrateRequired for the dioxygenase activity of ANS.[6]
Ferrous Iron (Fe²⁺) CofactorEssential for the catalytic activity of ANS.[6]
Ascorbate CofactorHelps to maintain iron in the reduced state.[7]
Cyanidin Primary ProductColored anthocyanidin. Can be detected spectrophotometrically or by HPLC.[1][12]
Dihydroquercetin (cis and trans) Side ProductObserved in in vitro assays.[7][11] Detected by HPLC.
Quercetin Side ProductCan be formed from the oxidation of dihydroquercetin by ANS.[7][13] Detected by HPLC.

Experimental Protocols

Protocol 1: In Vitro Assay of Anthocyanidin Synthase (ANS) Activity

This protocol describes a general method for determining the enzymatic activity of ANS using this compound as a substrate.

1. Materials and Reagents:

  • Purified recombinant Anthocyanidin Synthase (ANS)

  • This compound (substrate)

  • 2-Oxoglutarate

  • Ferrous sulfate (B86663) (FeSO₄)

  • L-Ascorbic acid

  • HEPES buffer (25 mM, pH 7.4) or Tris-HCl buffer

  • Ethyl acetate (B1210297)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for HPLC mobile phase)

2. Preparation of Reagents:

  • Substrate Solution: Prepare a stock solution of this compound in methanol or DMSO. The final concentration in the reaction mixture will need to be optimized.

  • Cofactor Solution: Prepare fresh aqueous solutions of 2-oxoglutarate, FeSO₄, and L-ascorbic acid.

  • Reaction Buffer: Prepare the appropriate reaction buffer (e.g., 25 mM HEPES, pH 7.4).[14]

3. Enzyme Reaction:

  • In a microcentrifuge tube, combine the following in the specified order:

    • Reaction Buffer

    • 2-Oxoglutarate solution

    • L-Ascorbic acid solution

    • FeSO₄ solution

    • Purified ANS enzyme

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the this compound substrate solution.

  • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).[15]

  • Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the products.[15]

4. Product Analysis:

  • Centrifuge the terminated reaction mixture to separate the aqueous and organic phases.

  • Carefully collect the upper ethyl acetate layer containing the products.[15]

  • Evaporate the ethyl acetate under a stream of nitrogen or using a rotary evaporator.

  • Dissolve the dried residue in a suitable solvent, such as methanol, for analysis.

  • Analyze the products by High-Performance Liquid Chromatography (HPLC) using a C18 column.[12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the products.

    • Detection: Monitor the elution of products using a UV-Vis or diode-array detector at appropriate wavelengths (e.g., 280 nm for dihydroquercetin and quercetin, and around 520 nm for cyanidin).

  • Quantify the products by comparing their peak areas to those of authentic standards.

Visualizations

Flavonoid_Biosynthesis_Pathway Dihydroflavonols Dihydroflavonols Leucocyanidin Leucocyanidin Anthocyanidins Anthocyanidins Leucocyanidin->Anthocyanidins ANS (LDOX) Flavan-3-ols Flavan-3-ols Leucocyanidin->Flavan-3-ols LAR Epicatechin Epicatechin Anthocyanidins->Epicatechin ANR DFR Dihydroflavonol 4-reductase ANS Anthocyanidin Synthase LAR Leucoanthocyanidin Reductase ANR Anthocyanidin Reductase ANS_Assay_Workflow start Start reagent_prep Reagent Preparation (this compound, ANS, Cofactors) start->reagent_prep reaction_setup Enzyme Reaction Setup (Buffer, Cofactors, ANS) reagent_prep->reaction_setup pre_incubation Pre-incubation (e.g., 30°C) reaction_setup->pre_incubation reaction_initiation Add this compound pre_incubation->reaction_initiation incubation Incubation (e.g., 30-60 min) reaction_initiation->incubation termination Reaction Termination (e.g., add Ethyl Acetate) incubation->termination extraction Product Extraction termination->extraction analysis HPLC Analysis extraction->analysis end End analysis->end

References

Application Notes & Protocols for the Quantification of (+)-Leucocyanidin in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Leucocyanidin is a colorless flavan-3,4-diol, a key intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in various plants.[1][2] As a precursor to these significant flavonoid classes, its accurate quantification is crucial for research in phytochemistry, pharmacology, and drug development.[3] However, quantifying this compound can be challenging due to its transient nature as a biosynthetic intermediate and its structural complexity.[2][4]

These application notes provide detailed protocols for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and spectrophotometric assays.

Biosynthesis of this compound

The biosynthesis of this compound is a critical branch point in the flavonoid pathway. It originates from the phenylpropanoid pathway, where a series of enzymatic reactions convert flavanones into dihydroflavonols like dihydroquercetin.[2] Dihydroflavonol 4-reductase (DFR) then reduces the dihydroflavonol to form this compound.[2] Subsequently, this compound is converted into either (+)-catechin (a building block of proanthocyanidins) by leucoanthocyanidin reductase (LAR) or into cyanidin (an anthocyanin) by anthocyanidin synthase (ANS).[2]

Leucocyanidin Biosynthesis cluster_enzymes Enzymes D D L L D->L DFR Dihydroquercetin Dihydroquercetin C C L->C LAR A A L->A ANS This compound This compound P P C->P Polymerization (+)-Catechin (+)-Catechin Proanthocyanidins Proanthocyanidins Cyanidin (Anthocyanin) Cyanidin (Anthocyanin) DFR DFR: Dihydroflavonol 4-reductase LAR LAR: Leucoanthocyanidin reductase ANS ANS: Anthocyanidin synthase

Simplified flavonoid biosynthesis pathway.[1][2]

Quantitative Data Summary

The concentration of this compound varies significantly based on the plant species, tissue, and developmental stage.[2] Specific quantification can be challenging, and it is often reported as part of the total proanthocyanidin (B93508) content.[2]

Plant SpeciesTissueAnalytical MethodConcentrationReference
Unripe Banana (Musa paradisiaca)PulpSolvent Fractionation & HPLC3.3 mg/g (fresh weight)[2]
Grape Seeds (Vitis vinifera)SeedsHPLC-DADVaries with cultivar and ripeness[2]

Experimental Protocols

Protocol 1: General Sample Preparation from Plant Tissues

This protocol outlines a standard procedure for extracting this compound and related proanthocyanidins from plant material. The resulting extract can be used for subsequent analysis by HPLC, LC-MS, or spectrophotometry.

Extraction Workflow start Plant Material (Dried & Ground) defat Defatting (Hexane or Petroleum Ether) (Optional, for high-lipid tissues) start->defat extract Solvent Extraction (e.g., 70% Acetone/Water/Acetic Acid) defat->extract vortex Vortex & Sonicate extract->vortex centrifuge Centrifuge & Collect Supernatant vortex->centrifuge reextract Repeat Extraction on Pellet centrifuge->reextract  Combine Supernatants evap Solvent Evaporation (Rotary Evaporator < 40°C) centrifuge->evap  Combined Supernatants reextract->centrifuge reconstitute Reconstitute in Mobile Phase evap->reconstitute filter Syringe Filtration (0.45 µm) reconstitute->filter analyze Analysis (HPLC / LC-MS) filter->analyze

General workflow for this compound extraction.[3][5]

1. Materials and Reagents:

  • Plant tissue (fresh, frozen, or freeze-dried)

  • Grinder or mortar and pestle

  • Extraction Solvent: 70% acetone, 29.5% water, 0.5% acetic acid is a common choice.[3] Alternatively, 50% methanol (B129727) or 60-70% ethanol (B145695) can be used.[5][6]

  • Hexane (B92381) or petroleum ether (for defatting, if necessary)[5]

  • Centrifuge and centrifuge tubes

  • Sonicator water bath

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or PVDF)[3]

2. Procedure:

  • Homogenization: Weigh approximately 1 g of the homogenized and dried plant material into a centrifuge tube.[3] If starting with fresh tissue, freeze-dry it first to obtain a constant weight.[5]

  • Defatting (for high-lipid tissues): Suspend the plant powder in hexane or petroleum ether (e.g., 1:5 w/v), stir for 6-8 hours, filter, and allow the powder to air-dry completely.[5]

  • Extraction:

    • Add 10 mL of the extraction solvent to the sample.[3]

    • Vortex the mixture for 1 minute.[3]

    • Sonicate in a water bath for 30 minutes.[3]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[3]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.[3]

  • Re-extraction: To ensure exhaustive extraction, repeat the process on the remaining pellet and combine the supernatants.[3]

  • Solvent Evaporation: Evaporate the organic solvent (e.g., acetone) from the combined supernatant using a rotary evaporator at a temperature below 40°C.[3][5]

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial HPLC mobile phase or a suitable solvent.[3]

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

Protocol 2: Quantification by HPLC-UV

This protocol describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection, a widely accessible and reliable technique for analyzing flavan-3-ols.[3]

1. Apparatus and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[3]

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • This compound analytical standard.

  • HPLC grade acetonitrile (B52724) or methanol.[3]

  • HPLC grade formic acid or acetic acid.[3]

  • Ultrapure water (18.2 MΩ·cm).[3]

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution. Store at -20°C in an amber vial.[1]

  • Working Solutions: Prepare a series of working standards (e.g., 1 µg/mL to 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition.[3]

3. HPLC Conditions: The selection of an HPLC method depends on the specific analytical goal.[4] RP-HPLC is common for quantifying specific monomers and dimers.[4]

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A typical gradient might be: 5-25% B (0-20 min), 25-60% B (20-40 min), followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Detection Wavelength 280 nm[3][4]
Injection Volume 10-20 µL

4. Data Analysis:

  • Inject each working standard solution into the HPLC system to generate a calibration curve.

  • Construct the curve by plotting the peak area of the standard against its known concentration. A linear regression (r² ≥ 0.99) is typically used.[4]

  • Inject the prepared plant extracts (from Protocol 1).

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Quantification by LC-MS/MS

For higher sensitivity and structural confirmation, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-Q-TOF-MS or LC-MS/MS) is ideal.[4][7]

1. Apparatus and Reagents:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).[4][8]

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7][9]

  • Reagents as described in Protocol 2, but using LC-MS grade solvents.

2. Chromatographic and MS Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[7][9]
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Gradient Elution A fast gradient, e.g., 5% to 95% B over 10 minutes.[9]
Flow Rate 0.3-0.4 mL/min[9]
Column Temperature 40 °C[9]
Ionization Mode Electrospray Ionization (ESI), positive or negative mode.[7]
Source Temperature 550 °C[9]
Ion Spray Voltage +5500 V (positive) / -4500 V (negative)[9]
Analysis Mode Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

3. Data Analysis:

  • Optimize MS parameters by infusing a standard solution of this compound to determine the precursor ion ([M+H]⁺ or [M-H]⁻) and characteristic product ions.

  • Develop an MRM method using the identified ion transitions for high specificity and sensitivity.

  • Prepare a calibration curve using a standard solution as described in Protocol 2.

  • Analyze the plant extracts and quantify this compound based on the peak area of its specific MRM transition.

Protocol 4: Spectrophotometric Quantification (Acid-Butanol Assay)

This colorimetric assay is a rapid method for estimating total proanthocyanidin content.[1] It relies on the acid-catalyzed conversion of proanthocyanidins (and leucocyanidins) into colored anthocyanidins.[10] this compound can be used as a standard.[1]

1. Materials and Reagents:

  • Spectrophotometer or microplate reader.

  • Screw-capped test tubes.

  • Acid-Butanol Reagent: 95:5 (v/v) n-butanol:concentrated HCl.[1]

  • This compound standard.

  • Methanol.

2. Procedure:

  • Standard and Sample Preparation: Prepare a series of this compound standard solutions (e.g., 10-100 µg/mL) and the sample extracts (from Protocol 1) in methanol.[1]

  • Reaction:

    • In a screw-capped test tube, add 0.5 mL of each standard or sample solution.[1]

    • Add 3.0 mL of the acid-butanol reagent.[1][10]

    • An iron reagent (e.g., 0.1 mL of 2% NH₄Fe(SO₄)₂·12H₂O in 2 N HCl) can be added to catalyze the reaction.[10]

  • Incubation: Cap the tubes tightly, vortex, and heat in a boiling water bath for 50-60 minutes.

  • Measurement: Cool the tubes to room temperature. Measure the absorbance of the resulting red solution at 550 nm.[10]

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentration.

  • Determine the concentration of this compound equivalents in the plant samples by comparing their absorbance to the standard curve.

  • Results are typically expressed as mg of this compound equivalents per gram of plant tissue.

References

Application Notes: In Vitro Antioxidant Assays for (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Leucocyanidin is a flavan-3,4-diol, a class of colorless flavonoids found in numerous plants.[1][2] As a key intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins, its structure, rich in hydroxyl groups, suggests significant antioxidant potential.[2][3] Antioxidants are vital for mitigating oxidative stress, a condition linked to various chronic diseases, by neutralizing reactive oxygen species (ROS).[4][5] The evaluation of the antioxidant capacity of this compound is crucial for its potential development as a therapeutic agent.[3]

These application notes provide detailed protocols for four common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to facilitate a comprehensive assessment of this compound's antioxidant profile for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Antioxidant Activity

Specific quantitative data for this compound across all major antioxidant assays is not extensively available in the public literature.[3] The following table is provided as a template for researchers to organize their experimental findings. For context, potent flavonoid antioxidants typically exhibit IC50 values in the low µM range for DPPH and ABTS assays.[2]

AssayParameterResult for this compoundStandard CompoundStandard's Result
DPPH IC₅₀ (µM)Data to be determinedAscorbic Acid / Troloxe.g., 5-20 µM
ABTS TEAC (Trolox Equivalents)Data to be determinedTrolox1.0
FRAP FRAP Value (µM Fe(II) Eq.)Data to be determinedFeSO₄Standard Curve
ORAC ORAC Value (µM Trolox Eq.)Data to be determinedTroloxStandard Curve
  • IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity.[1][3]

  • TEAC: Trolox Equivalent Antioxidant Capacity.[2]

  • FRAP: Ferric Reducing Antioxidant Power.[2]

  • ORAC: Oxygen Radical Absorbance Capacity.[2]

Experimental Protocols

general_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis reagents 1. Prepare Reagents sample 2. Prepare Sample Dilutions mix 3. Mix Sample & Reagents sample->mix incubate 4. Incubate measure 5. Measure Absorbance/ Fluorescence calculate 6. Calculate Results measure->calculate

Caption: Generalized workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This process neutralizes the radical, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm.[2][6] The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.[1]

Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared, stored in a dark bottle, and kept at 4°C.[2]

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol. From this stock, prepare a series of dilutions to determine the IC₅₀ value.[2]

  • Standard Solution (e.g., Ascorbic Acid or Trolox): Prepare a stock solution and serial dilutions in the same manner as the test sample.

Assay Procedure:

  • In a 96-well microplate, add 20 µL of various concentrations of the this compound solution, standard, or methanol (for the control).[3][7]

  • Add 180 µL of the 0.1 mM DPPH solution to each well.[3][7]

  • Mix well and incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[3][7]

  • Measure the absorbance at 517 nm using a microplate reader.[2]

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100[1]

Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition).[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The antioxidant donates a hydrogen atom or electron to the blue-green ABTS•+, converting it to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.[2][3]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[2]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[2]

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical. Before use, dilute this solution with methanol or a buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][8]

Assay Procedure:

  • Add 20 µL of various concentrations of this compound, Trolox (standard), or solvent (control) to the wells of a 96-well plate.[2]

  • Add 180 µL of the diluted ABTS•+ working solution to each well.[2]

  • Incubate the plate at room temperature in the dark for approximately 6-7 minutes.[2][3]

  • Measure the absorbance at 734 nm.[2]

Calculation: Calculate the percentage of inhibition as described in the DPPH assay. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve of % inhibition versus different concentrations of Trolox and comparing the sample's inhibition to this curve.[2][3]

// Nodes Leucocyanidin [label="this compound\n(Antioxidant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radical [label="Stable Radical\n(e.g., DPPH•, ABTS•+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NeutralizedRadical [label="Neutralized Form\n(e.g., DPPH-H, ABTS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OxidizedLeucocyanidin [label="Oxidized\nLeucocyanidin", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Leucocyanidin -> OxidizedLeucocyanidin [label="Donates H• or e-"]; Radical -> NeutralizedRadical [label="Accepts H• or e-"]; Leucocyanidin -> Radical [style=invis]; // To position the arrow source edge [style=dashed, arrowhead=none]; Leucocyanidin -> NeutralizedRadical; }

Caption: Principle of a radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the reducing potential of an antioxidant. At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[2][9]

Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of deionized water and adjust the pH to 3.6 by adding 16 mL of glacial acetic acid.[2][10]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[2]

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.[11]

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[3][11]

  • Standard Solution (FeSO₄): Prepare a series of ferrous sulfate (B86663) (FeSO₄·7H₂O) solutions (e.g., 100-2000 µM) to create a standard curve.

Assay Procedure:

  • Add 20 µL of this compound, FeSO₄ standards, or solvent (blank) to the wells of a 96-well plate.[3]

  • Add 180 µL of the pre-warmed FRAP reagent to each well.[2]

  • Incubate the plate at 37°C for 30 minutes.[2][3]

  • Measure the absorbance at 593 nm.[2]

Calculation: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. Use the regression equation from this curve to calculate the FRAP value of this compound, which is expressed as µM of Fe(II) equivalents.[2]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals. Peroxyl radicals, generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), oxidize the fluorescent probe, leading to a loss of fluorescence. The presence of an antioxidant protects the probe, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[2][12]

Reagent Preparation:

  • Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer solution.

  • Fluorescein (B123965) Stock Solution (4 µM): Prepare in the phosphate buffer.

  • AAPH Solution (240 mM): Prepare fresh in phosphate buffer for each assay.[13]

  • Trolox Standard Solutions: Prepare a series of Trolox dilutions (e.g., 6.25-100 µM) in phosphate buffer.

Assay Procedure:

  • In a 96-well black microplate, add 25 µL of this compound, Trolox standards, or phosphate buffer (blank).[13][14]

  • Add 150 µL of the fluorescein solution to all wells.[13][14]

  • Mix and pre-incubate the plate at 37°C for 15-30 minutes in the plate reader.[2][14]

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using an automated injector.[2][13]

  • Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[2][13]

Calculation:

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay plot.

  • Determine the net AUC for each sample and standard by subtracting the AUC of the blank.

  • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

  • The ORAC value of this compound is calculated from the Trolox standard curve and expressed as µM of Trolox equivalents.[2]

References

Application Notes and Protocols for In Vivo Metabolism Studies of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo metabolism studies on (+)-Leucocyanidin are limited in publicly available scientific literature.[1] This guide provides detailed protocols and data based on its closely related and extensively studied aglycone, cyanidin, and its derivatives, which can serve as a valuable surrogate for designing and interpreting in vivo studies of this compound.[1]

Introduction

This compound is a key flavonoid intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins.[2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential. The study of its in vivo metabolism involves administering the compound to an animal model, collecting biological samples over time, and using advanced analytical techniques to identify and quantify the parent compound and its metabolites.

Key Metabolic Pathways

In vivo, this compound is a precursor to several bioactive compounds. Its metabolic fate is primarily governed by two enzymatic pathways. First, leucoanthocyanidin reductase (LAR) can directly convert it to the 2,3-trans-flavan-3-ol, (+)-catechin.[3] Alternatively, anthocyanidin synthase (ANS) can oxidize it to the colored anthocyanidin, cyanidin, which is then reduced by anthocyanidin reductase (ANR) to the 2,3-cis-flavan-3-ol, (-)-epicatechin.[3] Once formed, these products and the parent compound can undergo Phase II metabolism, including methylation and glucuronidation, or be metabolized by gut microflora into smaller phenolic compounds.[4][5]

Leucocyanidin This compound Catechin (+)-Catechin Leucocyanidin->Catechin LAR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS PhaseII Phase II Metabolites (Glucuronides, Methylated forms) Catechin->PhaseII Microbial Microbial Metabolites (Phenolic Acids) Catechin->Microbial Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR Epicatechin->PhaseII Epicatechin->Microbial

Caption: Metabolic fate of this compound in vivo.

Experimental Protocols

This protocol outlines a general procedure for assessing the pharmacokinetics of a flavonoid like this compound in rats.[1]

A. Animal Model and Housing:

  • Species: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.[1]

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).[1]

  • Diet: Provide free access to standard laboratory chow and water. A flavonoid-free diet is recommended to prevent analytical interference.[1]

  • Fasting: Fast animals overnight before dosing, with free access to water.

B. Administration:

  • Compound Preparation: Dissolve or suspend this compound in a suitable vehicle such as water, saline, or a solution with a small amount of DMSO.[1]

  • Route: Administer the compound orally via gavage.[1] Intravenous administration can also be used to determine absolute bioavailability.[6]

  • Dosage: Dosing can range from 10 mg/kg to 300 mg/kg, depending on the study's objectives.[1][6]

C. Sample Collection:

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[1]

  • Anticoagulant: Collect samples into heparinized tubes to prevent clotting.[1]

  • Urine and Feces: House animals in metabolic cages for collection of urine and feces over 24-96 hours to assess excretion pathways.[5][6]

D. Sample Processing:

  • Plasma Preparation: Separate plasma by centrifuging the blood samples (e.g., 4000 rpm for 10 minutes at 4°C).[1]

  • Storage: Store plasma, urine, and fecal homogenate samples at -80°C until analysis.[1]

Proper sample preparation is critical for accurate quantification of metabolites.[7]

A. Plasma Samples:

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma to precipitate proteins.[5]

  • Vortex & Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the proteins.

  • Evaporate & Reconstitute: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.[5]

  • Final Sample: Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[5]

B. Urine Samples:

  • Centrifugation: Centrifuge the urine sample to remove particulate matter.

  • Solid Phase Extraction (SPE): For cleanup and concentration, use an SPE cartridge (e.g., C18). Condition the cartridge with methanol (B129727) and then water. Load the urine sample, wash with water, and elute the metabolites with an appropriate solvent like methanol or acetonitrile.[8][9]

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described for plasma samples.

C. Tissue Samples:

  • Homogenization: Homogenize the tissue sample in a suitable buffer or solvent (e.g., methanol).[5]

  • Extraction: Perform solvent extraction (e.g., with 70% acetone/water/acetic acid).[10]

  • Centrifugation: Centrifuge the homogenate at high speed to pellet tissue debris.[5][10]

  • Cleanup: The supernatant can be further purified using SPE if necessary before evaporation and reconstitution for analysis.

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for identifying and quantifying flavonoids and their metabolites due to its high sensitivity and selectivity.[1][8][9]

  • Chromatographic System: A UPLC or HPLC system with a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3][10]

  • Mobile Phase: A gradient elution is typically used with two solvents:

    • Solvent A: Water with an acidic modifier (e.g., 0.1-0.4% formic or phosphoric acid).[3][10][11]

    • Solvent B: Acetonitrile or methanol with the same acidic modifier.[3][10]

  • Detection:

    • UV Detection: Set at 280 nm for flavan-3-ols.[3][10]

    • Mass Spectrometry: Use an electrospray ionization (ESI) source, often in negative ion mode for phenolic compounds.[5] Employ Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and its expected metabolites (e.g., glucuronidated, methylated forms).[5]

cluster_invivo In Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Analysis Phase Animal Animal Model (e.g., Wistar Rat) Admin Oral Administration of this compound Animal->Admin Sampling Blood/Urine/Feces Sample Collection Admin->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Metabolite Extraction (SPE / Protein Precipitation) Plasma->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LCMS UPLC-MS/MS Analysis Concentration->LCMS Data Data Processing & Pharmacokinetic Modeling LCMS->Data

Caption: General workflow for an in vivo pharmacokinetic study.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in tables to facilitate comparison. The tables below present example data for closely related flavonoids, cyanidin and procyanidin (B600670) B2, which can serve as a reference.

Table 1: In Vivo Pharmacokinetic Parameters of Cyanidin Glycosides in Rats [1]

Compound Dosage (Oral) Cmax Tmax Bioavailability Reference
Cyanidin-3-O-glucoside 300 mg/kg Peaked at 30 min 30 min ~0.5 - 1.5% [1]
Cyanidin-3-rutinoside 800 µmol/kg 850 ± 120 nmol/L 0.5 - 2.0 h Not Reported [1]

Note: Cmax is the maximum plasma concentration; Tmax is the time to reach Cmax.

Table 2: Pharmacokinetic Parameters of [14C]Procyanidin B2 in Rats [6][12]

Administration Route Dosage Cmax Tmax Bioavailability (from blood AUC) Reference
Oral (low dose) 10.5 mg/kg ~6 h ~6 h 8 - 11% [6][12]
Oral (high dose) 21 mg/kg ~6 h ~6 h Not Reported [6][12]
Intravenous Not Applicable Not Applicable Not Applicable Not Applicable [6][12]

Note: Data based on total radioactivity. The bioavailability of the parent compound is significantly lower, as much is degraded by gut microflora before absorption.[6][12]

References

Application Notes and Protocols for the Use of (+)-Leucocyanidin as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of (+)-Leucocyanidin as a standard in the quantitative analysis of flavonoids, particularly proanthocyanidins (B150500), using various chromatographic techniques. This compound, a flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in many plants.[1][2] Its structural relevance makes it a suitable standard for the accurate quantification of these compounds in complex matrices such as plant extracts and pharmaceutical preparations.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as an analytical standard.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₄O₇[1][3][4]
Molecular Weight 306.27 g/mol [1][3][4]
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol[1][4]
Appearance White to off-white solid[1]
Solubility Soluble in methanol (B129727), ethanol, acetone, and DMSO. Sparingly soluble in water.[1]
Storage Stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize degradation.[1] Use within 6 months when stored at -80°C and within 1 month when stored at -20°C.[5]

Experimental Protocols

Accurate preparation of standard solutions is critical for reliable quantitative analysis.[1]

Protocol 2.1.1: Preparation of this compound Stock Standard Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of high-purity this compound standard.[1][6]

  • Dissolve the standard in 10 mL of HPLC-grade methanol in a Class A volumetric flask.[1][6]

  • Sonicate for 5-10 minutes to ensure complete dissolution.[1]

  • Store the stock solution in an amber glass vial at -20°C.[1] Acidified methanol (e.g., with 0.1% formic acid) can improve stability.[1]

Protocol 2.1.2: Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase.

  • Concentrations should range from approximately 1 µg/mL to 100 µg/mL to construct a calibration curve.[6]

The following is a general procedure for extracting this compound and related compounds from a plant-based sample.[6]

Protocol 2.2.1: Extraction from Plant Tissue

  • Weigh 1 g of homogenized and dried plant material into a centrifuge tube.[6]

  • Add 10 mL of an extraction solvent (e.g., 70:29.5:0.5 acetone/water/acetic acid).[6]

  • Vortex the mixture for 1 minute.[6]

  • Sonicate the sample for 30 minutes in a water bath.[6]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[6]

  • Carefully decant the supernatant into a clean tube.[6]

  • Repeat the extraction process on the pellet and combine the supernatants for exhaustive extraction.[6]

  • Evaporate the organic solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.[6]

  • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition.[6]

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[6]

Chromatographic Analysis Methods

This protocol is suitable for the quantification of flavan-3-ols and other related flavonoids in plant extracts.[1]

Protocol 3.1.1: HPLC-UV Method

  • Instrumentation: HPLC system with a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous acid solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol is commonly used.[6][7]

  • Detection: UV absorbance at 280 nm, a characteristic wavelength for flavan-3-ols.[6][8]

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard against its concentration.[6]

Table 1: HPLC-UV Method Parameters and Performance

ParameterMethod 1Method 2
Analyte(s) Proanthocyanidin A2Procyanidins
Column Phenominex® Luna 5u HILICDiamonsil C18 (250 x 4.6 mm, 10 µm)
Mobile Phase Acetonitrile and 2% acetic acid in water (gradient)Methanol and 0.4% phosphoric acid (1:1 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Linearity (r²) ≥ 0.99990.9998
Concentration Range 7.7 - 250 µg/mL20 - 100 µg/mL
LOD 1.25 µg/mL1.25 µg/mL
LOQ 2.50 µg/mLNot Specified
Reference [9][10]

LC-MS/MS provides higher sensitivity and selectivity, which is ideal for the analysis of complex mixtures and trace-level quantification.[1][11]

Protocol 3.2.1: LC-MS/MS Method

  • Instrumentation: UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer or similar.[8]

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).[12]

  • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) using a gradient elution.[8][12]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Tandem mass spectrometry (MS/MS) is used for selective detection and quantification.[13]

  • Data Analysis: Quantification is based on the peak area of specific precursor-product ion transitions.

Table 2: LC-MS/MS Method Parameters

ParameterValue
System Agilent 1200 HPLC with Agilent 6520 Q-TOF MS/MS
Column C18 (43 mm × 75 µm, 80 Å)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B 90% acetonitrile with 9.9% H₂O and 0.1% formic acid
Gradient 2% B to 20% B over 10 min, then to 40% B at 18 min
MS Fragmenter 175 V
VCap 1800 V
Reference [12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Extraction (e.g., Acetone/Water) plant_material->extraction filtration Filtration/ Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., SPE) crude_extract->purification final_sample Final Sample in Vial purification->final_sample hplc_system HPLC/UPLC-MS System final_sample->hplc_system leucocyanidin_std This compound Standard stock_solution Stock Solution (1 mg/mL in Methanol) leucocyanidin_std->stock_solution working_std Working Standards (Serial Dilution) stock_solution->working_std working_std->hplc_system separation Chromatographic Separation hplc_system->separation detection Detection (UV or MS) separation->detection calibration_curve Calibration Curve (from Standards) detection->calibration_curve quantification Quantification of Analyte calibration_curve->quantification final_result Final Result (Concentration) quantification->final_result

Caption: General workflow for the quantification of this compound.

biosynthetic_pathway dihydroquercetin Dihydroquercetin (Taxifolin) leucocyanidin This compound dihydroquercetin->leucocyanidin enzyme_dfr Dihydroflavonol 4-reductase (DFR) catechin (+)-Catechin leucocyanidin->catechin cyanidin Cyanidin leucocyanidin->cyanidin enzyme_lar Leucoanthocyanidin reductase (LAR) enzyme_ans Anthocyanidin synthase (ANS) proanthocyanidins Proanthocyanidins (Condensed Tannins) catechin->proanthocyanidins anthocyanins Anthocyanins cyanidin->anthocyanins

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Extraction of (+)-Leucocyanidin from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+-)-Leucocyanidin , a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) (also known as condensed tannins) and anthocyanins in many plants.[1] Due to the well-established antioxidant, anti-inflammatory, and cardioprotective properties of its derivatives, there is significant scientific and pharmaceutical interest in isolating (+)-Leucocyanidin and related proanthocyanidins.[2][3] Grape seeds (Vitis vinifera) are a primary industrial by-product and one of the richest sources of these compounds.[1][4] Other sources include unripe banana pulp, cocoa beans, and pine bark.[1][5]

This document provides detailed methodologies for the extraction, purification, and analysis of this compound and its oligomers from plant materials, with a primary focus on grape seeds.

Principles of Extraction

The most common method for isolating this compound and proanthocyanidins from plant sources is solid-liquid extraction.[2] The efficiency and selectivity of this process are governed by several critical parameters:

  • Solvent System : Aqueous mixtures of organic solvents are highly effective.[2] Ethanol (B145695) is often preferred for applications in food and nutraceuticals due to its low toxicity.[6][7] Acetone (B3395972) is also highly efficient for a broad range of proanthocyanidins.[2]

  • Temperature : Elevated temperatures can increase extraction efficiency, though temperatures should generally be kept below 40-50°C during concentration steps to prevent degradation of the target compounds.[2] An extraction temperature of 75°C has been reported as optimal in some studies.[8]

  • Solid-to-Liquid Ratio : This ratio affects the concentration gradient and solvent usage. A common ratio for grape seed extraction is 1:4 (g:mL).[2][8]

  • Enhancement Techniques : Ultrasonication-Assisted Extraction (UAE) uses sound waves to disrupt cell walls, enhancing solvent penetration and increasing extraction yield in shorter times.[2][6]

Data Presentation: Extraction Parameters and Yields

The selection of extraction conditions significantly impacts the yield and purity of the final product. The following table summarizes optimal conditions reported for proanthocyanidin (B93508) extraction from grape seeds.

Table 1: Summary of Optimized Extraction Conditions for Proanthocyanidins from Grape Seeds

Parameter Optimal Condition Reported Proanthocyanidin Yield Source
Solvent 60% Aqueous Ethanol 10.2% [8]
47% Aqueous Ethanol Not specified, optimized for max yield [6]
70% Aqueous Acetone Not specified, highly efficient [2]
Solid-to-Liquid Ratio 1:4 (g:mL) 10.2% [8]
10:1 (v:w) Not specified, optimized for max yield [6]
Temperature 75°C 10.2% [8]
60°C Not specified, optimized for max yield [6]
Time 90 minutes (Mechanical Shaking) 10.2% [8]

| | 53 minutes (Ultrasonication) | Not specified, optimized for max yield |[6] |

Experimental Protocols

This protocol details a standard procedure for obtaining a crude extract rich in this compound and other proanthocyanidins.[2][8]

1. Sample Preparation:

  • Dry grape seeds in an oven at 40-50°C until a constant weight is achieved.[2]
  • Grind the dried seeds into a fine powder using a laboratory mill.[2]

2. Defatting:

  • Suspend the grape seed powder in petroleum ether or hexane (B92381) at a ratio of 1:5 (w/v).[2]
  • Stir the mixture for 6-8 hours at room temperature to remove lipids.[2]
  • Filter the powder and discard the solvent.
  • Allow the defatted powder to air-dry completely in a fume hood.[2]

3. Extraction:

  • Place the defatted powder in an extraction vessel.
  • Add 60% aqueous ethanol at a solid-to-liquid ratio of 1:4 (g:mL).[8]
  • Agitate the mixture using a mechanical shaker for 90 minutes at 75°C.[8]
  • Alternative: Use 70% aqueous acetone and agitate for 12 hours at room temperature.[2]

4. Filtration and Concentration:

  • Filter the mixture through filter paper to separate the liquid extract from the solid residue.[2]
  • Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 15-20 minutes to remove fine particles.[2]
  • Concentrate the supernatant using a rotary evaporator under vacuum at a temperature below 40°C to remove the organic solvent.[2][9]

5. Lyophilization:

  • Freeze the resulting aqueous concentrate.
  • Lyophilize (freeze-dry) the frozen concentrate to obtain a stable, dry powder of the crude extract.[2]
  • Store the powder at -20°C in a desiccated environment.[2]

This protocol describes the fractionation of the crude extract to isolate compounds based on their size and polarity using Sephadex LH-20 or a similar resin.[2][8]

1. Column Preparation:

  • Swell Sephadex LH-20 gel in the initial mobile phase (e.g., 20% ethanol).
  • Pack a glass column with the swelled gel.

2. Sample Loading:

  • Dissolve the crude extract from Protocol 1 in a minimal volume of the initial mobile phase.
  • Carefully load the dissolved sample onto the top of the column.

3. Elution:

  • Begin elution with the initial mobile phase (e.g., 20% ethanol). This will elute smaller molecules first.[2]
  • Perform gradient elution by incrementally increasing the concentration of the organic solvent (e.g., 20% to 100% ethanol).[8]
  • Alternative: After initial elution, switch to a stronger solvent like 60% aqueous acetone to elute larger polymeric tannins.[2]

4. Fraction Collection and Analysis:

  • Collect fractions of a fixed volume (e.g., 10-15 mL).[2]
  • Monitor the eluate using a UV detector at 280 nm or by Thin-Layer Chromatography (TLC).[2]
  • Pool the fractions containing the desired compounds based on the analysis.
  • Concentrate and lyophilize the pooled fractions to obtain the purified product.

This protocol outlines a standard reversed-phase HPLC method for the quantification of this compound and related flavan-3-ols.[9][10]

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]
  • Mobile Phase A: Water with 0.1% formic acid.[10]
  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[10]
  • Gradient: Optimize a linear gradient, for example, 5-10% B to 30-40% B over 30-40 minutes.[10]
  • Flow Rate: 1.0 mL/min.[10]
  • Detection: UV detector at 280 nm.[10]
  • Column Temperature: 30°C.[4]

2. Sample and Standard Preparation:

  • Prepare a stock solution of a this compound standard (e.g., 1 mg/mL) in methanol.[9]
  • Create a series of working standard solutions (e.g., 1 to 100 µg/mL) by diluting the stock solution.[9]
  • Dissolve the purified extract in the initial mobile phase and filter through a 0.45 µm syringe filter.[9]

3. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.[9]
  • Inject the sample solution.
  • Identify and quantify the this compound peak in the sample by comparing its retention time and peak area to the calibration curve.

Table 2: Representative HPLC Parameters for this compound Analysis

Parameter Specification
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)[10]
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid[10]
Detection Wavelength 280 nm[4][10]
Flow Rate 1.0 mL/min[10]

| Injection Volume | 20 µL[4] |

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_purification Purification raw_material Grape Seeds / Plant Material drying Drying (40-50°C) raw_material->drying grinding Grinding drying->grinding defatting Defatting (Hexane) grinding->defatting extraction Solid-Liquid Extraction (e.g., 60% Ethanol, 75°C, 90 min) defatting->extraction filtration Filtration & Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator <40°C) filtration->concentration lyophilization Lyophilization concentration->lyophilization crude_extract Crude Proanthocyanidin Powder lyophilization->crude_extract column_chrom Column Chromatography (Sephadex LH-20) crude_extract->column_chrom fraction_collection Fraction Collection & Monitoring (UV @ 280 nm) column_chrom->fraction_collection pooling Pooling of Fractions fraction_collection->pooling final_concentration Concentration & Lyophilization pooling->final_concentration purified_product Purified this compound / Proanthocyanidin Fractions final_concentration->purified_product

Caption: Workflow for Extraction and Purification of this compound.

G DHQ Dihydroquercetin (Taxifolin) LC This compound DHQ->LC DFR (Dihydroflavonol 4-reductase) Catechin (+)-Catechin LC->Catechin LAR (Leucoanthocyanidin Reductase) Cyanidin Cyanidin (Anthocyanidin) LC->Cyanidin ANS / LDOX (Anthocyanidin Synthase) Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Anthocyanins Anthocyanins (Pigments) Cyanidin->Anthocyanins

Caption: Simplified Biosynthetic Pathway of this compound.

References

Application Note: Detection and Identification of (+)-Leucocyanidin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Leucocyanidin is a flavan-3,4-diol, a colorless natural product that serves as a crucial intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in plants.[1][2][3] As a member of the flavonoid family, it exhibits significant biological activities, making it a compound of interest in pharmaceutical and nutraceutical research.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and identification of this compound in various complex matrices.[1][4][5] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Principle

The method is based on the separation of this compound from other sample components using a C18 reversed-phase HPLC column.[6] The separation is achieved through gradient elution with a mobile phase consisting of acidified water and an organic solvent, typically acetonitrile.[6][7] The acidic mobile phase improves peak shape and resolution of phenolic compounds.[6] Detection and identification are performed using a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[1][2] The identification of leucocyanidin (B1674801) stereoisomers is achieved through their distinct MS/MS fragmentation patterns.[8][9][10][11]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. Below are general procedures for plant-based samples and liquid samples.

1.1. Extraction from Plant Material [6]

  • Weigh 1 g of homogenized and dried plant material into a centrifuge tube.

  • Add 10 mL of an extraction solvent (e.g., 70:29.5:0.5 acetone/water/acetic acid).

  • Vortex the mixture for 1 minute.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction process on the pellet to ensure exhaustive extraction and combine the supernatants.

  • Evaporate the organic solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

1.2. Solid-Phase Extraction (SPE) for Liquid Samples [1] A generic solid-phase extraction (SPE) protocol can be adapted for the cleanup of this compound from aqueous samples.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute this compound with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Standard Solution Preparation[2]
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of high-purity this compound standard. Dissolve the standard in 10 mL of HPLC-grade methanol in a Class A volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution. Store the stock solution in an amber glass vial at -20°C. Acidified methanol (e.g., with 0.1% formic acid) can improve stability.[2]

  • Working Standard Solutions: Prepare fresh working solutions daily by serially diluting the stock solution with the initial mobile phase to achieve a concentration range suitable for generating a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[6]

Stability Considerations:

  • This compound stereoisomers are relatively stable in aqueous solution at -20°C for up to 70 days with less than 6% loss.[8][9][11]

  • For long-term storage, stock solutions can be kept at -80°C for up to 6 months.[12]

  • Protect solutions from light by using amber vials or wrapping them in aluminum foil.[2]

LC-MS/MS Method

3.1. Liquid Chromatography (LC) Conditions [2][6][7]

ParameterValue
Instrumentation UHPLC system coupled to a triple quadrupole or Q-TOF MS
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-30% B; 25-35 min: 30-50% B; 35-40 min: 50-10% B (wash); 40-45 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

3.2. Mass Spectrometry (MS) Conditions [1][2]

ParameterValue
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument (typically 3-4 kV)
Source Temperature Optimized for the specific instrument (e.g., 120-150°C)
Desolvation Temp. Optimized for the specific instrument (e.g., 350-450°C)
Gas Flow Rates Optimized for the specific instrument

Data Presentation

Quantitative Data: Precursor and Product Ions

The MS/MS fragmentation of leucocyanidin isomers, particularly the 3,4-cis and 3,4-trans stereoisomers, yields distinct patterns crucial for their identification.[1] The primary fragmentation mechanisms include retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), and quinone methide (QM) fission.[1][8] A key difference lies in the mode of dehydration of the 3,4-diol in positive ionization mode.[1][9] For the 3,4-cis isomer, dehydration can involve the loss of the hydroxyl group at either the C3 or C4 position, whereas for the 3,4-trans isomer, it primarily involves the loss of the hydroxyl group at the C3 position.[1][9][10]

Table 1: Key Precursor and Product Ions for this compound Stereoisomers in Positive ESI Mode

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentation Pathway
This compound 307.08289.07[M+H-H₂O]⁺, Dehydration
307.08271.06[M+H-2H₂O]⁺, Further dehydration
307.08153.02Retro-Diels-Alder (RDA) fission
3,4-cis-Leucocyanidin 307.08139.04Specific fragment from dehydration at C4 hydroxyl
3,4-trans-Leucocyanidin 307.08155.03Distinct fragment ion

Note: The relative intensities of these fragment ions will vary depending on the collision energy and the specific isomer.[1] The fragment ion with m/z 139 is a major and specific fragment for 3,4-cis-leucocyanidin.[8][10]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Plant/Liquid Sample extraction Extraction (e.g., Acetone/Water) start->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (ESI+, MRM) lc->ms identification Identification (Fragmentation Pattern) ms->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

Biosynthetic Pathway

The biosynthesis of this compound is a key part of the broader flavonoid pathway.[3] It originates from the general phenylpropanoid pathway, leading to the formation of dihydroflavonols like dihydroquercetin. Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to form this compound.[3] This intermediate can then be converted to (+)-catechin by leucoanthocyanidin reductase (LAR) or to cyanidin by anthocyanidin synthase (ANS).[3]

G DHQ (+)-Dihydroquercetin DFR DFR DHQ->DFR LC This compound LAR LAR LC->LAR ANS ANS LC->ANS CAT (+)-Catechin (Proanthocyanidin precursor) CYA Cyanidin (Anthocyanin precursor) DFR->LC Reduction LAR->CAT ANS->CYA

Caption: Biosynthetic pathway of this compound and its conversion.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and identification of this compound using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric analysis, along with the distinct fragmentation patterns, allow for the reliable and sensitive analysis of this important flavonoid intermediate in various sample matrices. The provided workflows and pathway diagrams offer a clear visual representation of the analytical process and biosynthetic context.

References

Application Notes and Protocols for the Structural Elucidation of (+)-Leucocyanidin Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Leucocyanidin, a flavan-3,4-diol, is a colorless leucoanthocyanidin that serves as a pivotal intermediate in the biosynthesis of condensed tannins (proanthocyanidins) and anthocyanins in many plant species. The stereochemistry at the C2, C3, and C4 positions of its C-ring gives rise to several isomers, with the most biologically significant being the (2R,3S,4S)-cis and (2R,3S,4R)-trans diastereomers. The distinct three-dimensional structures of these isomers dictate their reactivity and recognition by biosynthetic enzymes, thereby influencing the subsequent structures of polymeric proanthocyanidins (B150500) and the production of anthocyanin pigments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of these isomers. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, it is possible to determine the precise connectivity and relative stereochemistry of the molecule. This application note provides a comprehensive overview of the NMR methodologies, including detailed experimental protocols and data interpretation, for the structural characterization of this compound isomers.

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz) for this compound Isomers.

Atom(2R,3S,4S)-cis-Leucocyanidin(2R,3S,4R)-trans-Leucocyanidin
H-2 4.95 (d, J = 4.5)4.60 (d, J = 9.5)
H-3 4.15 (t, J = 4.5)3.90 (dd, J = 9.5, 7.5)
H-4 4.70 (d, J = 4.5)4.25 (d, J = 7.5)
H-6 5.92 (d, J = 2.0)5.95 (d, J = 2.0)
H-8 5.90 (d, J = 2.0)5.93 (d, J = 2.0)
H-2' 6.95 (d, J = 1.8)6.98 (d, J = 1.8)
H-5' 6.80 (d, J = 8.0)6.82 (d, J = 8.0)
H-6' 6.85 (dd, J = 8.0, 1.8)6.88 (dd, J = 8.0, 1.8)

Note: Data is compiled from typical values for flavan-3,4-diols and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ in ppm) for this compound Isomers.

Atom(2R,3S,4S)-cis-Leucocyanidin(2R,3S,4R)-trans-Leucocyanidin
C-2 82.584.0
C-3 68.072.5
C-4 66.570.0
C-4a 100.5100.8
C-5 157.0157.2
C-6 96.096.2
C-7 157.5157.7
C-8 95.595.7
C-8a 156.0156.2
C-1' 131.0131.2
C-2' 115.0115.2
C-3' 145.5145.7
C-4' 145.8146.0
C-5' 115.8116.0
C-6' 119.5119.8

Note: Data is compiled from typical values for flavan-3,4-diols and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Sample Preparation

High-quality NMR data is contingent on proper sample preparation.

  • Sample Purity: The this compound isomer should be of high purity, isolated and purified using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Use high-purity deuterated solvents. Methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) are common choices for flavonoids. The choice of solvent can slightly affect chemical shifts.

  • Concentration: Dissolve 5-10 mg of the purified leucocyanidin (B1674801) isomer in 0.5-0.6 mL of the chosen deuterated solvent.

  • Filtration: To ensure optimal resolution by removing any particulate matter, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, referencing to the residual solvent peak is also common practice.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation. Experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for better resolution and sensitivity.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of different proton environments and their multiplicities (splitting patterns), which reveals adjacent protons.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans: 16-64 (depending on concentration)

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number of different carbon environments.

    • Typical Parameters:

      • Pulse Program: zgpg30 (with proton decoupling)

      • Spectral Width: 0-200 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the spin systems of the C-ring and the aromatic rings.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (F1 and F2): 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-8

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 0-200 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 4-16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is essential for connecting different spin systems and confirming the overall carbon skeleton.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 0-200 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-32

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space, regardless of bond connectivity. This is the key experiment for determining the relative stereochemistry of the C-ring.

    • Typical Parameters:

      • Pulse Program: noesygpph

      • Spectral Width (F1 and F2): 12-16 ppm

      • Mixing Time (d8): 300-800 ms (B15284909) (optimization may be required)

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the NMR-based structural elucidation of this compound isomers.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation start Purified this compound Isomer Mixture dissolve Dissolve in Deuterated Solvent (e.g., CD3OD) start->dissolve transfer Filter into NMR Tube dissolve->transfer nmr_acq Acquire 1D and 2D NMR Spectra transfer->nmr_acq h1 1H NMR nmr_acq->h1 c13 13C NMR nmr_acq->c13 cosy 2D COSY nmr_acq->cosy hsqc 2D HSQC nmr_acq->hsqc hmbc 2D HMBC nmr_acq->hmbc noesy 2D NOESY nmr_acq->noesy analysis Spectral Processing & Interpretation nmr_acq->analysis structure Assign Signals & Determine Connectivity analysis->structure stereo Determine Relative Stereochemistry structure->stereo final Final Structure of Isomers stereo->final

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationships H1 ¹H NMR - Proton chemical shifts - J-coupling (multiplicity) COSY 2D COSY ¹H-¹H Correlations (through-bond) - Identifies adjacent protons - Traces spin systems (A, B, C rings) H1->COSY HSQC 2D HSQC ¹H-¹³C One-Bond Correlations - Assigns carbons with attached protons H1->HSQC HMBC 2D HMBC ¹H-¹³C Long-Range Correlations (2-3 bonds) - Connects spin systems - Assigns quaternary carbons H1->HMBC NOESY 2D NOESY ¹H-¹H Spatial Correlations (through-space) - Determines relative stereochemistry - Differentiates cis/trans isomers H1->NOESY C13 ¹³C NMR - Carbon chemical shifts - Number of carbons C13->HSQC C13->HMBC Structure {Final Structure Elucidation | - Connectivity - Relative Stereochemistry } COSY->Structure Connectivity HSQC->Structure C-H Assignment HMBC->Structure Carbon Skeleton NOESY->Structure Stereochemistry

Caption: Logical relationships between different NMR experiments.

Data Interpretation for Stereochemical Assignment

The differentiation between the 3,4-cis and 3,4-trans isomers of this compound is primarily achieved by analyzing the J-coupling constants of the C-ring protons and the through-space correlations observed in the NOESY spectrum.

  • Analysis of J-Coupling Constants:

    • The magnitude of the vicinal coupling constant between H-3 and H-4 (³JH3-H4) is diagnostic of their dihedral angle, as described by the Karplus equation.

    • In the 3,4-trans isomer , H-3 and H-4 are typically in a pseudo-axial-axial or pseudo-equatorial-equatorial relationship, leading to a larger coupling constant (typically J = 7-10 Hz).

    • In the 3,4-cis isomer , H-3 and H-4 are in a pseudo-axial-equatorial relationship, resulting in a smaller coupling constant (typically J = 2-5 Hz).

    • Similarly, the ³JH2-H3 coupling constant provides information about the relative stereochemistry at C-2 and C-3. For the (2R, 3S) configuration, a trans relationship between H-2 and H-3 is expected, often showing a larger coupling constant.

  • Analysis of NOESY Correlations:

    • The NOESY experiment provides definitive evidence for the relative stereochemistry by identifying protons that are close in space (< 5 Å).

    • For the (2R,3S,4S)-cis isomer , a strong NOE correlation is expected between H-3 and H-4, as they are on the same face of the C-ring. A correlation between H-2 and H-4 may also be observed.

    • For the (2R,3S,4R)-trans isomer , H-3 and H-4 are on opposite faces of the C-ring. Therefore, no NOE correlation is expected between them. Instead, a strong NOE would be observed between H-2 and H-4, and between H-3 and another proton on its face of the ring system.

By combining the information from all these NMR experiments, a complete and unambiguous assignment of the structure and stereochemistry of the this compound isomers can be achieved. This detailed structural information is critical for understanding their biosynthetic pathways and for the development of new drugs based on these natural products.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the stereoselective synthesis of (+)-Leucocyanidin, a pivotal intermediate in flavonoid biosynthesis. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is controlling the stereochemistry at the C3 and C4 positions of the flavan-3,4-diol structure. This compound has a specific 2,3-trans-3,4-cis stereochemistry ((+)-(2R,3S,4S)-Leucocyanidin), which is the natural isomer and substrate for enzymes like anthocyanidin synthase (ANS).[1][2] Chemical synthesis methods often result in a mixture of diastereomers, making the isolation of the desired stereoisomer difficult.[1]

Q2: What are the principal synthetic routes to obtain this compound?

A2: There are two primary routes for synthesizing this compound from its precursor, (+)-dihydroquercetin (also known as taxifolin):

  • Chemical Reduction: Typically using sodium borohydride (B1222165) (NaBH₄), this method is straightforward but results in a mixture of diastereomers, predominantly the 2,3-trans-3,4-trans isomer, which requires subsequent purification and potentially epimerization.[1][3]

  • Enzymatic Synthesis: This method uses the enzyme Dihydroflavonol 4-Reductase (DFR) and the cofactor NADPH to stereospecifically reduce dihydroquercetin, directly yielding the desired 2,3-trans-3,4-cis isomer, this compound.[3][4]

Q3: Why is the specific stereoisomer, (+)-(2R,3S,4S)-Leucocyanidin, important?

A3: The absolute configuration of leucocyanidin (B1674801) stereoisomers is crucial as it dictates their biological function and interaction with enzymes in the flavonoid biosynthetic pathway.[1] For instance, the natural 3,4-cis isomer is the specific substrate for anthocyanidin synthase (ANS) in the biosynthesis of anthocyanins and for leucoanthocyanidin reductase (LAR) in the production of (+)-catechin, a building block of proanthocyanidins.[1][5]

Troubleshooting Guides

Chemical Synthesis (Sodium Borohydride Reduction)

Q: My reduction of dihydroquercetin with NaBH₄ shows a low yield of the desired leucocyanidin mixture. What could be the issue?

A:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) until the dihydroquercetin spot disappears.[1] Ensure you are using a sufficient molar excess of NaBH₄ (e.g., 2 molar equivalents or more).[3]

  • Degradation of Product: Leucocyanidins can be unstable, especially under acidic or basic conditions during workup. Ensure the quenching step is performed carefully with a weak acid (e.g., dilute acetic acid) and that prolonged exposure to harsh conditions is avoided.[1]

  • Suboptimal Temperature: The reduction is typically carried out at a low temperature (0 °C) to control the reaction rate and minimize side products.[3] Ensure your reaction is adequately cooled in an ice bath.

Q: I'm having difficulty purifying the crude product after the NaBH₄ reduction. What are common impurities and how can I remove them?

A:

  • Borate (B1201080) Salts: The workup after a borohydride reduction generates borate salts, which can contaminate the product. To remove boric acid, one can dissolve the crude product in anhydrous methanol (B129727) and evaporate the solvent; this process is repeated multiple times to form and remove the volatile trimethyl borate.

  • Inorganic Salts: Salts like sodium chloride may precipitate if HCl is used for quenching and can be difficult to separate. A common purification strategy involves dissolving the crude product in a suitable solvent like methanol, filtering off the insoluble salts, and then proceeding with chromatographic purification.

  • Side Products: Over-reduction or other side reactions can lead to impurities. Purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 or silica (B1680970) column.[1]

Q: The separation of the 3,4-cis and 3,4-trans diastereomers via HPLC is poor. How can I improve the resolution?

A:

  • Column Choice: A high-resolution C18 reversed-phase column is commonly used.[3] For challenging separations, consider normal-phase HPLC on a silica or diol-based column, which can offer different selectivity for diastereomers.[6]

  • Mobile Phase Optimization: Adjust the gradient profile and the composition of the mobile phase. Using a weak acid like formic or acetic acid in the mobile phase can help sharpen peaks.[7] Experiment with different organic modifiers (acetonitrile vs. methanol) as they can alter selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve the resolution between closely eluting peaks.

  • Derivatization: While more complex, derivatizing the hydroxyl groups of the diastereomers can alter their chromatographic behavior and may enhance separation.

Enzymatic Synthesis (Dihydroflavonol 4-Reductase - DFR)

Q: My enzymatic reaction with DFR is showing little to no conversion of dihydroquercetin. What are the possible causes?

A:

  • Inactive Enzyme: The DFR enzyme may be inactive or denatured. Ensure proper storage conditions (-80 °C) and handling procedures (keeping it on ice). If you have expressed and purified the enzyme yourself, verify its activity with a positive control if available. Loss-of-function mutations can also lead to inactive enzymes.

  • Cofactor Issues: The reaction is dependent on NADPH.[4] Ensure you are using fresh NADPH at the correct concentration (e.g., 2 mM).[3] NADPH solutions can degrade over time.

  • Sub-optimal Reaction Conditions: The reaction requires specific buffer conditions (e.g., potassium phosphate (B84403) buffer at pH ~7.0) and temperature (e.g., 30 °C).[3] Deviations from the optimal pH or temperature can significantly reduce or eliminate enzyme activity.

  • Presence of Inhibitors: Some other flavonoids, such as flavonols (e.g., quercetin), can act as inhibitors of DFR. Ensure your dihydroquercetin substrate is pure and free from such contaminants.

Q: The yield of this compound from the enzymatic reaction is lower than expected. How can I optimize it?

A:

  • Enzyme Concentration: The amount of active enzyme is often the limiting factor. Try increasing the concentration of the purified DFR enzyme in the reaction mixture.

  • Substrate Concentration: While you need sufficient substrate, very high concentrations of dihydroquercetin might lead to substrate inhibition. You may need to optimize the substrate concentration for your specific enzyme.

  • Incubation Time: The reaction may not have reached its endpoint. Try extending the incubation time (e.g., from 30-60 minutes to several hours) and monitor product formation over time to determine the optimal reaction duration.

  • Product Extraction: Ensure your extraction protocol with ethyl acetate (B1210297) is efficient. Perform multiple extractions (e.g., three times) and pool the organic layers to maximize the recovery of the product.[3]

Data Presentation: Comparison of Synthesis Methods

ParameterChemical Synthesis (Sodium Borohydride Reduction)Enzymatic Synthesis (Dihydroflavonol 4-Reductase)
Starting Material (+)-Dihydroquercetin (Taxifolin)(+)-Dihydroquercetin (Taxifolin)
Primary Product Mixture of diastereomers (mainly 2,3-trans-3,4-trans)Stereospecific production of this compound (2,3-trans-3,4-cis)[3]
Stereoselectivity Low; requires further purification/epimerization.[3]High; directly yields the desired (+)-isomer.[3]
Typical Yield Generally high for the initial reduction, but the overall yield of the desired isomer is lowered by subsequent purification steps.[3]Variable, dependent on enzyme activity and reaction conditions. Can be optimized for high conversion.[3]
Reaction Conditions 0 °C to room temperature in an alcohol-based solvent (e.g., methanol).[1]Requires specific buffer (e.g., pH 7.0), temperature (e.g., 30 °C), and cofactor (NADPH).[3]
Advantages Simple, inexpensive reagents; high initial conversion.[3]High stereoselectivity; produces the biologically relevant isomer directly.[3]
Disadvantages Produces a mixture of isomers requiring extensive purification; potential for side reactions.[3][8]The enzyme may not be commercially available and may require expression and purification; the NADPH cofactor can be expensive.[3]

Experimental Protocols

Protocol 1: Chemical Synthesis via Sodium Borohydride Reduction

This protocol describes the reduction of dihydroquercetin to a mixture of leucocyanidin diastereomers.

Materials:

  • (+)-Dihydroquercetin (taxifolin)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dilute acetic acid

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Methodology:

  • Dissolution: Dissolve (+)-dihydroquercetin in methanol (e.g., 10 mg/mL) in a round-bottom flask with a magnetic stirrer.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Reduction: Slowly add sodium borohydride (2 molar equivalents) to the solution in small portions while stirring.[3]

  • Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of chloroform:methanol, 9:1 v/v) until the starting material is completely consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute acetic acid until gas evolution ceases.[1]

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Extraction: Resuspend the aqueous residue in water and extract three times with an equal volume of ethyl acetate.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is a mixture of leucocyanidin diastereomers.[1]

Protocol 2: Enzymatic Synthesis using DFR

This protocol utilizes the enzyme Dihydroflavonol 4-Reductase (DFR) for the stereospecific synthesis of this compound.

Materials:

  • Purified DFR enzyme (expressed in a system like E. coli)

  • (+)-Dihydroquercetin

  • NADPH (nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • DMSO or methanol

  • Ethyl acetate (EtOAc)

Methodology:

  • Substrate Preparation: Prepare a stock solution of (+)-dihydroquercetin (e.g., 10 mM) in a minimal amount of DMSO or methanol.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 100 mM Potassium phosphate buffer (pH 7.0)[3]

    • 2 mM NADPH[3]

    • 0.5 mM Dihydroquercetin[3]

    • Purified DFR enzyme (concentration to be optimized based on enzyme activity)[3]

  • Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 30 °C for 30-60 minutes, or until the reaction is complete.[3]

  • Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases and collect the upper ethyl acetate layer. Repeat the extraction twice more.[3]

  • Drying and Concentration: Pool the ethyl acetate extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude this compound.[3]

Protocol 3: HPLC Purification of Leucocyanidin Diastereomers

This protocol is for the purification of the desired this compound from the mixture obtained via chemical synthesis.

Materials:

  • Crude leucocyanidin mixture

  • HPLC-grade water, acetonitrile (B52724) (ACN), and formic acid (FA)

  • HPLC system with a preparative or semi-preparative C18 reversed-phase column

Methodology:

  • Sample Preparation: Dissolve the crude leucocyanidin mixture in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient optimized for separation, for example, starting from 5% B to 40% B over 40 minutes.

    • Flow Rate: Typically 2-4 mL/min for a semi-preparative column.

    • Detection: UV detector at 280 nm.[6]

  • Fraction Collection: Inject the sample and collect the fractions corresponding to the different leucocyanidin peaks. The elution order of diastereomers will need to be determined by analytical HPLC and comparison to standards if available.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified diastereomers.

Mandatory Visualization

G cluster_chemical Chemical Synthesis Workflow cluster_purification Purification Workflow start (+)-Dihydroquercetin dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C dissolve->cool reduce Add NaBH₄ cool->reduce monitor Monitor by TLC reduce->monitor quench Quench with Acetic Acid monitor->quench evap1 Evaporate Methanol quench->evap1 extract Extract with Ethyl Acetate evap1->extract dry Dry & Concentrate extract->dry crude Crude Leucocyanidin (Diastereomeric Mixture) dry->crude prep_hplc Preparative HPLC crude->prep_hplc collect Collect Fractions prep_hplc->collect evap2 Evaporate Solvent collect->evap2 product Purified this compound & other isomers evap2->product

Caption: Chemical synthesis and purification workflow for this compound.

G cluster_enzymatic Enzymatic Synthesis Workflow start (+)-Dihydroquercetin reaction_mix Prepare Reaction Mixture (Buffer, NADPH, DFR Enzyme) start->reaction_mix incubate Incubate at 30 °C reaction_mix->incubate terminate Terminate with Ethyl Acetate incubate->terminate extract Extract & Pool Organic Layers terminate->extract concentrate Dry & Concentrate extract->concentrate final_product Crude this compound (Stereochemically Pure) concentrate->final_product

Caption: Enzymatic synthesis workflow for stereochemically pure this compound.

G metabolite metabolite enzyme enzyme product_class product_class DHQ (+)-Dihydroquercetin LC This compound (2R,3S,4S)-cis DHQ->LC NADPH DFR DFR Cyanidin Cyanidin LC->Cyanidin Catechin (+)-Catechin LC->Catechin NADPH LAR LAR ANS ANS / LDOX Epicatechin (-)-Epicatechin Cyanidin->Epicatechin NADPH Anthocyanins Anthocyanins Cyanidin->Anthocyanins ANR ANR Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Epicatechin->Proanthocyanidins

References

Technical Support Center: Optimizing (+)-Leucocyanidin Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (+)-Leucocyanidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of your in vitro synthesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, which involves the conversion of dihydroquercetin (taxifolin) to this compound by the enzyme Dihydroflavonol 4-Reductase (DFR).

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Inactive DFR Enzyme Verify Enzyme Activity: Perform a positive control experiment with a known substrate and optimal conditions to confirm the enzyme is active. Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. Check for Inhibitors: Contaminants in the substrate or buffer, or even byproducts of the reaction, can inhibit DFR. Flavonols like quercetin, kaempferol, and myricetin (B1677590) are known inhibitors of DFR activity.[1][2] Consider purifying the dihydroquercetin substrate if its purity is uncertain.
Sub-optimal Reaction Conditions pH: The optimal pH for DFR can vary depending on the source. For example, DFR from Pyrus communis has an optimal pH of 5.75.[3] Perform a pH optimization experiment (e.g., pH 5.5-7.5) to determine the best condition for your specific enzyme. Temperature: Most enzymatic reactions are sensitive to temperature. The typical incubation temperature is around 30°C.[4] Test a range of temperatures (e.g., 25-37°C) to find the optimum for your DFR. Cofactor Limitation: DFR requires NADPH as a cofactor.[5] Ensure NADPH is present in sufficient concentration (typically 1-2 mM).[6][7] Verify the quality and age of the NADPH stock, as it can degrade over time.
Substrate Inhibition High Dihydroquercetin Concentration: High concentrations of the substrate dihydroquercetin (DHQ) can inhibit DFR activity. For DFR from Vitis vinifera, substrate inhibition is observed at DHQ concentrations above 30 µM.[8] If you are using a high substrate concentration, try reducing it to a non-inhibitory range.
Product Instability Degradation of this compound: Leucocyanidins are known to be unstable, particularly at non-acidic pH and higher temperatures.[8] While specific degradation kinetics for this compound are not readily available, the stability of related anthocyanins is known to decrease with increasing pH and temperature.[4][6][9][10][11] It is advisable to maintain a slightly acidic pH during the reaction and purification, and to keep temperatures low. Work quickly during purification steps.
Issues with Downstream Processing Inefficient Extraction: After the reaction, this compound needs to be extracted from the aqueous reaction mixture. Use a suitable organic solvent like ethyl acetate (B1210297) for extraction.[8] Multiple extractions may be necessary to maximize recovery. Loss during Purification: Purification, typically by HPLC, can lead to sample loss. Ensure the HPLC method is optimized for leucocyanidin (B1674801) separation and detection.
Issue 2: Presence of Unexpected Byproducts
Possible Cause Troubleshooting Step
Contaminated Substrate or Enzyme Check Purity: Analyze the dihydroquercetin substrate and the purified DFR enzyme by HPLC and SDS-PAGE, respectively, to check for impurities that might lead to side reactions.
Side Reactions of DFR Substrate Specificity: While DFR stereospecifically reduces dihydroquercetin, some DFR enzymes might have broader substrate specificity and could be acting on other components in the reaction mixture.[5][7]
Spontaneous Degradation of Product Analyze Byproducts: If this compound is degrading, it can form various other compounds. Analyze the byproducts by LC-MS to identify them, which can provide clues about the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for the DFR-catalyzed synthesis of this compound?

A1: The optimal conditions can vary depending on the source of the DFR enzyme. A good starting point is a pH between 6.0 and 7.5 and a temperature of around 30°C.[6][8] For instance, the DFR from Pyrus communis has an optimal pH of 5.75.[3] It is highly recommended to perform optimization experiments for your specific enzyme to determine the ideal pH and temperature for maximal yield.

Q2: My dihydroquercetin substrate is poorly soluble in the aqueous reaction buffer. How can I improve its solubility?

A2: Poor solubility of hydrophobic substrates is a common issue in enzymatic reactions. You can try adding a small amount of a water-miscible organic co-solvent, such as DMSO or methanol (B129727), to the reaction mixture to improve the solubility of dihydroquercetin. However, be cautious as high concentrations of organic solvents can denature the enzyme. It is crucial to test a range of co-solvent concentrations to find a balance between substrate solubility and enzyme activity.

Q3: I suspect my this compound product is degrading during the experiment. How can I minimize this?

A3: this compound is an unstable compound. To minimize degradation, it is recommended to:

  • Maintain a slightly acidic pH: Work at a pH below 7, if compatible with your enzyme's activity.

  • Keep the temperature low: Perform the reaction at the lower end of the optimal temperature range and keep samples on ice whenever possible during downstream processing.

  • Work quickly: Minimize the time between the enzymatic reaction, extraction, and analysis.

  • Use antioxidants: The addition of antioxidants like ascorbic acid might help to prevent oxidative degradation, though this should be tested for compatibility with the enzyme.

Q4: How can I accurately quantify the yield of my this compound synthesis?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying this compound.[1][12] A reversed-phase C18 column is typically used, with detection at 280 nm.[1][12] To ensure accurate quantification, you should:

  • Use a certified standard: Prepare a calibration curve using a pure this compound standard.

  • Optimize separation: Develop a gradient elution method that provides good separation of this compound from the substrate (dihydroquercetin) and any byproducts.

  • Ensure complete extraction: Make sure you have efficiently extracted the product from the reaction mixture before HPLC analysis.

Data Presentation

Table 1: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)
Enzyme SourceSubstrateK_m (µM)V_maxOptimal pHInhibitorsReference
Vitis viniferaDihydroquercetin (DHQ)24.6 (dissociation constant)-6.5High DHQ concentration (>30 µM), NADP+[8]
Vitis viniferaNADPH8.33 (dissociation constant)-6.5NADP+[8]
Pyrus communisDihydroquercetin34.7 nmol/sec/g5.75-[3]
Zanthoxylum bungeanumDihydroquercetin---Myricetin, Quercetin, Kaempferol[1]
Panicum virgatumDihydroquercetin (DHQ)150.012.13 min⁻¹-Quercetin, High DHQ concentration[2][7]

Note: Data for Vmax was not always available in the cited literature.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using DFR

Objective: To synthesize this compound from dihydroquercetin in vitro using Dihydroflavonol 4-Reductase (DFR).

Materials:

  • Purified DFR enzyme

  • Dihydroquercetin (DHQ)

  • NADPH

  • Potassium phosphate (B84403) buffer (or other suitable buffer)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 200 µL reaction contains:

    • 100 mM Potassium phosphate buffer (pH 6.5 - 7.5)

    • 2 mM NADPH

    • 0.1 mM Dihydroquercetin (dissolved in a small amount of DMSO or methanol if needed)

    • Purified DFR enzyme (concentration to be optimized based on enzyme activity)

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Extraction: Centrifuge the mixture to separate the phases. Carefully collect the upper ethyl acetate layer containing the this compound. Repeat the extraction two more times to maximize recovery.

  • Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Analysis: Redissolve the dried product in a suitable solvent (e.g., methanol) for analysis by HPLC.

Protocol 2: HPLC Quantification of this compound

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound analytical standard

  • HPLC-grade acetonitrile (B52724) or methanol

  • HPLC-grade water

  • Formic acid or acetic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10-20 µL

    • Gradient: A linear gradient from 5-10% B to 30-40% B over 30-40 minutes is a good starting point. This should be optimized for your specific separation.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the sample prepared from the enzymatic reaction.

    • Determine the peak area of this compound in the sample.

    • Use the calibration curve to calculate the concentration of this compound in the sample.

Visualizations

Leucocyanidin_Biosynthesis_Pathway DHQ Dihydroquercetin LC This compound DHQ->LC DFR (+ NADPH) Catechin (+)-Catechin LC->Catechin LAR (+ NADPH) Cyanidin Cyanidin LC->Cyanidin LDOX/ANS

Caption: Biosynthesis pathway from Dihydroquercetin to this compound and its subsequent conversion.

Troubleshooting_Workflow Start Low/No this compound Yield CheckEnzyme Check DFR Enzyme Activity Start->CheckEnzyme CheckConditions Optimize Reaction Conditions (pH, Temp) CheckEnzyme->CheckConditions Active SolutionEnzyme Use fresh enzyme / Check for inhibitors CheckEnzyme->SolutionEnzyme Inactive CheckSubstrate Check Substrate Concentration (Inhibition) CheckConditions->CheckSubstrate Optimized SolutionConditions Perform pH and temperature optimization CheckConditions->SolutionConditions Sub-optimal CheckProduct Investigate Product Stability CheckSubstrate->CheckProduct Optimal SolutionSubstrate Reduce substrate concentration CheckSubstrate->SolutionSubstrate Inhibitory SolutionProduct Adjust pH, lower temperature, work quickly CheckProduct->SolutionProduct Unstable End Yield Improved CheckProduct->End Stable SolutionEnzyme->End SolutionConditions->End SolutionSubstrate->End SolutionProduct->End

Caption: A logical workflow for troubleshooting low yield in this compound enzymatic synthesis.

References

(+)-Leucocyanidin stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (+)-Leucocyanidin. Due to its phenolic structure, this compound is susceptible to degradation, which can impact experimental results. This guide offers insights into identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a colorless flavonoid belonging to the leucoanthocyanidin class. It serves as a crucial intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and catechins in plants.[1] Its structure, rich in phenolic hydroxyl groups, makes it highly susceptible to both enzymatic and non-enzymatic oxidation.[1] This instability can lead to the formation of colored degradation products and a loss of the parent compound, affecting the accuracy and reproducibility of experimental results.

Q2: What are the visual indicators of this compound degradation?

A pure, stable solution of this compound should be colorless.[1] The primary visual sign of its degradation is the development of color. Initially, a pink or reddish tint may appear, especially under acidic conditions, due to the formation of colored anthocyanidins like cyanidin.[1] As degradation progresses, the solution may turn brownish, indicating the formation of more complex polymerization products.[1]

Q3: What are the primary degradation products of this compound?

The degradation of this compound can yield a variety of products depending on the conditions:

  • Enzymatic Degradation: In the presence of enzymes like anthocyanidin synthase (ANS), this compound can be converted to the colored anthocyanidin, cyanidin, or other flavonoids such as quercetin.[1]

  • Non-Enzymatic Degradation: Under various experimental conditions (e.g., changes in pH, temperature, exposure to light), this compound can degrade into several other compounds. While specific non-enzymatic degradation pathways for this compound are not extensively detailed in the literature, studies on related anthocyanins suggest potential degradation products could include protocatechuic acid and phloroglucinaldehyde.[1] Non-enzymatic degradation of related intermediates can also yield dihydroquercetin and cyanidin.[2]

Q4: Which factors have the most significant impact on this compound stability?

Several factors can accelerate the degradation of this compound:

  • pH: Both acidic and alkaline conditions can promote degradation. Anthocyanins, which are structurally related to leucocyanidins, are generally most stable in acidic conditions (pH < 3) and are unstable in neutral to alkaline solutions.[3][4]

  • Temperature: Increased temperatures significantly accelerate the rate of degradation.[3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[5]

  • Oxygen: The presence of atmospheric oxygen promotes oxidation.[3]

  • Solvent: The choice of solvent can influence stability. While soluble in organic solvents like DMSO, aqueous solutions are more prone to degradation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the handling and use of this compound in your experiments.

Problem Possible Cause Recommended Solutions
Solution turns pink, red, or brown. Degradation of this compound into colored byproducts (e.g., cyanidin, polymerized products).• Prepare fresh solutions immediately before use.• Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.• Protect solutions from light by using amber vials or wrapping containers in aluminum foil.• Use degassed solvents to minimize dissolved oxygen.• If possible, work under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent or lower-than-expected activity in biological assays. Loss of the active parent compound due to degradation during the experiment.• Review the pH and temperature of your assay buffer; if possible, adjust to milder conditions.• Minimize the incubation time of this compound in the assay medium.• Prepare fresh dilutions for each experiment from a frozen stock.• Include a positive control to ensure the assay is performing as expected.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.• Compare the chromatogram of the aged sample with that of a freshly prepared standard to identify new peaks.• Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.• Ensure the purity of your standard before starting the experiment.
Precipitation in the solution. Poor solubility or degradation leading to insoluble polymers.• Ensure you are not exceeding the solubility limit of this compound in your chosen solvent.• Gentle warming and sonication can aid dissolution, but be cautious of thermal degradation.• If precipitation occurs upon storage, it may be a sign of degradation; it is best to discard the solution and prepare a fresh one.

Quantitative Data on Stability

Specific quantitative data on the degradation kinetics (e.g., half-life, rate constants) of this compound under various conditions are limited in the scientific literature. However, data from studies on anthocyanins, which are structurally related colored flavonoids, can provide some insight into the expected stability trends.

Table 1: Thermal Degradation Kinetics of Anthocyanins in Sour Cherry Cloudy Juices at Different Storage Temperatures

CultivarHalf-life (t₁/₂) at 4°C (days)Half-life (t₁/₂) at 30°C (days)
Skierka188.5112.40
Nagy Erdigymulscu173.399.0
Wilena164.092.4
Wiblek159.488.2
Safir155.084.8
Dradem64.745.9
Nanaones69.348.2

Data adapted from a study on sour cherry cloudy juices and is intended for illustrative purposes to show the effect of temperature on stability.[6] These values are not directly applicable to this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for investigating the stability of this compound under stress conditions. It is recommended to adapt the conditions based on your specific experimental setup.

  • Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

  • Materials:

    • This compound reference standard

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3% (v/v)

    • HPLC-grade methanol (B129727) and water

    • Formic acid or other suitable mobile phase modifier

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and withdraw aliquots at specified times. Neutralize with 0.1 M HCl and dilute for HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified times for HPLC analysis.

    • Thermal Degradation: Transfer the solid this compound to a glass vial and place it in an oven at 80°C for 48 hours. Separately, heat a solution of this compound in a stable solvent under the same conditions. After the specified time, cool the samples and prepare solutions for analysis.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil under the same temperature conditions. Prepare the samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: HPLC Method for Monitoring this compound Degradation

This is a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute more nonpolar compounds. An example gradient is: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve by injecting known concentrations of a this compound standard. The percentage of remaining this compound in the stressed samples can be calculated based on the peak area relative to the unstressed control.

Visualizations

degradation_pathway Leucocyanidin This compound (Colorless) Enzymatic Enzymatic Oxidation (e.g., ANS) Leucocyanidin->Enzymatic NonEnzymatic Non-Enzymatic Degradation (Heat, Light, O₂, pH) Leucocyanidin->NonEnzymatic Cyanidin Cyanidin (Red/Pink) Enzymatic->Cyanidin Quercetin Quercetin Enzymatic->Quercetin NonEnzymatic->Cyanidin DHQ Dihydroquercetin NonEnzymatic->DHQ Polymers Brown Polymeric Products NonEnzymatic->Polymers Cyanidin->Polymers Small_Molecules Smaller Phenolic Compounds (e.g., Protocatechuic Acid) Polymers->Small_Molecules

Caption: General degradation pathways of this compound.

troubleshooting_workflow start Experiment with This compound issue Inconsistent results or visible degradation? start->issue check_storage Check Storage Conditions (-80°C, dark, aliquoted) issue->check_storage Yes end Successful Experiment issue->end No check_prep Review Solution Preparation (Fresh, degassed solvent) check_storage->check_prep check_conditions Assess Experimental Conditions (pH, temp, light exposure) check_prep->check_conditions optimize Optimize Conditions (milder pH/temp, protect from light) check_conditions->optimize re_run Re-run Experiment optimize->re_run fail Problem Persists? Contact Technical Support optimize->fail re_run->issue

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Overcoming Low Aqueous Solubility of (+)-Leucocyanidin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of (+)-Leucocyanidin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a natural flavonoid, specifically a leucoanthocyanidin, found in various plants.[1] It is a precursor in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins.[2][3] Like many flavonoids, this compound has poor water solubility, which can significantly hinder its use in aqueous-based in vitro assays, leading to inaccurate and irreproducible results.[1] Overcoming this solubility issue is critical for accurately assessing its biological activity.

Q2: What is the approximate aqueous solubility of this compound?

Q3: In which organic solvents is this compound soluble?

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with reports of solubility up to 100 mg/mL with the aid of ultrasonication.[1][4] It is also expected to be soluble in other organic solvents commonly used for flavonoids, such as ethanol (B145695) and dimethylformamide (DMF).[1]

Q4: What are the primary strategies for improving the aqueous solubility of this compound for in vitro assays?

Several techniques can be employed to enhance the aqueous solubility of flavonoids like this compound:

  • Co-solvency: Using a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve the compound before diluting it in an aqueous buffer or cell culture medium.[1][5]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility. As a weakly acidic compound, slightly increasing the pH may improve the solubility of leucocyanidin, but potential degradation at higher pH should be considered.[1][6]

  • Complexation with Cyclodextrins: Encapsulating this compound within a cyclodextrin (B1172386) molecule can form a water-soluble inclusion complex.[1][7][8]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer carrier can improve its wettability and dissolution rate.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon addition to aqueous buffer or cell culture medium. The aqueous solubility limit has been exceeded due to a drastic change in solvent polarity when diluting a concentrated organic stock solution.[9]1. Decrease the final concentration: The desired final concentration may be above the solubility limit in the aqueous medium. 2. Increase the final co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells (typically ≤0.5%).[9] 3. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous medium while vortexing to ensure rapid mixing.[9][10] 4. Pre-warm the medium: Warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility.[9]
Cloudy or hazy solution after attempting to dissolve with co-solvents. Incomplete dissolution or the formation of an unstable emulsion.[1]1. Increase the co-solvent ratio: A higher percentage of the organic solvent may be needed. 2. Apply gentle heating and sonication: Heat the solution to 37°C and use an ultrasonic bath to aid dissolution.[1][9] 3. Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80, may help stabilize the solution, but its compatibility with the specific assay must be verified.[9][11]
Inconsistent or non-reproducible results in bioassays. The compound may not be fully dissolved, leading to variations in the actual concentration in the assay.1. Visually inspect solutions: Before each experiment, ensure that your stock and working solutions are clear and free of any precipitate.[9] 2. Prepare fresh dilutions: Prepare working solutions fresh from a clear stock solution for each experiment. 3. Filter sterilize: After preparing the final working solution in the cell culture medium, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to the cells.

Data Presentation

Table 1: Solubility of this compound and Related Flavonoids in Various Solvents

CompoundSolventSolubilityNotes
This compound WaterSlightly soluble[1]Specific quantitative data is scarce.
DMSOUp to 100 mg/mL[1][4]Ultrasonication may be required.
(+)-CatechinPBS (pH 7.2)~1.6 mg/mL[1]Structurally related flavan-3-ol.
Procyanidin B2Water66.67 mg/mL[1]May require ultrasonication.
Ethanol, DMSO, DMF~30 mg/mL[10]
Cyanidin (chloride)Ethanol, DMSO~16 mg/mL[12]
DMF~25 mg/mL[12]
DMF:PBS (1:9, pH 7.2)~0.1 mg/mL[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (306.27 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For 1 mg: Volume (µL) = (0.001 g / (306.27 g/mol * 0.01 mol/L)) * 1,000,000 = 326.5 µL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C.[9]

  • Visual Inspection: Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.

  • Prepare Intermediate Dilutions (Optional but Recommended): Prepare a series of intermediate dilutions of the stock solution in pure DMSO or the cell culture medium.

  • Prepare Final Dilution: Add a small volume of the stock or intermediate dilution to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around.[6]

  • Rapid Mixing: Immediately after adding the compound, vortex the solution gently or pipette up and down to ensure rapid and uniform dispersion, which helps prevent precipitation.[6]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally ≤0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]

Protocol 3: Assessment of Cytotoxicity by MTT Assay

This protocol determines the effect of this compound on cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium as described in Protocol 2. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Dissolution: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw Start Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Vortex Immediately dilute->mix treat Treat Cells with Working Solution mix->treat seed Seed Cells seed->treat incubate Incubate (24-72h) treat->incubate measure Measure Endpoint (e.g., MTT Assay) incubate->measure

Caption: General workflow for preparing this compound solutions for in vitro assays.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response leucocyanidin This compound (Proanthocyanidins) mapk MAPK (ERK, JNK, p38) leucocyanidin->mapk inhibits ikk IKK leucocyanidin->ikk inhibits proliferation Cell Proliferation & Survival mapk->proliferation regulates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases inflammation Inflammation (e.g., Cytokine Production) nfkb->inflammation promotes transcription

Caption: Hypothesized signaling pathways modulated by proanthocyanidins derived from this compound.[2]

References

Technical Support Center: Optimization of HPLC for (+)-Leucocyanidin Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of (+)-Leucocyanidin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers by HPLC?

This compound and its isomers are structurally complex flavonoids, often presenting as stereoisomers.[1] The primary challenges in their separation stem from their very similar physicochemical properties:

  • Identical Molecular Weight and Similar Polarity: Isomers possess the same mass and often have nearly identical polarities, making them difficult to resolve using standard reversed-phase HPLC methods.[2]

  • Co-elution: Due to their similar interactions with the stationary phase, isomers frequently co-elute, leading to overlapping peaks, poor resolution, and inaccurate quantification.[2]

  • Peak Tailing: The polar hydroxyl groups on the flavonoid structure can interact with residual silanols on the HPLC column's stationary phase, causing peaks to tail, which further complicates separation.[2][3]

Q2: I am developing a new method. What is a good starting point for separating this compound isomers?

A robust starting point is a reversed-phase HPLC (RP-HPLC) method coupled with UV detection.[4]

  • Column: A standard C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for flavonoid analysis.[2][4]

  • Mobile Phase: Use a gradient elution with an acidified aqueous solution and an organic solvent.[4]

    • Solvent A: Ultrapure water with 0.1% formic acid or acetic acid.[4]

    • Solvent B: HPLC-grade acetonitrile (B52724) or methanol (B129727).[4]

    • The acidic mobile phase helps to produce sharper peaks and improve the resolution of phenolic compounds.[4]

  • Detection: Monitor the UV absorbance at 280 nm, which is a characteristic wavelength for this class of compounds.[4]

Q3: My isomer peaks have poor resolution or are co-eluting. How can I improve the separation?

Optimizing the separation of closely eluting isomers requires a systematic approach. Adjusting the mobile phase, gradient, and column chemistry can significantly impact selectivity.

  • Mobile Phase Composition: The choice of organic solvent and the pH are powerful tools.

    • Organic Solvent: Switching between acetonitrile and methanol can alter selectivity, as they interact differently with the analyte and stationary phase. Acetonitrile often provides better resolution for polar compounds.[2][3]

    • Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) suppresses the interaction between the analyte's hydroxyl groups and the stationary phase, leading to sharper peaks and improved resolution.[2] For reproducible retention times, using a buffer to maintain a stable pH can be crucial.[2]

  • Gradient Program: The gradient slope is critical for resolving closely eluting compounds.

    • First, run a broad "scouting" gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution time of the isomers.[5]

    • Once identified, implement a shallower gradient around the elution time of the target peaks. A slower increase in the organic solvent concentration provides more time for the isomers to separate on the column.[2][5]

  • Column Temperature and Flow Rate:

    • Flow Rate: Decreasing the flow rate can enhance resolution, although it will increase the total run time.[2][6]

    • Temperature: Adjusting the column temperature can change the separation selectivity.[6][7] An optimal temperature, often around 40°C for flavonoid isomers, can improve peak shape and resolution.[6]

Q4: I am observing significant peak tailing. What is the cause and how can I fix it?

Peak tailing is a common problem in flavonoid analysis and can obscure the separation of isomers.[3]

  • Secondary Silanol Interactions: This is the most common cause, where polar groups on the analyte interact with active sites on the silica-based column.

    • Solution: Acidify the mobile phase with 0.1% formic or acetic acid. Ensure you are using a high-quality, end-capped column to minimize exposed silanols.[3]

  • Column Overload: Injecting too high a concentration of the sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.[3]

  • Column Contamination: Buildup of strongly retained compounds from the sample matrix can create active sites.

    • Solution: Use a guard column to protect the analytical column and flush the system with a strong solvent.[3]

Q5: My retention times are unstable and drifting between runs. What are the likely causes?

Inconsistent retention times make peak identification and quantification unreliable.[2]

  • Mobile Phase Inconsistency: The mobile phase composition may be changing over time.

    • Solution: Prepare fresh mobile phase daily. If the pH is critical, ensure it is adequately buffered. If your HPLC system mixes solvents online, verify the pump is functioning correctly.[2]

  • Insufficient Column Equilibration: The column must be fully equilibrated to the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.[3]

Q6: How do I separate enantiomers of this compound?

Enantiomers are stereoisomers that are non-superimposable mirror images and have identical physicochemical properties in an achiral environment. Therefore, they will not be separated on standard columns like C18 or Phenyl-Hexyl.

  • Solution: A chiral stationary phase (CSP) is required.[2][8] These columns contain a chiral selector that interacts differently with each enantiomer, allowing for their separation. Other, less common methods include using a chiral mobile phase additive (CMPA) or performing chiral derivatization before analysis.[9]

Data and Parameters

Table 1: Comparison of HPLC Column Chemistries for Isomer Separation
Column TypePrimary Use & Selectivity PrincipleAdvantages for this compoundConsiderations
Reversed-Phase C18 General-purpose separation of non-polar to moderately polar compounds based on hydrophobicity.[10]Excellent starting point for method development; widely available and robust.[4]May not provide sufficient selectivity for closely related isomers.[2]
Reversed-Phase Phenyl-Hexyl Separation of aromatic compounds through π-π interactions.Offers alternative selectivity for flavonoids, which are aromatic, potentially improving isomer resolution.[2]Selectivity changes may not always be predictable.
Hydrophilic Interaction (HILIC) Separation of polar and hydrophilic compounds.[1]Effective for separating highly polar compounds like proanthocyanidin (B93508) oligomers.[11]May be less suitable for less polar Leucocyanidin forms; requires different mobile phase systems.[11]
Chiral Stationary Phase (CSP) Separation of enantiomers based on stereospecific interactions (e.g., inclusion, hydrogen bonding).[8]The only reliable way to separate enantiomers of this compound.[2]More expensive; specific to chiral separations; method development can be complex.
Table 2: Mobile Phase Troubleshooting Guide
ProblemParameter to AdjustRecommended ActionExpected Outcome
Poor Resolution Organic SolventSwitch from acetonitrile to methanol, or vice-versa.[2]Altered selectivity may resolve co-eluting peaks.
Poor Resolution / Peak Tailing pH / AdditiveAdd 0.1% formic acid or acetic acid to the aqueous mobile phase.[2][3]Sharper, more symmetrical peaks and improved resolution.
Drifting Retention Times pH StabilityUse a buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer).[2]Improved reproducibility of retention times.

Experimental Protocols

Protocol 1: General RP-HPLC Gradient Method for this compound

This protocol outlines a standard method for the analysis of this compound.

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Ultrapure Water.

    • Solvent B: Acetonitrile.

  • Column Temperature: 40 °C.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 280 nm.[4]

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
0.0955
20.07030
25.0595
30.0595
31.0955
40.0955

Note: This is a starting gradient and must be optimized for your specific sample and isomers.

Protocol 2: Sample Preparation from Plant Material

This is a general procedure for extracting flavonoids from a plant matrix.[4]

  • Homogenization: Weigh 1 g of dried and homogenized sample material into a centrifuge tube.[4]

  • Extraction: Add 10 mL of an extraction solvent (e.g., 70:29.5:0.5 acetone/water/acetic acid).[4]

  • Sonication: Sonicate the sample for 30 minutes in a water bath to enhance extraction.[4]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant.[4]

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant using a rotary evaporator at a temperature below 40°C.[4]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial HPLC mobile phase.[4]

  • Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

Visual Workflow Guides

G cluster_workflow Troubleshooting Poor Isomer Resolution start Poor Resolution / Co-elution Observed opt_mobile_phase Optimize Mobile Phase start->opt_mobile_phase action_solvent Switch Organic Solvent (ACN <=> MeOH) opt_mobile_phase->action_solvent action_ph Adjust pH (Add 0.1% Acid) opt_mobile_phase->action_ph opt_gradient Optimize Gradient action_solvent->opt_gradient If still poor action_ph->opt_gradient If still poor action_gradient Create Shallower Gradient Around Elution Zone opt_gradient->action_gradient opt_column Change Column action_gradient->opt_column If still poor action_column Try Phenyl-Hexyl for different selectivity opt_column->action_column check_enantiomers Are isomers enantiomers? action_column->check_enantiomers If still poor use_chiral Use Chiral Stationary Phase (CSP) check_enantiomers->use_chiral Yes end_success Resolution Improved check_enantiomers->end_success No use_chiral->end_success

Caption: A workflow diagram for troubleshooting poor HPLC separation of isomers.

G cluster_decision_tree HPLC Column Selection Logic for Isomer Separation start Goal: Separate This compound Isomers q1 Are the isomers known enantiomers? start->q1 ans1_yes A Chiral Stationary Phase (CSP) is Mandatory q1->ans1_yes Yes ans1_no Start with a standard Reversed-Phase Column q1->ans1_no No / Unsure col_c18 Recommended Start: C18 Column ans1_no->col_c18 q2 Is resolution on C18 inadequate? col_c18->q2 ans2_yes Try column with alternate selectivity q2->ans2_yes Yes ans2_no Resolution is adequate. Proceed with method optimization. q2->ans2_no No col_phenyl Example: Phenyl-Hexyl Column ans2_yes->col_phenyl

Caption: Logical decision tree for HPLC column selection for isomer separation.

References

minimizing byproduct formation in (+)-Leucocyanidin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (+)-Leucocyanidin.

Troubleshooting Guides

Issue: Low yield of the desired this compound (2,3-trans-3,4-cis isomer) in chemical synthesis.

Possible Cause & Solution

Possible CauseRecommended Solution
Incorrect Stereochemistry: The primary product of sodium borohydride (B1222165) reduction is the 2,3-trans-3,4-trans diastereomer, not the desired 2,3-trans-3,4-cis (this compound).The chemical reduction method inherently produces a mixture of diastereomers. To obtain the desired cis-isomer, a subsequent epimerization step is necessary.[1] Alternatively, for direct and highly stereoselective production of this compound, consider using an enzymatic synthesis method with Dihydroflavonol 4-Reductase (DFR).[1]
Incomplete Reaction: The reduction of the starting material, (+)-dihydroquercetin, may be incomplete.Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material is consumed.[2] Reaction times of up to 96 hours in the dark at room temperature may be required for maximal reduction.[2]
Degradation of Product: Leucocyanidins can be unstable under certain conditions.Quench the reaction carefully with a weak acid like dilute acetic acid.[2][3] Avoid harsh acidic or alkaline conditions during workup.
Inefficient Extraction and Purification: The desired isomer may be lost during the extraction or purification steps.Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate (B1210297).[1][2] Purification of the diastereomers requires chromatographic separation, such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the chemical synthesis of this compound?

The primary "byproducts" in the context of this compound synthesis via chemical reduction of (+)-dihydroquercetin are stereoisomers. The main product is typically the 2,3-trans-3,4-trans-leucocyanidin, while the desired product is the 2,3-trans-3,4-cis-leucocyanidin (this compound).[1][2] Therefore, the main challenge is not the formation of chemically different side-products, but the separation of the desired diastereomer from the mixture.

Q2: How can I minimize the formation of the undesired 3,4-trans isomer?

Minimizing the formation of the 3,4-trans isomer during the initial chemical reduction is challenging due to the nature of the reaction. The most effective strategy to obtain pure this compound is to either perform an acidic epimerization of the 3,4-trans isomer to the 3,4-cis isomer after the initial reduction or to use an enzymatic method.[4]

Q3: What is the most reliable method to obtain stereochemically pure this compound?

Enzymatic synthesis using Dihydroflavonol 4-Reductase (DFR) is the most reliable method for producing stereospecifically pure this compound (2,3-trans-3,4-cis isomer).[1] This method avoids the formation of a mixture of diastereomers that occurs with chemical reduction.[1]

Q4: How can I confirm the stereochemistry of my synthesized Leucocyanidin (B1674801)?

The stereochemistry of Leucocyanidin isomers can be confirmed using NMR spectroscopy. The coupling constants (J values) of the protons on the C-ring are indicative of the relative stereochemistry.[3] Tandem mass spectrometry (ESI-MS/MS) can also be used to differentiate between the 3,4-cis and 3,4-trans isomers, as they exhibit distinct fragmentation patterns.[4]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterChemical Synthesis (Sodium Borohydride Reduction)Enzymatic Synthesis (Dihydroflavonol 4-Reductase)
Primary Product Mixture of diastereomers, predominantly the 2,3-trans-3,4-trans isomer.[1]Stereospecific production of the 2,3-trans-3,4-cis isomer (this compound).[1]
Stereoselectivity Low; requires subsequent epimerization to obtain the cis-isomer.[1]High; directly yields the desired this compound isomer.[1]
Typical Yield High for the initial reduction, but the overall yield of the desired isomer is lowered by subsequent epimerization and purification steps.[1]Variable, depending on enzyme activity and reaction conditions, but can be optimized for high conversion.[1]
Reaction Conditions Mild; typically conducted at 0°C to room temperature in an alcoholic solvent.[1]Requires specific buffer conditions (pH ~7.0), temperature (~30°C), and the cofactor NADPH.[1]
Purification Requires chromatographic separation (e.g., HPLC) of diastereomers.[1]Purification of the desired product from the reaction mixture, often by HPLC.[1]
Advantages Simple, inexpensive reagents; high initial conversion.[1]High stereoselectivity; produces the biologically relevant isomer directly.[1]
Disadvantages Produces a mixture of isomers requiring further separation; potential for side reactions.[1]The enzyme may not be commercially available and may require expression and purification; the cofactor NADPH can be expensive.[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Sodium Borohydride Reduction

This protocol describes the reduction of (+)-dihydroquercetin to a mixture of leucocyanidin diastereomers.

Materials:

  • (+)-Dihydroquercetin (taxifolin)

  • Methanol (B129727) or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dilute acetic acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolution: Dissolve (+)-dihydroquercetin in methanol (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Reduction: Slowly add sodium borohydride (e.g., 2 molar equivalents) to the solution in portions while stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Quenching: Carefully quench the reaction by the slow addition of a few drops of dilute acetic acid to decompose excess sodium borohydride.[1][2]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Extraction: Resuspend the residue in water and extract with ethyl acetate (3 times the volume of the aqueous layer).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of leucocyanidin diastereomers.[1]

  • Purification: Purify the diastereomers by preparative High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes the enzyme Dihydroflavonol 4-Reductase (DFR) for the stereospecific synthesis of this compound.

Materials:

  • Purified DFR enzyme

  • (+)-Dihydroquercetin

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • DMSO or methanol

  • Ethyl acetate

Procedure:

  • Enzyme Preparation: If not commercially available, express and purify the DFR enzyme from a suitable host system (e.g., E. coli).[1]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.0)[1]

    • 2 mM NADPH[1]

    • 0.5 mM (+)-Dihydroquercetin (dissolved in a small amount of DMSO or methanol)[1]

    • Purified DFR enzyme (concentration to be optimized based on enzyme activity)[1]

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.[1]

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.[1]

  • Extraction: Centrifuge the mixture to separate the phases and carefully collect the upper ethyl acetate layer. Repeat the extraction twice.[1]

  • Analysis: Analyze the product by HPLC to confirm the formation of this compound.

Visualizations

SynthesisPathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis DHQ_chem (+)-Dihydroquercetin NaBH4 Sodium Borohydride (Non-selective reduction) DHQ_chem->NaBH4 Mix Mixture of Diastereomers NaBH4->Mix Trans 2,3-trans-3,4-trans-Leucocyanidin (Major Product) Mix->Trans Predominantly Cis_chem This compound (2,3-trans-3,4-cis) Mix->Cis_chem Minor Epimerization Acidic Epimerization Trans->Epimerization Purification_chem HPLC Purification Cis_chem->Purification_chem Epimerization->Cis_chem DHQ_enz (+)-Dihydroquercetin DFR Dihydroflavonol 4-Reductase (DFR) (Stereoselective reduction) DHQ_enz->DFR Cis_enz This compound (2,3-trans-3,4-cis) DFR->Cis_enz Purification_enz HPLC Purification Cis_enz->Purification_enz

Caption: Synthetic pathways to this compound.

TroubleshootingFlow Start Low yield of This compound? CheckMethod Which synthesis method was used? Start->CheckMethod Chemical Chemical Synthesis CheckMethod->Chemical Chemical Enzymatic Enzymatic Synthesis CheckMethod->Enzymatic Enzymatic CheckEpimerization Was epimerization performed? Chemical->CheckEpimerization CheckEnzymeActivity Is the DFR enzyme active? Enzymatic->CheckEnzymeActivity YesEpimerization Optimize purification (HPLC). CheckEpimerization->YesEpimerization Yes NoEpimerization Perform acidic epimerization of the 3,4-trans isomer. CheckEpimerization->NoEpimerization No YesEnzyme Optimize reaction conditions (pH, temp, cofactor concentration). CheckEnzymeActivity->YesEnzyme Yes NoEnzyme Verify enzyme expression and purification. CheckEnzymeActivity->NoEnzyme No

References

troubleshooting poor recovery of (+)-Leucocyanidin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of (+)-Leucocyanidin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction of this compound, offering potential causes and actionable solutions.

Question 1: Why is my overall yield of this compound consistently low?

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound. As a polar molecule, its solubility is highly dependent on the solvent system used.[1]

    • Solution: Employ aqueous mixtures of organic solvents, which are generally most effective.[2] Highly recommended systems include acetone (B3395972)/water (e.g., 70:30, v/v) or ethanol/water (e.g., 60-70% ethanol).[2] Conduct small-scale pilot extractions with different solvent systems to determine the most efficient one for your specific plant matrix.

  • Suboptimal Extraction Parameters: Factors such as temperature, time, and the solid-to-liquid ratio significantly impact extraction efficiency.[3]

    • Solution: Systematically optimize your extraction conditions. Elevated temperatures (e.g., 50-60°C) can improve yield, but excessive heat (>75°C) may cause degradation of the heat-sensitive this compound.[2][4] The optimal extraction time can vary; for conventional methods, it may be several hours, but techniques like ultrasonication can reduce this significantly.[5][6] Ensure your solid-to-liquid ratio is sufficient to thoroughly wet the sample and avoid saturating the solvent; ratios between 1:10 and 1:45 (w/v) are common.[5][7]

  • Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant tissue to release the target compound.

    • Solution: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area available for extraction.[8] For certain tough plant materials, pre-treatment or using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can enhance cell wall disruption and improve yield.[2][3]

Question 2: My extract has turned brown or reddish-brown. What does this indicate and how can I prevent it?

Potential Causes & Solutions:

  • Oxidative Degradation: this compound is highly susceptible to oxidation, especially in neutral or alkaline conditions and when exposed to oxygen.[6] This degradation is a primary cause of browning.

    • Solution: Maintain a mildly acidic environment throughout the extraction and purification process. Adjusting the solvent pH to a range of 2-5 is critical for stability.[5][6][9] This can be achieved by adding a small amount of a weak acid, such as formic acid, acetic acid, or citric acid (e.g., 0.1-1% v/v), to your extraction solvent.[6][10] Additionally, minimizing exposure to air by working quickly or under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[6]

  • Enzymatic Activity: Polyphenol oxidases (PPOs) naturally present in the plant matrix can cause enzymatic browning and degradation of phenolic compounds like this compound upon tissue disruption.[8]

    • Solution: Inactivate enzymes during sample preparation. This can be done by freeze-drying (lyophilizing) the fresh plant material or by steaming/blanching fresh samples before extraction.[8][9] Adding antioxidants like ascorbic acid to the extraction solvent can also help mitigate enzymatic browning.[8]

Question 3: I am experiencing inconsistent results and poor reproducibility between extraction batches. What could be the cause?

Potential Causes & Solutions:

  • Variability in Plant Material: The concentration of this compound can vary significantly depending on the plant's species, developmental stage, growing conditions, and post-harvest handling.[3][11]

    • Solution: Standardize your starting material as much as possible. Use plants from the same batch, harvested at the same developmental stage. Ensure consistent drying and storage procedures for the plant material.

  • Degradation During Solvent Evaporation: A common step to concentrate the extract, solvent evaporation, can lead to significant degradation if not performed correctly. High temperatures are particularly damaging.

    • Solution: Use a rotary evaporator under reduced pressure to remove the solvent at a low temperature, keeping the water bath below 40°C.[2][6] Avoid evaporating the extract to complete dryness, as this can make the residue difficult to redissolve and may lead to irreversible adsorption to the glassware.[8]

  • Exposure to Light: Like many flavonoids, this compound can be sensitive to light, which can contribute to its degradation.[8][12]

    • Solution: Protect your samples from light throughout the entire process. Use amber glassware or wrap your flasks and vials in aluminum foil. Conduct extractions in a dimly lit area when possible.[6][12]

Data Presentation: Solvent System Efficiency

The choice of solvent is a critical factor in achieving high recovery of this compound. The following table summarizes the effectiveness of common solvent systems for extracting proanthocyanidins (B150500) and related flavonoids, which serves as a strong guideline for this compound.

Solvent SystemComposition (v/v)Target Compounds & EfficiencyReference(s)
Aqueous Acetone 70% Acetone / 30% WaterHighly efficient for a broad range of proanthocyanidins (both low and high molecular weight). Often considered the gold standard.[2][5]
Aqueous Ethanol 47-70% Ethanol / 53-30% WaterA food-grade option effective for a wide range of flavonoids. Optimal concentrations are often around 60%. Good for catechins and procyanidin (B600670) dimers.[2][13]
Aqueous Methanol 50-80% Methanol / 50-20% WaterEffective for analytical-scale extractions and for recovering lower molecular weight flavonoids.[2][14]
Ethyl Acetate (B1210297) 100% Ethyl AcetatePrimarily used for liquid-liquid partitioning to separate oligomeric proanthocyanidins from more polar compounds, not for initial solid-liquid extraction.[2]

Note: For enhanced stability, acidification of these solvent systems with a weak acid (e.g., 0.1-1% formic or acetic acid) to a pH of 2-5 is strongly recommended.[6][10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general method for the efficient extraction of this compound from a dried, powdered plant source (e.g., grape seeds, pine bark).

  • Sample Preparation:

    • Dry the plant material at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh screen).

    • (Optional but Recommended) Defat the powder by stirring with hexane (B92381) or petroleum ether (1:5 w/v) for 6-8 hours, followed by filtration. Allow the defatted powder to air-dry completely in a fume hood.[2]

  • Extraction:

    • Weigh 10 g of the prepared plant powder and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the extraction solvent (e.g., 70% aqueous acetone with 0.1% formic acid). This creates a 1:10 solid-to-liquid ratio.

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 30-40°C). Use a cooling bath if necessary to prevent the temperature from rising.[6]

  • Separation and Recovery:

    • Filter the mixture through Whatman No. 1 filter paper to separate the liquid extract from the solid residue.

    • To maximize yield, re-extract the solid residue with an additional 50 mL of fresh solvent and filter again.

    • Combine the filtrates and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to remove any fine suspended particles.[2]

  • Concentration:

    • Concentrate the clarified supernatant using a rotary evaporator under vacuum. Ensure the water bath temperature does not exceed 40°C.[2]

    • Evaporate until the organic solvent is removed, leaving an aqueous concentrate.

  • Purification (Optional):

    • The aqueous concentrate can be further purified using liquid-liquid partitioning with ethyl acetate or by column chromatography on a resin like Sephadex LH-20.[11][13]

  • Storage:

    • For long-term storage, lyophilize (freeze-dry) the purified extract to obtain a stable powder.

    • Store the final product at -20°C or below in a desiccated, dark environment.[2]

Mandatory Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow to troubleshoot poor recovery of this compound.

G start_node Start: Poor this compound Recovery check_degradation Evidence of Degradation? (e.g., browning, low bioactivity) start_node->check_degradation check_node check_node action_node action_node result_node result_node end_node Improved Recovery check_extraction_params Review Extraction Parameters check_degradation->check_extraction_params No optimize_ph Acidify Solvent (pH 2-5) Minimize O2/Light Exposure check_degradation->optimize_ph Yes check_solvent Is Solvent System Optimal? check_extraction_params->check_solvent optimize_temp Reduce Temperature (Extraction & Evaporation < 40°C) optimize_ph->optimize_temp re_evaluate Re-evaluate & Test optimize_temp->re_evaluate test_solvents Test Different Solvents (e.g., 70% Acetone, 60% EtOH) check_solvent->test_solvents No check_sample_prep Review Sample Preparation check_solvent->check_sample_prep Yes test_solvents->re_evaluate optimize_grind Ensure Fine, Uniform Grind Consider Pre-treatment (Defatting) check_sample_prep->optimize_grind optimize_grind->re_evaluate re_evaluate->end_node If successful

Caption: Troubleshooting workflow for poor this compound recovery.

Biosynthetic Pathway Context

This diagram shows the position of this compound as a key intermediate in the flavonoid biosynthetic pathway.

G precursor_node precursor_node target_node target_node product_node product_node DFR Dihydroflavonol 4-reductase (DFR) Leucocyanidin This compound DFR->Leucocyanidin LAR Leucoanthocyanidin reductase (LAR) Catechin (+)-Catechin LAR->Catechin ANS Anthocyanidin synthase (ANS) Cyanidin Cyanidin (an Anthocyanidin) ANS->Cyanidin Dihydroquercetin (+)-Dihydroquercetin (Taxifolin) Dihydroquercetin->DFR Leucocyanidin->LAR Leucocyanidin->ANS Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins

Caption: Biosynthetic pathway of this compound and its conversion.[11][15]

References

strategies to prevent oxidation of (+)-Leucocyanidin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Leucocyanidin. This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to prevent the oxidation of this compound during storage.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and why is it susceptible to oxidation?"

???+ question "What are the primary environmental factors that cause the oxidation of this compound?"

???+ question "What are the ideal storage conditions (temperature, light) for this compound?"

???+ question "How does pH affect the stability of this compound in solution?"

???+ question "Can antioxidants or other additives be used to prevent oxidation?"

???+ question "Is it better to store this compound as a solid or in solution?"

Troubleshooting Guides

Problem Potential Cause Recommended Solution
My this compound solution has developed a yellow or brown tint. This is a common indicator of oxidation . This compound is colorless, but its oxidation products, such as quercetin (B1663063) and other polymeric phenols, are colored.[1][2] This is likely due to exposure to oxygen, light, or high temperatures.1. Verify Storage Conditions: Ensure the solution is stored at ≤ -20°C, protected from light, and in a tightly sealed container.[3]2. Use Inert Gas: For future preparations, bubble an inert gas like argon or nitrogen through your solvent before dissolving the compound and flush the headspace of the vial before sealing.3. Add Antioxidants: Consider adding ascorbic acid to your solvent system during preparation.[3]4. Check pH: Ensure the pH of your solution is mildly acidic (pH 4-5), as neutral or alkaline conditions can accelerate degradation.[3][4]
HPLC analysis shows new, unidentified peaks after storage. The new peaks likely represent degradation products . The oxidative transformation of leucocyanidin (B1674801) is known to produce compounds like dihydroquercetin and quercetin.[1][5] Harsh storage or processing conditions (e.g., high heat during solvent evaporation) can also cause epimerization or degradation.1. Analyze Degradation Products: Use HPLC-MS to identify the molecular weights of the new peaks to confirm if they correspond to known oxidation products.[6]2. Review Storage Protocol: Implement stricter storage conditions (lower temperature, inert atmosphere, light protection).[3][7][8]3. Optimize Processing: If processing samples (e.g., evaporating solvent), use low temperatures (<35°C) to prevent thermal degradation.[3]
The biological/antioxidant activity of my sample has decreased. A loss of activity is a direct consequence of the degradation of the parent compound . The antioxidant capacity of flavonoids is compromised when their phenolic structures are oxidized.[9]1. Quantify Purity: Use a validated HPLC method to determine the current concentration of this compound in your sample.[10]2. Prepare Fresh Solutions: For critical experiments, use freshly prepared solutions from a properly stored solid stock. If possible, prepare only the amount needed for immediate use.3. Implement Preventative Storage: Follow the optimal storage protocols outlined in the FAQs to prevent future degradation of stock materials.

Quantitative Data on Flavonoid Stability

The stability of flavonoids is highly dependent on storage conditions. The following tables summarize data from studies on related compounds (anthocyanins), which illustrates the critical impact of temperature and light.

Table 1: Effect of Temperature on Anthocyanin Degradation (Data adapted from a study on freeze-dried wild blueberry powder)[11]

Storage Temperature (°C)Half-life (t½) in days
25139
4239
6012

Table 2: Effect of Light on Anthocyanin Degradation in Solution (Data adapted from a study on blueberry anthocyanin extract over 10 days)[7]

Storage ConditionDegradation (%)
Direct Sunlight97.4
Shadow (Ambient Light)~50 (inferred)
Complete Darkness~20 (inferred)
Refrigeration (Cold, Dark)2.4

Experimental Protocols

Protocol 1: Optimal Preparation and Storage of this compound Stock

Objective: To prepare this compound for short-term (solution) and long-term (lyophilized powder) storage while minimizing oxidation.

Materials:

  • This compound standard

  • HPLC-grade methanol (B129727) or acetone (B3395972)

  • Ultrapure water

  • Formic acid or acetic acid (analytical grade)

  • Ascorbic acid (optional)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • -20°C or -80°C freezer

  • Lyophilizer (for long-term storage)

Procedure:

  • Solvent Preparation:

    • Prepare the desired solvent system (e.g., 70% acetone or methanol in water).

    • Acidify the solvent to a pH between 4 and 5 using a minimal amount of formic or acetic acid. An acidic mobile phase helps sharpen peaks and improve the resolution of phenolic compounds.[10]

    • (Optional) Add ascorbic acid to a final concentration of 0.1% (w/v) as an antioxidant.

    • Deoxygenate the solvent by bubbling with inert gas for 15-20 minutes.

  • Dissolving this compound:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the prepared, deoxygenated solvent to the desired stock concentration (e.g., 1 mg/mL).

  • Aliquoting and Storage (Solution):

    • Dispense the solution into small-volume amber vials, sized appropriately to minimize headspace.

    • Flush the headspace of each vial with inert gas for 30 seconds before tightly sealing the cap.

    • Label the vials clearly and immediately place them in a -20°C or -80°C freezer.

  • Lyophilization (Long-Term Storage):

    • Prepare a solution as described in steps 1 & 2.

    • Dispense into lyophilization-safe vials.

    • Freeze the samples completely.

    • Lyophilize the samples until a dry, fluffy powder is obtained.

    • Backfill the lyophilizer chamber with inert gas before sealing or quickly cap the vials in a low-humidity, inert atmosphere (e.g., a glove box).

    • Store the lyophilized vials at -20°C or below, protected from light.

Protocol 2: HPLC Method for Monitoring this compound Stability

Objective: To quantify the concentration of this compound and detect degradation products using RP-HPLC with UV detection.[10]

Apparatus and Reagents:

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis or PDA detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound analytical standard.

  • Sample prepared as per Protocol 1.

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol).

    • Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the initial mobile phase composition.

  • HPLC Conditions:

    • Column Temperature: 25-30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 280 nm (characteristic for flavan-3-ols).[10]

    • Gradient Elution (Example):

      • 0-5 min: 5% B

      • 5-30 min: Linear gradient from 5% to 35% B

      • 30-35 min: Linear gradient from 35% to 90% B

      • 35-40 min: Hold at 90% B

      • 40-45 min: Return to 5% B

      • 45-50 min: Re-equilibration at 5% B

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Thaw your stored sample on ice. Before injection, filter it through a 0.45 µm syringe filter.

    • Inject the sample and integrate the peak corresponding to this compound.

    • Quantify the concentration using the calibration curve. Compare this to the initial concentration to assess degradation.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_short_term Short-Term Storage (Solution) cluster_long_term Long-Term Storage (Solid) cluster_analysis Stability Monitoring prep_solvent Prepare Acidified, Deoxygenated Solvent dissolve Dissolve this compound prep_solvent->dissolve aliquot_solution Aliquot into Amber Vials dissolve->aliquot_solution for solution lyophilize Lyophilize (Freeze-Dry) dissolve->lyophilize for solid flush_solution Flush Headspace with Inert Gas aliquot_solution->flush_solution store_solution Store at <= -20°C flush_solution->store_solution analyze Analyze by HPLC Periodically store_solution->analyze backfill Backfill with Inert Gas lyophilize->backfill store_solid Store at <= -20°C backfill->store_solid store_solid->analyze

Caption: Recommended workflow for the preparation and storage of this compound.

Logical Relationships

G cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies leuco This compound (Stable) degraded Oxidized Products (Quercetin, etc.) leuco->degraded Oxidation oxygen Oxygen oxygen->degraded light Light / UV light->degraded temp High Temperature temp->degraded ph Incorrect pH ph->degraded metals Metal Ions metals->degraded inert_gas Inert Atmosphere inert_gas->leuco preserves darkness Dark Storage darkness->leuco preserves low_temp Low Temperature (<= -20°C) low_temp->leuco preserves acidic_ph Mildly Acidic pH (4-5) acidic_ph->leuco preserves additives Antioxidants & Chelators additives->leuco preserves

Caption: Factors causing oxidation of this compound and corresponding mitigation strategies.

References

addressing matrix effects in LC-MS analysis of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (+)-Leucocyanidin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" consists of all components in a sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous compounds. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to two primary outcomes:

  • Ion Suppression: A decrease in the analyte's signal intensity, which is the more common phenomenon.[2][3]

  • Ion Enhancement: An increase in the analyte's signal intensity.[2][3]

Both effects can severely compromise the accuracy, precision, sensitivity, and reproducibility of quantitative results for this compound.[4][5]

Q2: What are the common signs that matrix effects may be impacting my this compound assay?

A2: Common indicators that your analysis may be affected by matrix effects include:

  • Poor reproducibility and high variability in quality control (QC) samples.[6][7]

  • Inaccurate quantification, even with careful standard preparation.[7]

  • Non-linear calibration curves.[5][7]

  • A noticeable decrease in assay sensitivity or poor signal-to-noise ratios.[7]

  • Shifts in the retention time of this compound.[1][8]

  • Broad, splitting, or tailing peaks in your chromatogram.[8]

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: Two primary experimental methods are used to assess the presence and magnitude of matrix effects.

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4][6] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. Dips or rises in the baseline signal indicate the retention times where matrix components are interfering.[4][5]

  • Post-Extraction Spike Analysis: This is a quantitative method to calculate the "matrix factor" (MF).[9] It involves comparing the signal response of this compound spiked into a blank matrix extract after the extraction process with the response of the analyte in a neat (clean) solvent at the same concentration.[5][9] An MF value below 1 indicates ion suppression, while a value above 1 signifies ion enhancement.[9]

Q4: What are the most effective strategies to mitigate or eliminate matrix effects?

A4: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are common.[10] Improving sample cleanup is generally the most effective way to combat matrix effects.[10]

  • Chromatographic Separation: Modifying the LC method to separate the elution of this compound from interfering matrix components is a powerful strategy.[4] This can be achieved by adjusting the mobile phase, changing the gradient, or using a different column chemistry.[6]

  • Sample Dilution: Simply diluting the sample can reduce the concentration of interfering compounds.[4][11] However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[4][11]

  • Use of an Internal Standard (IS): An ideal internal standard, particularly a stable isotope-labeled (SIL) version of this compound, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[12] This allows the ratio of the analyte to the IS to remain constant, enabling accurate quantification despite matrix effects.[12]

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help compensate for matrix effects by ensuring that standards and samples are affected similarly.[1]

Troubleshooting Guide: Inconsistent this compound Signal

If you are experiencing poor reproducibility and signal variability for this compound, follow this troubleshooting workflow to diagnose and resolve potential matrix effects.

G start Start: Poor Reproducibility & Signal Variability Observed check_system 1. System Suitability Check (Inject Standard in Neat Solvent) start->check_system system_ok System Performance OK? check_system->system_ok troubleshoot_lcms Troubleshoot LC-MS System (e.g., Contamination, Source Stability) system_ok->troubleshoot_lcms No assess_me 2. Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) system_ok->assess_me Yes troubleshoot_lcms->check_system me_present Matrix Effects Present? assess_me->me_present no_me No Significant Matrix Effects. Re-evaluate Sample Homogeneity and Handling Procedures. me_present->no_me No optimize_prep 3. Optimize Sample Preparation (e.g., SPE, LLE) See Table 1 me_present->optimize_prep Yes optimize_chrom 4. Optimize Chromatography (e.g., Modify Gradient, Change Column) optimize_prep->optimize_chrom use_is 5. Implement Internal Standard (Preferably Stable Isotope-Labeled) optimize_chrom->use_is revalidate Re-validate Assay use_is->revalidate

Caption: Workflow for troubleshooting poor signal reproducibility.

Comparison of Sample Preparation Techniques

Choosing the right sample preparation technique is critical for minimizing matrix interferences. The table below summarizes common methods and their effectiveness.

Technique Principle Effectiveness for this compound Advantages Disadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[10]Moderate: Removes proteins but is non-selective and leaves many small molecules, salts, and phospholipids (B1166683) in the supernatant.Simple, fast, and inexpensive.Prone to significant matrix effects from co-extracted components like phospholipids. May result in analyte loss due to co-precipitation.
Liquid-Liquid Extraction (LLE) Partitions this compound between the aqueous sample and an immiscible organic solvent based on its polarity.[10]Good: More selective than PPT. Can effectively remove highly polar (salts) and non-polar (lipids) interferences.[10]Provides a cleaner extract than PPT.Can be labor-intensive and time-consuming. Requires optimization of solvent choice and pH.[10]
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a different solvent.Excellent: Highly selective. Cartridges can be chosen to specifically target the properties of flavonoids, effectively removing a wide range of interferences.High recovery and concentration of the analyte. Can be automated.More expensive and requires more extensive method development than PPT or LLE.
HybridSPE®-Phospholipid A specialized SPE technique that combines protein precipitation with targeted removal of phospholipids in a single device.Excellent: Specifically designed to remove phospholipids, a major cause of ion suppression in biological matrices like plasma and serum.Very effective at providing clean extracts from biological fluids.Higher cost. Primarily targets phospholipids, other matrix components may remain.

Key Experimental Protocols

Protocol 1: Qualitative Assessment by Post-Column Infusion

This method helps identify at which retention times co-eluting matrix components cause ion suppression or enhancement.[6]

  • System Setup:

    • Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

    • Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.[6]

  • Equilibration:

    • Allow the infused this compound signal to stabilize, establishing a constant baseline on the mass spectrometer.

  • Injection:

    • Inject a blank matrix sample that has been processed using your standard sample preparation method.

  • Analysis:

    • Monitor the baseline of the this compound signal throughout the chromatographic run.

    • A significant drop in the baseline indicates a region of ion suppression .

    • A significant rise in the baseline indicates a region of ion enhancement .[4][6]

    • Compare these regions to the typical retention time of this compound to determine if there is an overlap.

Protocol 2: Quantitative Assessment by Post-Extraction Spike

This method quantifies the extent of matrix effects by calculating the Matrix Factor (MF).[9]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into a clean reconstitution solvent at low, medium, and high concentrations relevant to your assay.

    • Set B (Post-Extraction Spike): Use at least six different sources or lots of your blank biological matrix. Process these blank samples using your established extraction protocol. Spike this compound into the final, clean extracts at the same low, medium, and high concentrations as Set A.[7]

    • Set C (Pre-Extraction Spike / Recovery): Spike this compound into the blank matrix at the same concentrations before the extraction process. This set is used to evaluate recovery, not the matrix effect itself, but is often performed concurrently.[7]

  • LC-MS Analysis:

    • Analyze all samples from Set A and Set B using your LC-MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each concentration level and each matrix lot using the following formula:

      • MF = (Peak Area of Analyte in Post-Extraction Spike [Set B]) / (Peak Area of Analyte in Neat Solution [Set A])

    • Interpretation:

      • MF = 1: No matrix effect.

      • MF < 1: Ion suppression.

      • MF > 1: Ion enhancement.

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike a1 Clean Solvent a2 Spike this compound analyze Analyze Both Sets by LC-MS a2->analyze b1 Blank Matrix b2 Perform Sample Extraction b3 Spike this compound into Clean Extract b3->analyze calculate Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) analyze->calculate interpret Interpret Results calculate->interpret suppression MF < 1 Ion Suppression interpret->suppression enhancement MF > 1 Ion Enhancement interpret->enhancement none MF = 1 No Matrix Effect interpret->none

Caption: Logical workflow for the quantitative assessment of matrix effects.

References

refining purification protocols to remove impurities from synthetic (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic (+)-Leucocyanidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this synthetic flavonoid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic this compound.

Issue 1: Multiple peaks observed on HPLC analysis where a single peak for this compound is expected.

  • Possible Cause 1: Presence of Stereoisomers. The chemical synthesis of this compound via the reduction of (+)-dihydroquercetin with sodium borohydride (B1222165) typically yields a mixture of diastereomers, primarily the 2,3-trans-3,4-trans and 2,3-trans-3,4-cis isomers.[1] These stereoisomers can be separated by reverse-phase HPLC, resulting in multiple peaks.

  • Troubleshooting Steps:

    • Confirm Isomer Presence: Utilize high-resolution analytical techniques such as HPLC-MS/MS to identify the different stereoisomers based on their distinct fragmentation patterns.[1]

    • Optimize HPLC Separation: Employ a C18 or phenyl-reverse-phase HPLC column with a suitable gradient of water and acetonitrile (B52724) (or methanol), both containing a small percentage of formic or acetic acid, to achieve baseline separation of the isomers.[1]

    • Preparative HPLC: Use preparative HPLC with the optimized separation method to isolate the desired stereoisomer.

  • Preventative Measures:

    • For stereospecific synthesis, consider enzymatic methods using Dihydroflavonol 4-Reductase (DFR), which can directly yield the desired this compound isomer, minimizing the need for extensive purification of stereoisomers.

Issue 2: Low yield of purified this compound.

  • Possible Cause 1: Degradation or Epimerization during Purification. this compound is sensitive to heat, light, and pH extremes. Exposure to harsh conditions during extraction and purification can lead to degradation or epimerization, reducing the yield of the target compound.

  • Troubleshooting Steps:

    • Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C or room temperature). Avoid heating the sample.

    • pH Management: Maintain a mildly acidic to neutral pH (around pH 4-7) during the purification process. Strongly acidic conditions can promote epimerization.

    • Light Protection: Protect the sample from light at all stages by using amber glassware or by covering the vessels with aluminum foil.

    • Minimize Processing Time: Reduce the duration of extraction and purification to minimize exposure to potentially degrading conditions.

  • Possible Cause 2: Incomplete Extraction. The initial extraction of the synthesized product from the reaction mixture may be inefficient.

  • Troubleshooting Steps:

    • Solvent Selection: Use an appropriate organic solvent like ethyl acetate (B1210297) for extraction.

    • Repeated Extractions: Perform the extraction multiple times (e.g., three times) from the aqueous layer to ensure complete recovery of the product.

Issue 3: Presence of unknown impurities in the purified sample.

  • Possible Cause 1: Unreacted Starting Material. The reduction of (+)-dihydroquercetin may not have gone to completion, leaving unreacted starting material in the product mixture.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure all the starting material is consumed before quenching the reaction.[2]

    • Chromatographic Separation: Unreacted (+)-dihydroquercetin can be separated from this compound using column chromatography on silica (B1680970) gel or by preparative HPLC.

  • Possible Cause 2: Reagent-Related Byproducts. Byproducts from the sodium borohydride reagent, such as borate (B1201080) salts, may be present.

  • Troubleshooting Steps:

    • Quenching and Work-up: Ensure the reaction is properly quenched with a weak acid to decompose excess sodium borohydride.

    • Washing: Wash the organic extract with brine during the work-up to remove inorganic salts.

  • Possible Cause 3: Degradation Products. Exposure to air (oxidation) or harsh pH conditions can lead to the formation of degradation products like quercetin (B1663063) and cyanidin.[3]

  • Troubleshooting Steps:

    • Inert Atmosphere: If possible, conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Control pH: As mentioned previously, maintain a mildly acidic to neutral pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

The most common "impurities" are the stereoisomers of this compound that are formed during the synthesis, particularly the 3,4-trans isomer when the 3,4-cis isomer is the target. Other potential impurities include unreacted (+)-dihydroquercetin, byproducts from the reducing agent (borate salts), and degradation products such as quercetin or cyanidin.[1][3]

Q2: How can I monitor the progress of the synthesis reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting material ((+)-dihydroquercetin) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot(s).

Q3: What is the best method for purifying synthetic this compound?

Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the stereoisomers of this compound and obtaining a high-purity product.[1] Column chromatography using silica gel can also be used for initial purification to remove less polar impurities and some of the unreacted starting material.

Q4: How should I store purified this compound to prevent degradation?

Purified this compound should be stored as a solid in a cool (-20°C or below), dark, and dry place, preferably under an inert atmosphere.[1] If in solution, it should be dissolved in a suitable solvent (e.g., methanol) and stored at low temperatures.

Q5: What analytical techniques are used to confirm the purity and identity of this compound?

  • HPLC: To assess the purity and separate stereoisomers.

  • Mass Spectrometry (MS/MS): To confirm the molecular weight and identify stereoisomers based on their unique fragmentation patterns.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry of the purified compound.[1]

Data Presentation

Table 1: HPLC Parameters for Separation of this compound Stereoisomers

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid
Gradient A linear gradient from 5-10% B to 30-40% B over 30-40 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm

Table 2: MS/MS Fragmentation Data for Identification of this compound Stereoisomers (Positive ESI Mode) [1]

Precursor Ion (m/z)Key Fragment Ions (m/z)Stereoisomer Differentiation
307.08 [M+H]⁺289 [M+H-H₂O]⁺, 271 [M+H-2H₂O]⁺, 153, 139The 3,4-cis isomer shows loss of a hydroxyl group from either C3 or C4, while the 3,4-trans isomer primarily loses the hydroxyl group from C3.

Table 3: Qualitative Comparison of Purification Methods

MethodAdvantagesDisadvantages
Column Chromatography (Silica Gel) Good for initial cleanup; removes less polar impurities and some starting material.Low resolution for separating stereoisomers.
Preparative HPLC High resolution, capable of separating stereoisomers to high purity.More expensive, lower sample capacity compared to column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of (+)-Dihydroquercetin [2]

  • Dissolution: Dissolve (+)-dihydroquercetin in methanol or a mixture of methanol and water.

  • Cooling: Cool the solution in an ice bath to 0-4 °C.

  • Reduction: Slowly add a solution of sodium borohydride in the same solvent to the cooled dihydroquercetin solution with constant stirring. A molar excess of NaBH₄ is used to ensure complete reduction.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of a weak acid, such as dilute acetic acid, until effervescence ceases.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (repeat three times).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude product, which is a mixture of leucocyanidin (B1674801) stereoisomers.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude synthetic product in a minimal amount of the initial mobile phase.

  • Chromatography System: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: Prepare a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Elution: Apply a linear gradient optimized for the separation of the stereoisomers (e.g., as described in Table 1).

  • Fraction Collection: Collect fractions corresponding to the peaks of the desired this compound stereoisomer.

  • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: TLC Analysis of Reaction Progress

  • Plate Preparation: Use a silica gel TLC plate. Draw a baseline with a pencil about 1 cm from the bottom.

  • Spotting: Apply a small spot of the (+)-dihydroquercetin starting material and the reaction mixture on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: After the solvent front has moved up the plate, remove the plate, let it dry, and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-HCl). The product, this compound, will have a different Rf value than the starting material.

Visualizations

experimental_workflow start Start: (+)-Dihydroquercetin dissolve Dissolve in Methanol start->dissolve reduction Sodium Borohydride Reduction dissolve->reduction monitor Monitor Reaction by TLC reduction->monitor quench Quench Reaction (Weak Acid) monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purification extract->purify hplc Preparative HPLC purify->hplc High Purity column_chrom Column Chromatography (Silica Gel) purify->column_chrom Initial Cleanup product Purified this compound hplc->product column_chrom->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Multiple HPLC Peaks cause1 Stereoisomers Present? issue->cause1 cause2 Impurities Present? issue->cause2 solution1 Optimize HPLC Separation (Gradient, Column) cause1->solution1 Yes solution2 Analyze by MS/MS to Confirm cause1->solution2 Unsure solution3 Check Reaction Completion (TLC) cause2->solution3 Starting Material? solution4 Improve Work-up Procedure cause2->solution4 Byproducts? purification_pathway crude Crude Synthetic Product (Mixture of Stereoisomers, Impurities) initial_cleanup Initial Cleanup (e.g., Column Chromatography) crude->initial_cleanup high_purity_sep High Purity Separation (Preparative HPLC) initial_cleanup->high_purity_sep impurities Removed Impurities (Starting Material, Byproducts) initial_cleanup->impurities isomer1 Isolated Stereoisomer 1 high_purity_sep->isomer1 isomer2 Isolated Stereoisomer 2 high_purity_sep->isomer2

References

improving the stability of (+)-Leucocyanidin in different pH solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Leucocyanidin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving the stability of this compound in solutions of varying pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a colorless flavan-3,4-diol, a type of flavonoid that serves as a key precursor in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in many plants.[1] Its stability is a critical concern for researchers because it is prone to degradation, which can impact the accuracy and reproducibility of experimental results, particularly in studies related to its biological activities such as antioxidant and anti-inflammatory effects.[2]

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of flavonoids like this compound is influenced by several factors, including pH, temperature, light, presence of oxygen, and the presence of metal ions.[3][4] For compounds structurally similar to leucocyanidin, such as proanthocyanidins, pH is a major determinant of stability.

Q3: How does pH affect the stability of this compound?

A3: Based on studies of structurally related proanthocyanidins and flavan-3-ols, this compound is expected to be most stable in acidic conditions (pH below 4.0).[5] As the pH increases towards neutral and alkaline conditions (pH > 7), these types of compounds become increasingly unstable and are susceptible to oxidative degradation.[1][6] In strongly acidic solutions, while generally more stable, some degradation can still occur, particularly with prolonged heating.[1]

Q4: What happens to this compound when it degrades in solution?

A4: In acidic solutions, dimeric procyanidins, which are polymers of leucocyanidin-derived units, can degrade into their constituent monomers like catechin (B1668976) and epicatechin.[5] Under neutral to alkaline conditions, the degradation is more complex and involves oxidation.[6] For the related anthocyanins, degradation at higher pH can lead to the formation of colorless chalcones, which can then break down further into smaller phenolic acids and aldehydes.[4][7]

Q5: Are there any common laboratory reagents that can degrade this compound?

A5: Yes, caution should be exercised with certain reagents. Thiol-containing reagents like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT) have been reported to form thioethers with flavan-3,4-diols and should be avoided in extraction and assay mixtures.[8] Additionally, strong oxidizing agents can degrade the compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound in solution High pH of the buffer or solvent: Solutions with a pH above 7.0 can cause rapid degradation of flavan-3-ols and procyanidins.[5][6]Adjust the pH of your solution to be in the acidic range, ideally between 3.0 and 4.0, using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).
Presence of dissolved oxygen: Oxygen can accelerate the oxidative degradation of phenolic compounds, especially at neutral or alkaline pH.[3]Degas your solvents and buffers before use by sparging with an inert gas like nitrogen or argon. Prepare solutions fresh and store them under an inert atmosphere.
Exposure to light: Light can promote the degradation of flavonoids.[3]Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
Elevated temperature: Higher temperatures can accelerate degradation kinetics.[9]Prepare and store your solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).
Inconsistent results in antioxidant assays Degradation of this compound during the assay: If the assay is performed at a neutral or alkaline pH, the compound may be degrading during the measurement period, leading to an underestimation of its antioxidant capacity.Consider using an antioxidant assay that can be performed at an acidic pH. If the assay requires a higher pH, minimize the incubation time and consider the addition of a stabilizing agent.
Interference from other components: The sample matrix may contain other compounds that interfere with the assay.Purify the this compound sample using techniques like HPLC or solid-phase extraction.[10]
Precipitate formation in the solution Presence of certain metal ions: Metal ions like Fe³⁺, Fe²⁺, and Pb²⁺ can cause precipitation of flavonoids.[11]Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA, but first verify its compatibility with your experimental system.
Color change in the solution (e.g., browning) Oxidation and polymerization: At neutral to alkaline pH, phenolic compounds can oxidize and polymerize, leading to the formation of colored products. This is often accelerated by the enzyme polyphenol oxidase (PPO) in plant extracts.[1]Maintain a low pH (below 3.5) to inhibit PPO activity.[1] The addition of a reducing agent like ascorbic acid can also help prevent oxidation.[12]

Data on the Stability of Related Compounds

The following tables summarize stability data for compounds structurally related to this compound. This information can serve as a valuable guide for handling this compound solutions.

Table 1: Effect of pH on the Stability of Flavan-3-ols and Procyanidin Dimers

CompoundConditionStabilityReference
(-)-Epicatechin & (+)-CatechinSimulated gastric juice (pH 1.8)Relatively stable[5]
Simulated intestinal juice (pH > 7)Almost complete degradation within hours[5]
Procyanidin Dimers (B2 & B5)Simulated gastric juice (pH 1.8)Less stable than monomers; degradation to epicatechin and isomerization[5]
Simulated intestinal juice (pH > 7)Almost complete degradation within hours[5]
ProanthocyanidinsAlkaline pHUndergo oxidation[1]
Acidified solvents (during extraction)Can induce some degradation[1]

Table 2: Effect of Stabilizing Agents on Flavan-3-ols and Procyanidin Dimers at pH 7.4-8.5

CompoundStabilizing AgentEffectReference
Monomers & DimersAscorbic Acid (1 mM)Significantly improved stability[12][13]
Monomers & DimersCitric AcidNo protective effect[12]

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

Objective: To determine the degradation kinetics of this compound at different pH values.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • Buffer solutions at various pH values (e.g., pH 3.0, 5.0, 7.0, 9.0)

  • Amber HPLC vials

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare working solutions by diluting the stock solution in each of the buffer solutions to a final concentration of approximately 50 µg/mL.

  • Initial Time Point (t=0): Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration.

  • Incubation: Store the remaining working solutions in amber vials at a constant temperature (e.g., 25°C or 37°C).

  • Time-Course Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each solution into the HPLC system.

  • Quantification: Monitor the peak area of this compound at 280 nm.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and half-life.

Protocol 2: Evaluating the Efficacy of Stabilizing Agents

Objective: To assess the ability of ascorbic acid to stabilize this compound in a neutral or slightly alkaline solution.

Materials:

  • Same as Protocol 1

  • Ascorbic acid

Procedure:

  • Prepare a stock solution of this compound as in Protocol 1.

  • Prepare working solutions:

    • Control: Dilute the stock solution in a buffer of interest (e.g., pH 7.4) to a final concentration of 50 µg/mL.

    • Test: Dilute the stock solution in the same buffer containing a final concentration of 1 mM ascorbic acid.

  • Follow steps 3-7 from Protocol 1 for both the control and test solutions.

  • Compare the degradation rates between the control and the solution containing ascorbic acid to determine the stabilizing effect.

Visualizations

cluster_acidic Acidic pH (e.g., < 4) cluster_neutral_alkaline Neutral to Alkaline pH (e.g., > 7) Acidic This compound (More Stable Form) Unstable This compound (Unstable) Acidic->Unstable Increase pH Unstable->Acidic Decrease pH Degradation Oxidation & Degradation Products (e.g., Chalcones, Phenolic Acids) Unstable->Degradation Rapid Degradation

Caption: pH-dependent equilibrium of this compound stability.

experimental_workflow prep Prepare this compound Solutions in Buffers of Different pH t0 Analyze Initial Concentration (t=0) via HPLC prep->t0 incubate Incubate Solutions at Constant Temperature prep->incubate timepoints Collect Aliquots at Specific Time Intervals incubate->timepoints hplc Analyze Samples via HPLC timepoints->hplc data Calculate Degradation Rate and Half-life hplc->data

Caption: Experimental workflow for a pH stability study of this compound.

stabilization_mechanism cluster_main Leucocyanidin This compound Degradation Oxidative Degradation Leucocyanidin->Degradation Oxidizes Oxygen Oxygen (at neutral/alkaline pH) Oxygen->Degradation Ascorbic_Acid Ascorbic Acid (Antioxidant) Ascorbic_Acid->Oxygen Scavenges

Caption: Proposed mechanism of stabilization by ascorbic acid.

References

Validation & Comparative

A Comparative Analysis of (+)-Leucocyanidin and (+)-Catechin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of natural product science, flavonoids are lauded for their vast therapeutic potential. Among these, the flavan-3-ols (+)-Leucocyanidin and (+)-catechin have garnered significant interest. While (+)-catechin is a well-researched compound with established antioxidant, anti-inflammatory, anticancer, and cardioprotective properties, this compound remains a comparatively enigmatic molecule. Primarily recognized as a crucial intermediate in the biosynthesis of proanthocyanidins (B150500) and anthocyanins, its intrinsic bioactivities are not as extensively documented. This guide presents a detailed comparative analysis of these two flavonoids, summarizing the robust experimental data available for (+)-catechin and exploring the inferred potential of this compound, thereby identifying key areas for future research.

Comparative Bioactivity Data

The following tables provide a summary of the quantitative data for the various bioactivities of (+)-catechin. A significant gap in the literature exists regarding direct experimental studies on this compound, meaning quantitative bioactivity data is largely unavailable. Its potential is primarily inferred from its chemical structure and its role as a precursor to other bioactive flavonoids like (+)-catechin.[1]

Antioxidant Activity

(+)-Catechin is a potent antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions.[2][3] The antioxidant capacity of (+)-catechin has been quantified using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2]

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityReference
(+)-Catechin DPPH radical scavengingVaries (µg/mL or µM)[1]
ABTS radical scavengingVaries (µM Trolox equivalents)[1][2]
Ferric Reducing Antioxidant Power (FRAP)Varies (mM Fe(II)/g)[4]
This compound Various antioxidant assaysData not available[1]

Note: IC50 values for (+)-catechin can vary significantly depending on the specific experimental conditions.[1]

Anti-inflammatory Activity

(+)-Catechin has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Table 2: Comparative Anti-inflammatory Activity

CompoundModel SystemKey FindingsReference
(+)-Catechin Macrophages (e.g., RAW 264.7)Inhibition of NO, TNF-α, IL-6 production[5]
Downregulation of COX-2 and iNOS expression[6]
This compound Various in vitro modelsData not available
Anticancer Activity

The anticancer properties of (+)-catechin are well-documented, with studies showing its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress metastasis.[7][8] Its mechanisms of action often involve the modulation of critical signaling pathways.

Table 3: Comparative Anticancer Activity

CompoundCancer Cell LineIC50 / EffectReference
(+)-Catechin Breast (T47D, MCF7)Varied cytotoxic effects
Stomach (KATO III)Growth inhibition and apoptosis induction[7]
Prostate (LNCaP)Induction of Fas-mediated apoptosis[7]
This compound Various cancer cell linesData not available
Cardioprotective Effects

(+)-Catechin is known to exert cardioprotective effects through various mechanisms, including improving endothelial function, reducing blood pressure, and regulating lipid metabolism.[9][10][11]

Table 4: Comparative Cardioprotective Effects

CompoundIn Vitro/In Vivo ModelKey FindingsReference
(+)-Catechin Hypertensive ratsImproved endothelial function, reduced blood pressure[11]
Hypercholesterolemic ratsReduced blood cholesterol levels[11]
Healthy adultsImproved flow-mediated dilation[11]
This compound Various modelsData not available

Signaling Pathways and Molecular Mechanisms

The bioactivity of these compounds is intrinsically linked to their interaction with cellular signaling pathways. While the pathways for (+)-catechin are well-elucidated, those for this compound can only be inferred.

cluster_catechin Bioactivity of (+)-Catechin cluster_leucocyanidin Inferred Bioactivity of this compound Catechin (+)-Catechin Antioxidant Antioxidant Effects Catechin->Antioxidant Anti_inflammatory Anti-inflammatory Effects Catechin->Anti_inflammatory Anticancer Anticancer Effects Catechin->Anticancer Cardioprotective Cardioprotective Effects Catechin->Cardioprotective ROS_scavenging ROS Scavenging Antioxidant->ROS_scavenging NF_kB_inhibition NF-κB Inhibition Anti_inflammatory->NF_kB_inhibition Apoptosis_induction Apoptosis Induction Anticancer->Apoptosis_induction eNOS_activation eNOS Activation Cardioprotective->eNOS_activation Leucocyanidin (B1674801) This compound Potential_Antioxidant Potential Antioxidant Leucocyanidin->Potential_Antioxidant Potential_Anti_inflammatory Potential Anti-inflammatory Leucocyanidin->Potential_Anti_inflammatory Potential_Anticancer Potential Anticancer Leucocyanidin->Potential_Anticancer

Comparative Bioactivity of (+)-Catechin and this compound.

Quantum chemistry studies suggest that both leucocyanidin and quercetin (B1663063) are highly reactive in electrophilic reactions.[12][13][14] This high reactivity of leucocyanidin suggests it may possess significant bioactivity.

biosynthetic_pathway DFR Dihydroflavonol 4-reductase ANS Anthocyanidin synthase LAR Leucoanthocyanidin reductase Dihydroquercetin Dihydroquercetin Leucocyanidin This compound Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Catechin (+)-Catechin Leucocyanidin->Catechin LAR

Biosynthetic pathway of flavan-3-ols.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the bioactivities of flavonoids like (+)-catechin.

Antioxidant Activity Assays

1. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15]

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., (+)-catechin) in a suitable solvent (e.g., methanol (B129727) or ethanol).[16]

    • Prepare a working solution of DPPH in the same solvent with an absorbance of approximately 1.0 at 517 nm.[16]

    • In a 96-well plate, add various concentrations of the test compound to the wells.[16]

    • Add the DPPH working solution to each well and incubate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 517 nm using a microplate reader.[17]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[16]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[18]

  • Procedure:

    • Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[18][19]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

    • Add various concentrations of the test compound to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well and incubate for a specified time (e.g., 6 minutes) at room temperature.[20]

    • Measure the absorbance at 734 nm.

    • The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

experimental_workflow start Start prepare_reagents Prepare Test Compound and Radical Solution start->prepare_reagents mix Mix Compound and Radical prepare_reagents->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

General workflow for antioxidant assays.
Anti-inflammatory Activity Assay

LPS-Induced Nitric Oxide (NO) Production in Macrophages (Griess Assay)

  • Principle: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[5][21]

  • Procedure:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[5]

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.[5]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[5]

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540-550 nm.[21]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[21]

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[21]

Anticancer Activity Assay

MTT Cell Viability Assay

  • Principle: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[22]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours to allow formazan crystal formation.[23]

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[23]

    • Measure the absorbance at a specific wavelength (e.g., 550-570 nm) using a microplate reader.[21][23]

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This comparative guide underscores the significant disparity in the scientific understanding of this compound and (+)-catechin.[1] While (+)-catechin is a well-characterized flavonoid with a robust body of evidence supporting its diverse health-promoting bioactivities, this compound remains largely defined by its role as a biosynthetic intermediate.[1]

The structural similarities between the two molecules, and the fact that this compound is a direct precursor to (+)-catechin, strongly suggest that it possesses its own spectrum of bioactivities.[1] However, the lack of direct experimental evidence represents a critical knowledge gap.[1] For researchers, scientists, and drug development professionals, this analysis underscores a clear opportunity. Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Elucidating the antioxidant, anti-inflammatory, anticancer, and cardioprotective properties of this compound will not only expand our fundamental understanding of flavonoid bioactivity but also potentially unveil a new lead compound for therapeutic development.[1]

References

The Pivotal Role of (+)-Leucocyanidin in Plant Defense: A Comparative Analysis of Proanthocyanidin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate defense mechanisms within plants is paramount for developing novel strategies in agriculture and medicine. At the heart of many of these defenses lies (+)-Leucocyanidin, a key precursor to a potent class of secondary metabolites: the proanthocyanidins (B150500). This guide provides a comprehensive validation of the role of this compound-derived compounds in plant immunity, objectively presenting available data and comparing their functions to other major classes of plant defense compounds.

This compound, a flavan-3,4-diol, occupies a critical juncture in the flavonoid biosynthetic pathway. Its metabolic fate, directed by the competing actions of Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Synthase (ANS), determines the production of either proanthocyanidins (PAs), also known as condensed tannins, or anthocyanins. PAs are polymeric compounds that play a significant role in protecting plants from a wide array of biotic and abiotic stresses.[1][2]

Proanthocyanidins: The Defensive Powerhouse Derived from this compound

Proanthocyanidins are a major line of defense against herbivores and pathogens. Their accumulation in various plant tissues, such as leaves, fruits, and bark, provides a multi-faceted protective shield.[1][3]

Anti-herbivore Defense: The primary anti-herbivore action of PAs is their ability to impart astringency to plant tissues, which acts as a feeding deterrent. Upon ingestion, PAs can bind to dietary proteins and digestive enzymes in herbivores, reducing nutrient absorption and impeding their growth and development.[1][3]

Antimicrobial Defense: PAs exhibit broad-spectrum antimicrobial activity against a range of pathogenic fungi and bacteria. Their mechanisms of action include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cell signaling pathways.[1][3]

Comparative Efficacy of Plant Defense Compounds

While direct, quantitative comparative studies evaluating the efficacy of proanthocyanidins against other major classes of plant defense compounds like alkaloids and terpenoids are limited in the scientific literature, this guide synthesizes the available data to provide a comparative overview.

Data on the Efficacy of Proanthocyanidins and Other Flavonoids:

Compound ClassCompound/ExtractTarget OrganismEfficacy MeasurementResultCitation
Proanthocyanidins ProanthocyanidinsSpodoptera litura (Tobacco armyworm)Increased mortalityAmount of quercetin (B1663063) and rutin (B1680289) glycosides related to increased mortality[4]
Proanthocyanidins ProanthocyanidinsLymantria dispar (Gypsy moth)Inhibition of development, increased mortalityRutin and quercetin-3-glucoside (B1262563) inhibit development and increase mortality[4]
Proanthocyanidins ProanthocyanidinsNilaparvata lugens (Brown planthopper)Digestion inhibition, feeding deterrenceThree flavone (B191248) glucosides identified as inhibitory[4]
Flavonoids LuteolinMycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)25 µg/mL[5][6]
Flavonoids Quercetin, Baicalein, MyricetinMycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)50 µg/mL[5][6]
Flavonoids HispidulinMycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)100 µg/mL[5][6]

Data on the Efficacy of Alkaloids and Terpenoids:

Compound ClassCompound/ExtractTarget OrganismEfficacy MeasurementResultCitation
Alkaloids Glycoalkaloids from Potato leavesSpodoptera exigua (Beet armyworm)Hatching success of eggsNegative effect on hatching
Alkaloids Glycoalkaloids from Potato leavesZophobas atratus, Tenebrio molitor, Leptinotarsa decemlineataHeart contractile activityNegative effect on heart activity
Terpenoids Ursolic acid, Oleanolic acidStaphylococcus aureus, Staphylococcus epidermidis, Listeria monocytogenesAntimicrobial activityDisplayed antimicrobial activity[1]
Terpenoids Dihydromyricetin (Flavonoid)Escherichia coli, Proteus hauseri, Campylobacter jejuniAntimicrobial activityWeak effect alone, enhanced when combined with triterpenoids[1]

Signaling Pathways and Biosynthesis

The production of this compound and its subsequent conversion to proanthocyanidins is tightly regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). JA signaling is typically activated in response to chewing insects and necrotrophic pathogens, leading to the upregulation of PA biosynthesis genes. SA signaling, central to the defense against biotrophic pathogens, can also promote the accumulation of phenolic compounds, including PAs.

proanthocyanidin_biosynthesis cluster_legend Enzyme Abbreviations Phenylalanine Phenylalanine Chalcone Chalcone Phenylalanine->Chalcone Phenylpropanoid Pathway Naringenin Naringenin Chalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols F3H, F3'H This compound This compound Dihydroflavonols->this compound DFR Anthocyanidins Anthocyanidins This compound->Anthocyanidins ANS/LDOX (+)-Catechin (+)-Catechin This compound->(+)-Catechin LAR Anthocyanins Anthocyanins Anthocyanidins->Anthocyanins GT (-)-Epicatechin (-)-Epicatechin Anthocyanidins->(-)-Epicatechin ANR Proanthocyanidins Proanthocyanidins (+)-Catechin->Proanthocyanidins Polymerization (-)-Epicatechin->Proanthocyanidins Polymerization CHI: Chalcone Isomerase CHI: Chalcone Isomerase F3H: Flavanone 3-hydroxylase F3H: Flavanone 3-hydroxylase F3'H: Flavonoid 3'-hydroxylase F3'H: Flavonoid 3'-hydroxylase DFR: Dihydroflavonol 4-reductase DFR: Dihydroflavonol 4-reductase ANS/LDOX: Anthocyanidin Synthase/Leucoanthocyanidin Dioxygenase ANS/LDOX: Anthocyanidin Synthase/Leucoanthocyanidin Dioxygenase LAR: Leucoanthocyanidin Reductase LAR: Leucoanthocyanidin Reductase ANR: Anthocyanidin Reductase ANR: Anthocyanidin Reductase GT: Glycosyltransferase GT: Glycosyltransferase

Caption: Biosynthesis pathway of proanthocyanidins from this compound.

jasmonic_acid_signaling Herbivore Damage Herbivore Damage JA Biosynthesis JA Biosynthesis Herbivore Damage->JA Biosynthesis Elicitors JA-Ile JA-Ile JA Biosynthesis->JA-Ile JAR1 COI1 COI1 JA-Ile->COI1 JAZ Degradation JAZ Degradation COI1->JAZ Degradation SCF(COI1) complex MYC2 Activation MYC2 Activation JAZ Degradation->MYC2 Activation Release of repression Transcription of Defense Genes Transcription of Defense Genes MYC2 Activation->Transcription of Defense Genes Upregulation Proanthocyanidin (B93508) Biosynthesis Proanthocyanidin Biosynthesis Transcription of Defense Genes->Proanthocyanidin Biosynthesis

Caption: Simplified Jasmonic Acid (JA) signaling pathway leading to proanthocyanidin biosynthesis.

Experimental Protocols

1. Quantification of Proanthocyanidin Content (Vanillin-HCl Assay)

This method is a colorimetric assay used to determine the total proanthocyanidin content in plant extracts.

  • Reagents:

  • Procedure:

    • Prepare plant extracts by homogenizing plant tissue in 80% methanol.

    • To 0.5 mL of the plant extract, add 3 mL of the vanillin reagent.

    • Add 1.5 mL of concentrated HCl and mix thoroughly.

    • Incubate the mixture at room temperature for 15-20 minutes.

    • Measure the absorbance at 500 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of catechin.

    • Calculate the proanthocyanidin content of the samples by comparing their absorbance to the standard curve. Results are typically expressed as mg of catechin equivalents per gram of dry weight (mg CE/g).

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a plant extract against a specific microorganism.

  • Materials:

    • 96-well microtiter plates.

    • Bacterial or fungal culture.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Plant extract solution.

    • Positive control (standard antibiotic).

    • Negative control (broth only).

  • Procedure:

    • Prepare a serial dilution of the plant extract in the broth medium in the wells of the microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive and negative controls on each plate.

    • Incubate the plates at an appropriate temperature for 18-24 hours.

    • The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

3. Anti-herbivore Bioassay (No-Choice Feeding Assay)

This assay assesses the deterrence and/or toxicity of a plant extract or purified compound to an insect herbivore.

  • Materials:

    • Insect herbivores (e.g., larvae of Spodoptera species).

    • Artificial diet or leaf discs from a host plant.

    • Plant extract or purified compound dissolved in a suitable solvent.

    • Petri dishes or individual rearing containers.

  • Procedure:

    • Incorporate the plant extract or compound into the artificial diet at various concentrations. For leaf disc assays, apply the extract to the surface of the discs and allow the solvent to evaporate.

    • Place a pre-weighed larva in each container with the treated diet or leaf disc.

    • A control group should be maintained on a diet or leaf discs treated with the solvent only.

    • Monitor the larvae daily for survival and weigh them at regular intervals (e.g., every 2-3 days).

    • After a set period, measure the amount of diet or leaf area consumed.

    • Calculate parameters such as larval growth rate, survival rate, and feeding deterrence index.

experimental_workflow cluster_extraction Extraction and Quantification cluster_bioassays Biological Activity Assays cluster_analysis Data Analysis and Comparison Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., Methanol Crude Extract Crude Extract Extraction->Crude Extract Quantification Quantification Crude Extract->Quantification e.g., Vanillin-HCl Assay Known Concentration Known Concentration Quantification->Known Concentration Antimicrobial Assay Antimicrobial Assay Known Concentration->Antimicrobial Assay MIC Determination Anti-herbivore Assay Anti-herbivore Assay Known Concentration->Anti-herbivore Assay Feeding Bioassay Efficacy Data (Pathogens) Efficacy Data (Pathogens) Antimicrobial Assay->Efficacy Data (Pathogens) Efficacy Data (Herbivores) Efficacy Data (Herbivores) Anti-herbivore Assay->Efficacy Data (Herbivores) Comparative Analysis Comparative Analysis Efficacy Data (Pathogens)->Comparative Analysis Efficacy Data (Herbivores)->Comparative Analysis Validation of Role Validation of Role Comparative Analysis->Validation of Role

Caption: General experimental workflow for validating the role of plant defense compounds.

Conclusion and Future Directions

This compound is undeniably a central molecule in plant defense, giving rise to the powerful proanthocyanidins. The available evidence strongly supports the role of PAs in deterring herbivores and inhibiting microbial pathogens. However, the field of chemical ecology would greatly benefit from direct, quantitative comparative studies that assess the efficacy of PAs alongside other major classes of plant defense compounds, such as alkaloids and terpenoids, under standardized experimental conditions. Such research would provide a more holistic understanding of the complex chemical arsenals that plants deploy and could accelerate the development of novel, effective, and sustainable strategies for crop protection and drug discovery.

References

A Comparative Analysis of the Antioxidant Capacity of (+)-Leucocyanidin and Quercetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the antioxidant potentials of (+)-Leucocyanidin and the widely studied flavonoid, quercetin (B1663063), is presented for researchers, scientists, and drug development professionals. This guide synthesizes theoretical comparisons, delves into their respective antioxidant mechanisms, and provides established experimental protocols for antioxidant capacity assessment.

While direct quantitative experimental data comparing this compound and quercetin is limited in publicly available literature, theoretical and mechanistic studies provide valuable insights into their relative antioxidant potential. Both flavonoids are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.[1]

Structural and Theoretical Comparison

From a structural standpoint, the antioxidant capacity of flavonoids is heavily dependent on the number and arrangement of hydroxyl groups.[1] Quantum chemistry studies, which examine the electronic properties of molecules, suggest that both quercetin and leucocyanidin (B1674801) are highly reactive in electrophilic reactions, a key characteristic of their antioxidant activity.[2] This high reactivity is linked to the presence of bioactive hydroxyl groups within their structures.[2]

Comparative Antioxidant Mechanisms

This compound: As a flavan-3,4-diol, this compound is a precursor to proanthocyanidins (B150500) (condensed tannins) and is known for its antioxidant effects.[3][4][5] Its antioxidant activity is primarily attributed to its ability to scavenge free radicals, thereby reducing oxidative stress.[3] Proanthocyanidins derived from leucocyanidin have been shown to modulate signaling pathways such as MAPK and NF-κB, which are involved in inflammatory responses.[3]

Quercetin: Quercetin is a well-researched flavonoid with potent antioxidant activity.[6] Its antioxidant mechanisms are multifaceted and include:

  • Direct Radical Scavenging: Quercetin effectively scavenges a wide range of reactive oxygen species (ROS).[6]

  • Modulation of Signaling Pathways: Quercetin influences several key signaling pathways to enhance the body's antioxidant defense system.[6][7] These include:

    • Nrf2 Pathway: Quercetin can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[8]

    • NF-κB Pathway: It can inhibit the NF-κB signaling pathway, which is involved in inflammation and the production of pro-oxidant enzymes.[6][9]

    • MAPK Pathway: Quercetin has been shown to modulate the MAPK signaling pathway to promote antioxidant activity.[6][9]

    • PI3K/AKT Pathway: It can enhance the PI3K/AKT pathway, which is involved in cell survival and resistance to oxidative stress.[6][9]

Quantitative Data on Antioxidant Capacity

Antioxidant AssayQuercetin IC50 (µM)Reference CompoundReference Compound IC50 (µM)
DPPH Radical Scavenging19.13 - 96.03Ascorbic Acid4.97
ABTS Radical ScavengingNot readily availableAscorbic AcidNot readily available
ORAC4.07 - 12.85 (µmol TE/µmol)TroloxStandard

Note: The IC50 values for quercetin can vary depending on the specific experimental conditions.[10][11]

Experimental Protocols

Below are detailed methodologies for key in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[11]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DPPH solution with varying concentrations of the test compound (e.g., this compound or quercetin) dissolved in a suitable solvent. A blank containing the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.[13]

Protocol:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reagent Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: Add a specific volume of the diluted ABTS•+ solution to varying concentrations of the test compound.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[12]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[13]

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (e.g., AAPH), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4). Trolox is used as a standard.

  • Reaction Mixture: In a black microplate, add the fluorescent probe and the test compound or Trolox standard.

  • Initiation of Reaction: Add the AAPH solution to initiate the radical generation and start the fluorescence measurement.

  • Measurement: Monitor the fluorescence decay over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • ORAC Value: The ORAC value is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[13]

Visualizing Antioxidant Mechanisms and Workflows

G General Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS•+) Mixing Mixing of Reagents and Sample Reagent_Prep->Mixing Sample_Prep Sample Preparation (Test Compound Dilutions) Sample_Prep->Mixing Incubation Incubation (Time & Temp Specific) Mixing->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Calculation Data Calculation (% Inhibition, AUC) Measurement->Calculation IC50 IC50 / TEAC Determination Calculation->IC50

Caption: A generalized workflow for in vitro antioxidant capacity assays.

G Quercetin's Modulation of Antioxidant Signaling Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin Nrf2 Nrf2 Quercetin->Nrf2 Activates NFkB NF-κB Quercetin->NFkB Inhibits MAPK MAPK Quercetin->MAPK Modulates PI3K_AKT PI3K/AKT Quercetin->PI3K_AKT Enhances Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Inflammation ↓ Inflammation NFkB->Inflammation Cell_Survival ↑ Cell Survival & Resistance to Oxidative Stress MAPK->Cell_Survival PI3K_AKT->Cell_Survival

Caption: Quercetin's influence on key antioxidant signaling pathways.

References

A Quantum Chemical Perspective on the Reactivity of Leucocyanidins and Flavonols

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the quantum chemical approaches used to evaluate and contrast the reactivity of leucocyanidins and flavonols, two significant classes of flavonoids.

This guide provides an objective comparison of the reactivity of leucocyanidins and flavonols, leveraging quantum chemical descriptors. The information is supported by computational data from quantum chemistry studies, offering insights into their potential as antioxidants and for other biological activities.

Unveiling Reactivity: A Tale of Two Flavonoids

Leucocyanidins and flavonols are both subclasses of flavonoids, natural compounds renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1][2] While structurally similar, key differences in their chemical makeup lead to distinct reactivities, influencing their biological functions. Understanding these differences at a quantum level is crucial for the targeted design of novel therapeutic agents.

A key structural distinction lies in the C ring of the flavonoid skeleton. Leucocyanidins possess a hydroxyl group at the C4 position, whereas flavonols have a ketone group at the same position.[1] This seemingly minor alteration has a profound impact on their electronic properties and, consequently, their reactivity.

Global and Local Reactivity Descriptors: A Quantitative Comparison

Quantum chemical calculations, particularly Density Functional Theory (TDF), provide a powerful toolkit to probe the electronic structure and reactivity of molecules.[3][4] Global and local reactivity descriptors are key parameters derived from these calculations that help in comparing the chemical behavior of different molecules.

Global Reactivity Descriptors: These parameters provide an overall picture of a molecule's reactivity.

DescriptorLeucocyanidin (B1674801)Flavonol (Quercetin)Interpretation
HOMO Energy (εHOMO) HighHighA higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity in electrophilic reactions. Both leucocyanidin and quercetin (B1663063) show high reactivity in such reactions.[1][5]
LUMO Energy (εLUMO) LowLowA lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity in nucleophilic reactions.
HOMO-LUMO Gap (ΔεL-H) SmallSmallA smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) signifies higher chemical reactivity and lower kinetic stability.[1]
Chemical Hardness (η) LowLowLower hardness corresponds to higher reactivity.
Electrophilicity Index (ω) HighHighA higher electrophilicity index indicates a greater capacity to accept electrons.
Electronegativity (χ) HighHighHigher electronegativity reflects a greater tendency to attract electrons.

Local Reactivity Descriptors: These descriptors pinpoint specific regions within a molecule that are most susceptible to attack.

Fukui functions are instrumental in identifying the local sites for electrophilic and nucleophilic attacks.[6] Studies indicate that for leucocyanidins, the regions most susceptible to electrophilic attack are located on the A ring.[1][2] In contrast, for flavonols, these reactive sites are more prone to be on the B ring.[1] The R5 radical position is susceptible to nucleophilic attacks in both classes of molecules.[1]

Experimental and Computational Protocols

The insights into the reactivity of leucocyanidins and flavonols are derived from sophisticated computational chemistry methods.

Key Experimental Protocol: Quantum Chemical Calculations

Objective: To determine the electronic structure and reactivity descriptors of leucocyanidins and flavonols.

Methodology:

  • Geometry Optimization: The three-dimensional structures of the molecules are optimized to find their most stable conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional, such as CAM-B3LYP, and a basis set like def2TZV.[1][2][5]

  • Frequency Calculations: These calculations are performed to ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Calculation of Quantum Chemical Descriptors:

    • Global Descriptors: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap, chemical hardness, electrophilicity, and electronegativity.[1]

    • Local Descriptors: Fukui functions are calculated to identify the most probable sites for nucleophilic and electrophilic attacks.[6]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic reactions.[4]

    • Electron Localization Function (ELF) and Bond Critical Point (BCP) Analysis: These analyses provide insights into the nature of chemical bonds and non-covalent interactions within the molecules.[1]

Visualizing the Approach and a Relevant Pathway

To better understand the workflow of a quantum chemical comparison and the biological context of flavonoid reactivity, the following diagrams are provided.

logical_workflow cluster_input Input Structures cluster_computation Quantum Chemical Calculations (DFT) cluster_analysis Reactivity Analysis cluster_output Comparative Output leuco Leucocyanidin Structure geom_opt Geometry Optimization leuco->geom_opt flav Flavonol Structure flav->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc descriptor_calc Descriptor Calculation freq_calc->descriptor_calc global_desc Global Descriptors (HOMO, LUMO, Gap) descriptor_calc->global_desc local_desc Local Descriptors (Fukui Functions, MEP) descriptor_calc->local_desc comparison Reactivity Comparison global_desc->comparison local_desc->comparison

Caption: Workflow for comparing flavonoid reactivity using quantum chemistry.

signaling_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage causes Flavonoid Flavonoid (Leucocyanidin/Flavonol) ReducedDamage Reduced Cellular Damage NeutralizedROS Neutralized ROS Flavonoid->NeutralizedROS scavenges NeutralizedROS->ReducedDamage leads to

Caption: Antioxidant activity of flavonoids in mitigating oxidative stress.

Conclusion

Quantum chemical approaches provide invaluable insights into the reactivity of leucocyanidins and flavonols. Global and local reactivity descriptors derived from DFT calculations reveal that both classes of compounds are highly reactive, particularly in electrophilic reactions.[1] However, the specific sites of reactivity differ, with leucocyanidins being more susceptible to electrophilic attack on the A ring and flavonols on the B ring.[1][2] This detailed understanding of their electronic structure and reactivity is paramount for the rational design of new drugs and for elucidating the mechanisms behind their biological activities.

References

A Comparative Guide to Validated HPLC Methods for (+)-Leucocyanidin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of (+)-Leucocyanidin and other proanthocyanidins (B150500), selecting a robust and validated High-Performance Liquid Chromatography (HPLC) method is critical for accurate quantification. Given that this compound is a flavan-3,4-diol and a key precursor to proanthocyanidins, methods validated for the broader class of procyanidins and proanthocyanidins are directly applicable.[1] This guide provides an objective comparison of commonly employed HPLC methodologies, supported by experimental data from various studies.

The analysis of proanthocyanidins is challenging due to their structural complexity, including polymerization and stereoisomerism. The most prevalent HPLC techniques are Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[1] Each method offers distinct advantages depending on the specific analytical goal, such as separating oligomers by size, quantifying specific monomers and dimers, or obtaining a comprehensive profile.[1]

Comparative Analysis of Validated Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that influences the accuracy, sensitivity, and throughput of the analysis. While RP-HPLC with UV detection is a widely accessible and robust technique, more advanced methods like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) offer significantly higher sensitivity and selectivity. The following table summarizes the key validation parameters for a conventional RP-HPLC-UV method compared to a high-sensitivity UHPLC-Q-TOF-MS method.

Validation ParameterMethod 1: RP-HPLC-UVMethod 2: UHPLC-Q-TOF-MS
Analyte(s) This compound & related flavan-3-olsProcyanidins & other flavonoids
Linearity (r²) > 0.999> 0.99
Concentration Range 1 - 100 µg/mL[2]7.7 - 250 µg/mL[1]
Limit of Detection (LOD) ~300-500 ng/mL (for general flavonoids)[2]~2.0-10 ng/mL (for general flavonoids)[2]
Limit of Quantification (LOQ) ~1 µg/mL< 8.1 ng/mL (for anthocyanins)[3]
Accuracy (% Recovery) 96.40% - 104.43% (for flavonoids)[4]93% - 103% (for flavanols)[5]
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)< 15% (Intra- & Inter-day)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below is a representative protocol for the RP-HPLC-UV method for the quantification of this compound.

Protocol: Reversed-Phase HPLC with UV Detection

This method is based on the separation of this compound from other sample components using a C18 reversed-phase HPLC column with gradient elution.[2] Quantification is achieved by monitoring the UV absorbance at 280 nm, a characteristic wavelength for flavan-3-ols.[2]

Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[2]

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Analytical balance, pH meter, vortex mixer, centrifuge, and syringe filters (0.45 µm).[2]

  • This compound analytical standard.

  • HPLC grade acetonitrile, methanol, and ultrapure water.[2]

  • Formic acid or acetic acid.[2]

Sample Preparation (General Procedure for Plant Material):

  • Weigh 1 g of homogenized and dried sample material.[2]

  • Add 10 mL of an extraction solvent (e.g., 70:29.5:0.5 acetone/water/acetic acid).[2]

  • Vortex the mixture for 1 minute and sonicate for 30 minutes.[2]

  • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.[2]

  • Evaporate the organic solvent under reduced pressure at a temperature below 40°C.[2]

  • Reconstitute the dried extract with a known volume of the initial mobile phase.[2]

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[2]

Standard Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound standard in methanol.[2]

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[2]

HPLC Conditions:

ParameterRecommended Conditions
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Quantification:

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[2]

Method Validation Workflow

To ensure reliable and reproducible results, a structured workflow for HPLC method validation is essential. The following diagram illustrates the key steps in the validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Quantitative Validation cluster_2 Method Robustness cluster_3 System Performance A Selectivity & Specificity B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) B->D E Limit of Detection (LOD) B->E G Robustness C->G D->G F Limit of Quantification (LOQ) E->F F->G H System Suitability G->H

Caption: Workflow for HPLC method validation.

Alternative and Complementary Methods

Beyond the conventional RP-HPLC-UV, other chromatographic techniques offer specific advantages for the analysis of this compound and related proanthocyanidins.

  • Normal-Phase HPLC (NP-HPLC): This technique is particularly effective for separating procyanidin (B600670) oligomers based on their degree of polymerization. Coupled with fluorescence detection (FLD), it provides high sensitivity for these compounds.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for the separation of polar compounds like proanthocyanidins.[1]

  • Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-sensitivity, high-resolution method is ideal for the analysis of specific and novel procyanidins in complex matrices.[1] It offers significantly lower limits of detection and quantification compared to UV-based methods.[2]

The choice of the most appropriate method will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. For routine quantification where sensitivity is not the primary concern, RP-HPLC-UV provides a reliable and cost-effective solution. For comprehensive profiling, characterization of novel compounds, or analysis of trace amounts, UHPLC-MS/MS is the superior technique.

References

A Comparative In Vivo Analysis of (+)-Leucocyanidin and Its Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo comparative studies on (+)-Leucocyanidin and its specific glycosides are scarce in publicly available scientific literature. This guide provides a comparative analysis using data from its closely related and extensively studied aglycone, cyanidin, and its glycosides (predominantly cyanidin-3-glucoside, C3G) as surrogates. The findings presented here are intended to serve as a valuable reference for researchers, scientists, and drug development professionals, offering insights into the potential in vivo behavior of this compound and its derivatives.

Executive Summary

This guide offers an objective comparison of the in vivo performance of the flavonoid aglycone, represented by cyanidin, and its glycosidic forms. Available data suggests that while the aglycone may be more readily absorbed, its glycosides exhibit enhanced stability and a prolonged presence in the bloodstream, potentially leading to comparable or even superior biological activity in vivo.[1] This comparison is based on pharmacokinetic parameters, efficacy in terms of antioxidant and anti-inflammatory activities, and the modulation of key signaling pathways elucidated from various preclinical studies.

Data Presentation

Pharmacokinetic Parameters

The bioavailability of cyanidin and its glycosides is generally low.[1][2] However, glycosylation appears to play a crucial role in the absorption, metabolism, and stability of these compounds in vivo. While aglycones like cyanidin can be absorbed in the stomach and small intestine, glycosides are often transported by specific transporters, such as the sodium-dependent glucose transporter, and can be metabolized by gut microflora into various phenolic acids, which also possess biological activity.[3]

Table 1: In Vivo Pharmacokinetic Parameters of Cyanidin and Its Glycosides in Rats

CompoundAnimal ModelDosage (Oral)CmaxTmaxBioavailabilityReference
Cyanidin-3-glucosideWistar Rats0.9 mmol/kgRapidly appeared in plasma--[4]
Cyanidin-3-glucoside & Cyanidin-3-rutinosideWistar RatsMulberry ExtractMax concentration at 15 min15 min-[5]
Cyanidin GlycosidesWistar RatsMulberry Extract--Low, but increased plasma antioxidant capacity[5]

Note: A direct comparison is challenging due to variations in experimental conditions across studies. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Therapeutic Efficacy: Antioxidant and Anti-inflammatory Activity

Both cyanidin and its glycosides exhibit potent antioxidant and anti-inflammatory properties.[2][6] In vivo, these effects are attributed to their ability to scavenge free radicals, enhance the activity of antioxidant enzymes, and modulate inflammatory signaling pathways.

Table 2: Comparative In Vivo Therapeutic Efficacy of Cyanidin and its Glycosides

Therapeutic EffectCompound(s)Animal ModelKey FindingsReference
Antioxidant Activity Cyanidin GlycosidesWistar RatsOral administration of mulberry extract rich in cyanidin glycosides significantly increased plasma antioxidant capacity.[5][5]
Cyanidin-3-glucosideCaco-2 cells (3D model)C3G and C3G liposomes enhanced the activity of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and total antioxidant capacity (T-AOC), while decreasing malondialdehyde (MDA) content.[7][7]
Cyanidin & its metabolitesRatsMetabolites of cyanidin, such as protocatechuic acid, increase the activity of antioxidant enzymes like catalase (CAT) and SOD.[3][3]
Anti-inflammatory Activity Cyanidin & Cyanidin-3-glucosideRat models of peptic ulcerBoth compounds significantly reduce inflammation.[6] C3G has been shown to inhibit TNF-α production by 50% and IL-6 production by 30% in human neutrophils.[6][6]
Cyanidin-3-glucosideMice with DSS-induced colitisOral administration of C3G reduced the expression of pro-inflammatory cytokines, including IL-6, IL-1β, TNF-α, and IFN-γ.[8][8]
Cyanidin & its derivativesGeneral reviewInhibit key signaling pathways like PI3K/Akt, MAPK, and NF-κB, which reduces cancer cell growth and suppresses metastasis.[9][10][9][10]

Experimental Protocols

General Protocol for In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Rats are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water. It is important to use a flavonoid-free diet to avoid interference with the analysis.

  • Administration: The test compound (aglycone or glycoside) is administered orally via gavage. The compound is typically dissolved or suspended in a vehicle like water, saline, or a solution containing a small amount of an organic solvent like ethanol (B145695) or DMSO.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration. Samples are collected into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the compound and its metabolites in plasma is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or UV detection.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC) are calculated from the plasma concentration-time data using appropriate software.

General Protocol for In Vivo Anti-inflammatory Activity Assessment
  • Animal Model: An appropriate animal model for inflammation is chosen, such as lipopolysaccharide (LPS)-induced inflammation in mice or a carrageenan-induced paw edema model in rats.

  • Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug), and treatment groups receiving different doses of the test compound (cyanidin or its glycoside).

  • Administration: The test compounds are administered orally or via another relevant route prior to the induction of inflammation.

  • Induction of Inflammation: Inflammation is induced using an appropriate agent (e.g., intraperitoneal injection of LPS).

  • Sample Collection: At a specified time after the induction of inflammation, blood samples are collected to measure plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. Tissues (e.g., liver, lung) can also be collected for histological analysis and measurement of inflammatory markers and antioxidant enzyme activities (e.g., SOD, CAT).

  • Data Analysis: The levels of inflammatory markers and enzyme activities in the treatment groups are compared to the control groups to assess the anti-inflammatory efficacy of the test compounds.

Mandatory Visualization

Signal_Transduction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory\nStimuli (LPS)->TLR4 MAPK_p MAPK (p38, ERK, JNK) TLR4->MAPK_p Cyanidin/\nC3G Cyanidin/ C3G Cyanidin/\nC3G->MAPK_p inhibits IKK IKK Cyanidin/\nC3G->IKK inhibits MAPK_p->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB\n(p65/p50) NF-κB (p65/p50) NF-κB_active Active NF-κB Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB_active->Pro-inflammatory\nGenes activates transcription cluster_nucleus cluster_nucleus NF-κB->NF-κB_active Inflammatory\nResponse Inflammatory Response Pro-inflammatory\nGenes->Inflammatory\nResponse

Caption: Inhibition of MAPK and NF-κB Signaling Pathways by Cyanidin/C3G.

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis acclimatization Acclimatization (1 week) diet Flavonoid-free Diet acclimatization->diet grouping Grouping (Control, Aglycone, Glycoside) diet->grouping administration Oral Administration (Gavage) grouping->administration blood_sampling Blood Sampling (Time course) administration->blood_sampling tissue_collection Tissue Collection (Post-euthanasia) blood_sampling->tissue_collection plasma_prep Plasma Preparation blood_sampling->plasma_prep elisa ELISA for Cytokines (TNF-α, IL-6) tissue_collection->elisa enzyme_assays Antioxidant Enzyme Assays (SOD, CAT) tissue_collection->enzyme_assays hplc_ms HPLC-MS/MS Analysis plasma_prep->hplc_ms pharmacokinetics Pharmacokinetic Modeling (Cmax, Tmax, AUC) hplc_ms->pharmacokinetics statistical_analysis Statistical Analysis elisa->statistical_analysis enzyme_assays->statistical_analysis pharmacokinetics->statistical_analysis

Caption: General Workflow for a Comparative In Vivo Study.

References

A Comparative Guide to the Synthesis of Cyanidin: Enzymatic Conversion vs. Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyanidin Production Methods

Cyanidin, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the red, purple, and blue hues in many fruits and flowers. Beyond its role as a colorant, cyanidin has garnered significant interest in the scientific community for its potent antioxidant and potential therapeutic properties. The efficient synthesis of this valuable compound is a key consideration for researchers in various fields. This guide provides a comprehensive comparison of the two primary methods for producing cyanidin: enzymatic conversion of (+)-Leucocyanidin and traditional chemical synthesis. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Production Methods

The choice between enzymatic and chemical synthesis of cyanidin hinges on a trade-off between specificity, yield, and environmental impact. While enzymatic methods offer high specificity and milder reaction conditions, chemical synthesis provides an alternative that can be scaled up, albeit often with lower yields and the use of hazardous materials.

Production MethodKey FeaturesAdvantagesDisadvantages
Enzymatic Synthesis Utilizes Leucocyanidin Dioxygenase (LDOX), also known as Anthocyanidin Synthase (ANS), to catalyze the conversion of this compound to cyanidin. Requires co-factors such as 2-oxoglutarate, Fe²⁺, and ascorbate.[1]- High specificity, leading to fewer byproducts.- Environmentally friendly process under mild reaction conditions.- In vitro, cyanidin can be a minor product with the formation of dihydroquercetin and quercetin (B1663063) as major byproducts.[1]- The yield of cyanidin is often not explicitly quantified in the literature.[1]
Chemical Synthesis Involves multi-step chemical reactions to synthesize cyanidin or its derivatives. A common method involves the conversion of (+)-catechin or (-)-epicatechin.- Can be scaled up for large-scale production.- Often results in poor yields (e.g., around 30% from (+)-catechin) and the formation of multiple isomers and byproducts, requiring extensive purification.[2]- The use of hazardous reagents and solvents raises environmental concerns.

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Enzymatic_Conversion Leucocyanidin This compound LDOX LDOX/ANS (Leucocyanidin Dioxygenase) Leucocyanidin->LDOX Cyanidin Cyanidin LDOX->Cyanidin Oxidation Cofactors Co-factors: 2-oxoglutarate, Fe²⁺, Ascorbate Cofactors->LDOX Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Product Analysis Expression Expression of recombinant LDOX/ANS in E. coli Purification Purification of LDOX/ANS Expression->Purification Reaction_Setup Reaction setup with This compound, LDOX/ANS, and co-factors Purification->Reaction_Setup Incubation Incubation at controlled temperature Reaction_Setup->Incubation Termination Reaction termination with acid Incubation->Termination Extraction Extraction of products Termination->Extraction HPLC HPLC analysis for cyanidin quantification Extraction->HPLC

References

A Comparative Guide to the Bioactivities of (+)-Leucocyanidin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Leucocyanidin, a flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in plants.[1][2] Its stereochemistry, particularly at the C3 and C4 positions of the C-ring, gives rise to different stereoisomers, which exhibit distinct biological activities and metabolic fates.[2] This guide provides a comparative analysis of the known bioactivities of the most well-characterized this compound stereoisomers, the 3,4-cis and 3,4-trans forms, with a focus on their differential roles in enzymatic pathways and their potential as bioactive molecules.

While direct comparative studies on the antioxidant, anti-inflammatory, and anticancer activities of isolated this compound stereoisomers are limited, their distinct chemical reactivity and substrate specificity for key biosynthetic enzymes provide a clear basis for their differential bioactivities.[3][4]

Stereochemistry and Enzymatic Specificity

The two primary stereoisomers of this compound of biological relevance are:

  • (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis) : The natural isomer that serves as a substrate for both Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Synthase (ANS).[1][2]

  • (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans) : An isomer that can be synthesized chemically and demonstrates different reactivity with biosynthetic enzymes.[2]

The stereochemical configuration of these isomers is the primary determinant of their metabolic fate and, consequently, their contribution to the biosynthesis of other bioactive flavonoids. The differential substrate specificities of key enzymes are summarized in the table below.

EnzymeSubstrate SpecificityProduct(s)
Leucoanthocyanidin Reductase (LAR) Shows high specificity for the 3,4-cis-leucocyanidin isomer.[1][4][5] The 3,4-trans isomer is not a substrate for this enzyme.(+)-Catechin
Anthocyanidin Synthase (ANS) Utilizes the 3,4-cis-leucocyanidin isomer as its natural substrate.[2] The 3,4-trans isomer can also be a substrate, but it is converted to different products.[3]From 3,4-cis isomer: Cyanidin.[6] From 3,4-trans isomer: Quercetin and traces of cyanidin.[3]
Anthocyanidin Reductase (ANR) Does not directly utilize leucocyanidin (B1674801) isomers. It acts on cyanidin (the product of ANS action on 3,4-cis-leucocyanidin) to produce (-)-epicatechin.[7][8] This represents an indirect pathway influenced by leucocyanidin stereochemistry.(-)-Epicatechin

Comparative Bioactivities

Direct quantitative data comparing the intrinsic antioxidant, anti-inflammatory, and anticancer activities of the different this compound stereoisomers is scarce. However, based on the known activities of their downstream products and related flavonoids, we can infer their potential bioactivities.

Antioxidant Activity

Leucocyanidins, as part of the flavonoid family, are expected to possess antioxidant properties due to their polyphenolic structure.[9] Procyanidolic oligomers extracted from grape seeds, which are derived from leucocyanidins, have demonstrated significant antioxidant and antimutagenic activities.[10] It is plausible that the different stereoisomers possess varying degrees of antioxidant activity due to differences in their molecular geometry and reactivity, but specific comparative data is lacking. A theoretical study based on quantum chemistry suggests that leucocyanidin is among the most reactive flavonoids in electrophilic reactions, which can be related to antioxidant activity.[9]

Anti-inflammatory Activity

The anti-inflammatory potential of leucocyanidin stereoisomers is largely inferred from the activities of their derivatives, the anthocyanins. Anthocyanins are well-documented anti-inflammatory agents that can modulate inflammatory pathways, including the NF-κB and MAPK signaling pathways.[11][12] Given that the 3,4-cis isomer is the precursor to anthocyanins, it is a key contributor to this anti-inflammatory potential.

Anticancer Activity

The anticancer effects of flavonoids, including anthocyanins, have been extensively studied.[13] They have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis.[13] Since the 3,4-cis isomer of this compound is a direct precursor to anthocyanins, its presence and metabolism are critical for the downstream production of these anticancer compounds. The differential metabolism of the cis and trans isomers suggests that the 3,4-cis isomer is more directly linked to the biosynthetic pathways that produce compounds with known anticancer activity.

Experimental Protocols

Synthesis and Separation of this compound Stereoisomers

Protocol 1: Chemical Synthesis and Epimerization

This protocol describes the reduction of (+)-dihydroquercetin to yield a mixture of leucocyanidin stereoisomers, followed by epimerization to enrich the 3,4-cis isomer.

  • Reduction of (+)-Dihydroquercetin:

    • Dissolve (+)-dihydroquercetin in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (B1222165) (NaBH₄) to the solution. This reaction produces primarily the (+)-2,3-trans-3,4-trans-leucocyanidin.[4]

  • Acidic Epimerization:

    • The 3,4-trans isomer can be partially converted to the 3,4-cis isomer under mild acid conditions.[14]

  • Purification:

    • The stereoisomers can be separated and purified using reversed-phase high-performance liquid chromatography (HPLC) with a C18 or phenyl-reverse phase column.[4]

Enzymatic Assays

Protocol 2: Leucoanthocyanidin Reductase (LAR) Assay

This assay determines the activity of LAR in converting 3,4-cis-leucocyanidin to (+)-catechin.[6]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), NADPH, purified 3,4-cis-leucocyanidin, and the LAR enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

  • Analysis: The consumption of NADPH can be monitored spectrophotometrically, or the formation of (+)-catechin can be analyzed by HPLC.

Protocol 3: Anthocyanidin Synthase (ANS) Assay

This assay measures the conversion of 3,4-cis-leucocyanidin to cyanidin.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, purified 3,4-cis-leucocyanidin, and the ANS enzyme.[2]

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C).[2]

  • Extraction and Measurement: Stop the reaction and extract the colored cyanidin product into an organic solvent. The amount of cyanidin can be quantified spectrophotometrically.[2]

Visualizations

cluster_0 Biosynthesis of this compound and its Stereoisomers Dihydroquercetin Dihydroquercetin Leucocyanidin_trans (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans) Dihydroquercetin->Leucocyanidin_trans NaBH4 Reduction Leucocyanidin_cis (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis) Leucocyanidin_trans->Leucocyanidin_cis Acidic Epimerization

Caption: Synthesis and epimerization of this compound stereoisomers.

cluster_1 Experimental Workflow: Synthesis and Separation Start Start: (+)-Dihydroquercetin Reduction Reduction with NaBH4 Start->Reduction Mixture Mixture of Stereoisomers (mainly 3,4-trans) Reduction->Mixture Separation HPLC Purification (C18 column) Mixture->Separation trans_isomer Isolated (+)-3,4-trans-Leucocyanidin Separation->trans_isomer cis_isomer Isolated (+)-3,4-cis-Leucocyanidin Separation->cis_isomer

Caption: Workflow for synthesis and separation of stereoisomers.

cluster_2 Differential Enzymatic Conversion of Stereoisomers Leucocyanidin_cis (+)-3,4-cis-Leucocyanidin LAR Leucoanthocyanidin Reductase (LAR) Leucocyanidin_cis->LAR ANS Anthocyanidin Synthase (ANS) Leucocyanidin_cis->ANS Leucocyanidin_trans (+)-3,4-trans-Leucocyanidin Leucocyanidin_trans->ANS Catechin (+)-Catechin LAR->Catechin Cyanidin Cyanidin ANS->Cyanidin Quercetin Quercetin ANS->Quercetin

References

Validating the Substrate Specificity of Leucoanthocyanidin Reductase for (+)-Leucocyanidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of leucoanthocyanidin reductase (LAR), a key enzyme in the biosynthesis of proanthocyanidins, with a primary focus on its activity with (+)-leucocyanidin. Proanthocyanidins, also known as condensed tannins, are plant polyphenols with a range of biological activities that are of significant interest in nutrition and pharmacology. The stereochemistry of the flavan-3-ol (B1228485) monomers, which are the building blocks of proanthocyanidins, is determined by the enzymatic activity of LAR and anthocyanidin reductase (ANR). LAR specifically catalyzes the NADPH-dependent reduction of 2,3-trans-3,4-cis-leucoanthocyanidins to 2,3-trans-flavan-3-ols, such as (+)-catechin.[1][2]

Comparative Analysis of Substrate Utilization by Leucoanthocyanidin Reductase

Leucoanthocyanidin reductase exhibits a preference for this compound as its substrate. However, the enzyme is also capable of catalyzing the reduction of other leucoanthocyanidins, namely leucopelargonidin (B191709) and leucodelphinidin, albeit at reduced efficiencies.[2][3] This differential activity underscores the enzyme's role in determining the composition of proanthocyanidin (B93508) polymers in various plant species.

SubstrateProductRelative Enzyme ActivityReference
This compound (+)-CatechinPreferred Substrate[3]
Leucopelargonidin AfzelechinSlower than this compound[3]
Leucodelphinidin GallocatechinSlower than this compound[3]

Note: Specific kinetic parameters (Km, Vmax, kcat) for the comparative activity of LAR with these substrates were not available in the reviewed literature.

Experimental Protocols

The validation of LAR substrate specificity typically involves the expression of the recombinant enzyme, followed by in vitro enzyme assays and product analysis using High-Performance Liquid Chromatography (HPLC).

Expression and Purification of Recombinant Leucoanthocyanidin Reductase

Objective: To produce a purified and active form of the LAR enzyme for in vitro assays.

Methodology:

  • Gene Cloning: The full-length cDNA encoding for LAR is cloned from the plant species of interest (e.g., Vitis vinifera, Desmodium uncinatum) into a suitable bacterial expression vector, such as pGEX or pET series vectors.

  • Heterologous Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture.

  • Cell Lysis and Protein Purification: Bacterial cells are harvested and lysed. The recombinant LAR protein is then purified from the cell lysate using affinity chromatography, corresponding to the tag fused to the protein (e.g., GST-tag, His-tag).

  • Protein Verification: The purity and molecular weight of the recombinant LAR are confirmed by SDS-PAGE analysis.

Leucoanthocyanidin Reductase Enzyme Assay

Objective: To determine the enzymatic activity of LAR with different leucoanthocyanidin substrates.

Methodology:

  • Substrate Preparation: The leucoanthocyanidin substrates (this compound, leucopelargonidin, and leucodelphinidin) are synthesized or enzymatically generated from their corresponding dihydroflavonols using dihydroflavonol 4-reductase (DFR).

  • Reaction Mixture: A typical assay mixture contains the following components in a buffered solution (e.g., Tris-HCl, pH 7.5):

    • Purified recombinant LAR enzyme

    • Leucoanthocyanidin substrate

    • NADPH as a cofactor[1]

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of an organic solvent (e.g., ethyl acetate) to extract the products.

  • Product Analysis: The reaction products are analyzed by reverse-phase HPLC. The identity of the flavan-3-ol products is confirmed by comparing their retention times and UV spectra with authentic standards. Chiral HPLC can be used to verify the stereochemistry of the products.

Visualizing the Proanthocyanidin Biosynthesis Pathway and Experimental Workflow

To better understand the role of LAR in the broader context of flavonoid biosynthesis and the experimental steps involved in its characterization, the following diagrams are provided.

Proanthocyanidin_Biosynthesis Dihydroflavonols Dihydroflavonols (e.g., Dihydroquercetin) Leucoanthocyanidins (+)-Leucoanthocyanidins (e.g., this compound) Dihydroflavonols->Leucoanthocyanidins DFR Flavan_3_ols 2,3-trans-Flavan-3-ols (e.g., (+)-Catechin) Leucoanthocyanidins->Flavan_3_ols LAR (+ NADPH) Anthocyanidins Anthocyanidins (e.g., Cyanidin) Leucoanthocyanidins->Anthocyanidins ANS/LDOX Proanthocyanidins Proanthocyanidins (Condensed Tannins) Flavan_3_ols->Proanthocyanidins Epicatechins 2,3-cis-Flavan-3-ols (e.g., (-)-Epicatechin) Anthocyanidins->Epicatechins ANR (+ NADPH) Epicatechins->Proanthocyanidins

Caption: Proanthocyanidin biosynthesis pathway highlighting the role of LAR.

LAR_Assay_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis clone Clone LAR Gene into Expression Vector express Express Recombinant LAR in E. coli clone->express purify Purify LAR via Affinity Chromatography express->purify mix Prepare Reaction Mixture (Buffer, NADPH, LAR) purify->mix substrate Prepare Leucoanthocyanidin Substrates react Incubate with Substrate substrate->react mix->react terminate Terminate Reaction & Extract Products react->terminate hplc Analyze Products by HPLC terminate->hplc compare Compare with Standards hplc->compare

Caption: Experimental workflow for validating LAR substrate specificity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

For researchers, scientists, and drug development professionals, the precise quantification of specific flavonoids is critical for accurate experimental outcomes. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity for detecting and quantifying these molecules. However, a significant challenge in the use of antibody-based assays for flavonoids is the potential for cross-reactivity, where an antibody raised against a specific flavonoid may also bind to other structurally similar compounds.[1] This guide provides a comparative analysis of the cross-reactivity of antibodies with (+)-Leucocyanidin, a key intermediate in proanthocyanidin (B93508) biosynthesis, and other related flavonoids. Understanding the potential for such cross-reactivity is essential for the accurate interpretation of immunoassay data.

Comparative Analysis of Antibody Cross-Reactivity

Due to the limited availability of specific quantitative data on the cross-reactivity of an antibody raised against this compound, the following table presents hypothetical yet representative data based on the principle of structural similarity. The data illustrates the expected cross-reactivity of a polyclonal antibody raised against this compound with other flavonoids in a competitive ELISA format. The percent cross-reactivity is determined by comparing the concentration of the competing flavonoid required to displace 50% of the bound this compound-conjugate with the concentration of this compound itself.

FlavonoidClassStructure% Cross-Reactivity (Hypothetical)
This compound Flavan-3,4-diol C15H14O7100%
(+)-CatechinFlavan-3-olC15H14O675%
(-)-EpicatechinFlavan-3-olC15H14O668%
QuercetinFlavonolC15H10O725%
KaempferolFlavonolC15H10O615%
LuteolinFlavoneC15H10O610%
GenisteinIsoflavoneC15H10O5<5%

Note: This data is illustrative and serves to demonstrate the concept of flavonoid cross-reactivity. Actual cross-reactivity values will vary depending on the specific antibody, the assay conditions, and the conjugation method used.

Experimental Protocols

To assess the cross-reactivity of an antibody against various flavonoids, a competitive ELISA is the standard method employed.[1] This assay quantifies the ability of other flavonoids to compete with the target analyte (this compound) for binding to a limited number of antibody binding sites.

Competitive ELISA Protocol for Assessing Flavonoid Cross-Reactivity

1. Coating of the Microtiter Plate:

  • A 96-well microtiter plate is coated with a conjugate of the target flavonoid, in this case, this compound-BSA (Bovine Serum Albumin).[1]

  • The conjugate solution (e.g., 1-10 µg/mL in a suitable coating buffer like PBS) is added to each well (100 µL/well).[2][3]

  • The plate is incubated overnight at 4°C to allow for the adsorption of the conjugate to the well surface.[1][3]

2. Washing:

  • The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.[3]

3. Blocking:

  • To prevent non-specific binding of the antibody to the plate, a blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) is added to each well (200 µL/well).[2][3]

  • The plate is incubated for 1-2 hours at room temperature or 37°C.[3]

4. Competition Reaction:

  • Standard solutions of this compound and the test flavonoids are prepared at various concentrations.

  • In separate tubes, the primary antibody specific to this compound is pre-incubated with either the standard this compound solutions or the test flavonoid solutions for a set period (e.g., 1 hour at 37°C).[3]

  • 100 µL of these antibody-flavonoid mixtures are then added to the coated and blocked wells of the microtiter plate.

  • The plate is incubated for 90 minutes at 37°C to allow for the binding of the free antibody to the coated this compound-BSA.[3]

5. Addition of Secondary Antibody:

  • The plate is washed again as in step 2.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to each well (100 µL/well).

  • The plate is incubated for 1 hour at 37°C.[3]

6. Substrate Addition and Signal Detection:

  • The plate is washed again to remove any unbound secondary antibody.

  • A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well (100 µL/well).[3] The enzyme on the bound secondary antibody will convert the substrate into a colored product.

  • The reaction is allowed to proceed for a specific time and is then stopped by the addition of a stop solution (e.g., 2N H₂SO₄).[4]

7. Data Analysis:

  • The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).

  • A standard curve is generated by plotting the absorbance versus the concentration of the this compound standards.

  • The concentration of each test flavonoid that causes a 50% reduction in the maximum signal (IC50) is determined from its respective dose-response curve.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Flavonoid) x 100

Visualization of a Key Signaling Pathway Modulated by Flavonoids

Flavonoids, including this compound and its derivatives, are known to exert various biological effects, including anti-inflammatory and antioxidant activities.[5] A key signaling pathway often modulated by flavonoids is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.[4][6][7]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation Flavonoids This compound & Related Flavonoids Flavonoids->IKK inhibit DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Conclusion

The potential for cross-reactivity of antibodies with structurally related flavonoids is a critical consideration in the design and interpretation of immunoassays. While specific antibodies can be developed, it is imperative for researchers to validate their assays by testing for cross-reactivity with a panel of relevant, structurally similar compounds that may be present in the samples of interest. The use of highly specific monoclonal antibodies or alternative analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, can provide more accurate quantification of individual flavonoids in complex mixtures. By understanding the principles of cross-reactivity and employing rigorous validation methods, researchers can ensure the accuracy and reliability of their findings in the study of this compound and other bioactive flavonoids.

References

A Comparative Guide to DPPH and ABTS Antioxidant Assays for (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the antioxidant potential of flavonoids like (+)-Leucocyanidin, selecting the appropriate in vitro assay is a critical first step. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods for this purpose. Both are spectrophotometric techniques based on single electron transfer (SET) mechanisms, yet their distinct chemical principles and experimental conditions can yield different insights into a compound's antioxidant capacity.[1] This guide provides an objective comparison of the DPPH and ABTS assays, complete with experimental protocols and supporting data for structurally related flavonoids, to assist researchers in making an informed choice for their studies on this compound.

Core Principles and Key Differences

The antioxidant activity of flavonoids such as this compound is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2] Both the DPPH and ABTS assays quantify this radical scavenging ability, but through different radical species and reaction environments.

  • DPPH Assay: This method utilizes the stable DPPH radical, which has a deep violet color. When an antioxidant reduces the DPPH radical, the solution turns yellow, and the decrease in absorbance is measured, typically at 517 nm.[3][4]

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant neutralizes this radical, causing the solution to lose its color. The change in absorbance is monitored at a longer wavelength, usually 734 nm.[1][5]

A key distinction lies in the reaction media. The DPPH assay is typically conducted in an organic solvent like methanol (B129727) or ethanol (B145695), making it suitable for lipophilic antioxidants.[3][6] In contrast, the ABTS assay can be performed in both aqueous and organic media, allowing for the assessment of both hydrophilic and lipophilic compounds.[5][6] Furthermore, the longer wavelength used in the ABTS assay reduces the likelihood of interference from colored compounds in the sample.[1]

Comparative Data for Flavonoids
FlavonoidDPPH IC50 (µM)ABTS TEAC (mM Trolox equivalents/mM)
This compound Data not availableData not available
Quercetin (B1663063) 4.36 ± 0.10Data not available
(+)-Catechin 5.06 ± 0.08Data not available

Researchers are encouraged to populate this table with their own experimental findings for this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[2][3]

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark at 4°C.[2]

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Working Solutions: Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Standard: Prepare a similar series of dilutions for a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test flavonoid solution at various concentrations.[7]

    • Add 180 µL of the 0.1 mM DPPH solution to each well.[7]

    • For the blank, add 200 µL of methanol.

    • For the control, add 20 µL of methanol and 180 µL of the DPPH solution.

    • Gently shake the plate and incubate it in the dark at room temperature for 30 minutes.[2][7]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[7] Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[2][5]

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[2]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Solution: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution.[5][7]

    • Working ABTS•+ Solution: Before the assay, dilute the ABTS•+ radical solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • This compound and Standard Solutions: Prepare serial dilutions of this compound and a standard (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test flavonoid solution or standard to each well.

    • Add 180 µL of the working ABTS•+ solution.

    • Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).[1]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

    • The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.

DPPH_Assay_Reaction cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Reduction Antioxidant This compound (AH) Antioxidant_radical Oxidized Leucocyanidin (A•) Antioxidant->Antioxidant_radical Oxidation

Caption: Chemical reaction of the DPPH assay.

ABTS_Assay_Reaction cluster_reactants Reactants cluster_products Products ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS Reduction Antioxidant This compound (AH) Antioxidant_radical Oxidized Leucocyanidin (A•) Antioxidant->Antioxidant_radical Oxidation

Caption: Chemical reaction of the ABTS assay.

Assay_Selection_Workflow start Start: Assess Antioxidant Properties of this compound compound_properties Consider Compound Properties (Hydrophilic vs. Lipophilic) start->compound_properties assay_choice Select Primary Assay compound_properties->assay_choice dpph DPPH Assay (Good for lipophilic compounds) assay_choice->dpph Lipophilic abts ABTS Assay (Good for both hydrophilic and lipophilic compounds) assay_choice->abts Hydrophilic or Mixed perform_assay Perform Assay and Collect Data dpph->perform_assay abts->perform_assay comprehensive_profile Need a More Comprehensive Profile? perform_assay->comprehensive_profile use_both Use Both Assays in Parallel comprehensive_profile->use_both Yes end End: Comparative Analysis comprehensive_profile->end No use_both->end

Caption: Workflow for selecting an antioxidant assay.

Conclusion

Neither the DPPH nor the ABTS assay is universally superior for determining the antioxidant capacity of this compound. The choice of assay should be guided by the specific research objectives and the properties of the compound and sample matrix. For a comprehensive understanding of the antioxidant profile of this compound, it is often advisable to use both assays in conjunction with other methods that evaluate different aspects of antioxidant activity.[1] This approach will provide a more complete and reliable assessment of its potential as a therapeutic agent.

References

A Comparative Analysis of Proanthocyanidin Profiles Derived from Leucocyanidin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proanthocyanidin (B93508) (PA) profiles originating from different leucocyanidin (B1674801) isomers. Understanding these profiles is crucial for researchers in plant biology, natural product chemistry, and drug development due to the significant impact of PA structure on their biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties.[1] This document outlines the biosynthetic pathways, presents comparative data on the resulting proanthocyanidin compositions, and provides detailed experimental protocols for their analysis.

Introduction to Proanthocyanidin Biosynthesis from Leucocyanidin Isomers

Proanthocyanidins (B150500), also known as condensed tannins, are polymers of flavan-3-ol (B1228485) units.[2][3] The stereochemistry of these monomeric units, primarily (+)-catechin and (-)-epicatechin (B1671481), dictates the final structure and bioactivity of the resulting polymer. The biosynthesis of these crucial building blocks originates from leucocyanidin, a flavan-3,4-diol that exists as different stereoisomers.[1] The metabolic fate of leucocyanidin is determined by the action of two key enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR), which act on different isomers and lead to distinct proanthocyanidin profiles.[1][2]

Enzymatic Conversion of Leucocyanidin Isomers and Resulting Proanthocyanidin Profiles

The two primary enzymatic pathways originating from leucocyanidin isomers yield the two principal flavan-3-ol stereoisomers that serve as the building blocks for proanthocyanidins.

  • The LAR Pathway: Leucoanthocyanidin Reductase (LAR) directly converts 2,3-trans-leucocyanidin into the 2,3-trans-flavan-3-ol, (+)-catechin.[1][2] This reaction is a critical step in the formation of PAs in many plant species.[1]

  • The ANR Pathway: The formation of the 2,3-cis-flavan-3-ol, (-)-epicatechin, is a two-step process. First, leucocyanidin is oxidized by Anthocyanidin Synthase (ANS) to form cyanidin. Subsequently, Anthocyanidin Reductase (ANR) reduces cyanidin to (-)-epicatechin.[1]

The differential expression and activity of LAR and ANR in various plant tissues, along with the availability of specific leucocyanidin isomers, determine the composition of the resulting proanthocyanidin polymers.

Comparative Proanthocyanidin Profiles

The following table summarizes the expected proanthocyanidin profiles based on the enzymatic activity on different leucocyanidin isomers. This data is a composite representation based on the known substrate specificities of the key biosynthetic enzymes.

Leucocyanidin IsomerKey Enzyme(s)Primary Flavan-3-ol MonomerResulting Proanthocyanidin TypeExpected Polymer Composition
2,3-trans-LeucocyanidinLAR(+)-CatechinProcyanidinsHomopolymers of (+)-catechin and heteropolymers with other flavan-3-ols
2,3-cis-LeucocyanidinANS, ANR(-)-EpicatechinProcyanidinsHomopolymers of (-)-epicatechin and heteropolymers with other flavan-3-ols

Visualizing the Biosynthetic Pathways and Experimental Workflows

Proanthocyanidin Biosynthesis Pathway

The following diagram illustrates the central role of leucocyanidin isomers in the biosynthesis of different proanthocyanidin precursors.

Proanthocyanidin_Biosynthesis Dihydroflavonols Dihydroflavonols (e.g., Dihydroquercetin) Leucocyanidin Leucocyanidin (2,3-trans-flavan-3,4-diol) Dihydroflavonols->Leucocyanidin DFR Catechin (+)-Catechin (2,3-trans-flavan-3-ol) Leucocyanidin->Catechin LAR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Proanthocyanidins_Catechin Proanthocyanidins (predominantly (+)-catechin units) Catechin->Proanthocyanidins_Catechin Polymerization Epicatechin (-)-Epicatechin (2,3-cis-flavan-3-ol) Cyanidin->Epicatechin ANR Proanthocyanidins_Epicatechin Proanthocyanidins (predominantly (-)-epicatechin units) Epicatechin->Proanthocyanidins_Epicatechin Polymerization

Biosynthetic pathways from leucocyanidin to proanthocyanidins.
Experimental Workflow for Proanthocyanidin Profile Analysis

This diagram outlines a typical experimental workflow for the extraction, separation, and analysis of proanthocyanidins from a plant matrix.

Experimental_Workflow Start Plant Material Extraction Extraction (e.g., Acetone (B3395972)/Water) Start->Extraction Purification Purification/Fractionation (e.g., Sephadex LH-20) Extraction->Purification Analysis Analysis (HPLC-MS/MS) Purification->Analysis Data Data Analysis and Profile Comparison Analysis->Data

Workflow for proanthocyanidin analysis.

Experimental Protocols

Extraction of Proanthocyanidins from Plant Material

This protocol describes a general procedure for the extraction of proanthocyanidins from plant tissues, such as grape seeds.

Materials:

  • Dried plant material (e.g., grape seeds)

  • Grinder or mill

  • Extraction solvent: 70% aqueous acetone (v/v)[4]

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Grind the dried plant material to a fine powder.

  • For high-fat materials like seeds, pre-extract with hexane (B92381) to remove lipids and air-dry the defatted sample.[4]

  • Weigh a known amount of the powdered material and add the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).[4]

  • Agitate the mixture for 12 hours at room temperature.

  • Centrifuge the mixture to pellet the solid residue.

  • Collect the supernatant. Repeat the extraction on the pellet at least twice to ensure complete extraction.[4]

  • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Freeze the resulting aqueous concentrate and lyophilize to obtain a dry powder of the crude proanthocyanidin extract.

  • Store the dried extract at -20°C in a desiccated environment.

In Vitro Enzyme Assays

4.2.1. Leucoanthocyanidin Reductase (LAR) Enzyme Assay [1]

Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to catechin.

Methodology:

  • Substrate Preparation: Use 3,4-cis-leucocyanidin as the substrate.

  • Reaction Mixture: Prepare a final volume of 200 µL containing 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein (e.g., 1 mg).

  • Incubation: Incubate the reaction at the optimal temperature for the specific LAR enzyme (e.g., 30°C) for a set time (e.g., 20 minutes).

  • Analysis: Stop the reaction and analyze the products by HPLC to quantify the formation of (+)-catechin.

4.2.2. Anthocyanidin Reductase (ANR) Enzyme Assay [1]

Objective: To determine the enzymatic activity of ANR in converting cyanidin to epicatechin.

Methodology:

  • Substrate Preparation: Use cyanidin chloride as the substrate.

  • Reaction Mixture: Prepare a 200 µL reaction mixture containing 100 mM Tris-HCl (pH 6.0), 1 mM NADPH, 0.1 mM cyanidin, and a specified amount of purified recombinant ANR protein (e.g., 1 mg).

  • Incubation: Incubate the reaction at the optimal temperature for the specific ANR enzyme (e.g., 30°C or 45°C) for a set time (e.g., 20 minutes).

  • Analysis: Terminate the reaction and analyze the products by HPLC to quantify the formation of (-)-epicatechin.

HPLC-MS/MS Analysis of Proanthocyanidin Profiles

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of proanthocyanidin oligomers.

Instrumentation and Conditions (Example):

  • HPLC System: A UHPLC system coupled to a Q-TOF mass spectrometer.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is effective for separating PAs based on their degree of polymerization.[5]

  • Mobile Phase: A binary gradient system, for example:

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient Elution: A gradient program that starts with a high percentage of Mobile Phase A and gradually increases the proportion of Mobile Phase B to elute the higher oligomers.

  • Detection: Mass spectrometry in negative ion mode is commonly used.

  • Quantification: Use external standards of known procyanidins (e.g., procyanidin (B600670) B1, B2, C1) to create calibration curves for quantification.

Conclusion

The proanthocyanidin profiles derived from different leucocyanidin isomers are fundamentally determined by the enzymatic activities of LAR and ANR. The prevalence of 2,3-trans or 2,3-cis flavan-3-ol units in the final polymer has a profound impact on the three-dimensional structure and, consequently, the biological activity of the proanthocyanidins. A thorough understanding of these biosynthetic pathways and the application of robust analytical techniques are essential for the targeted investigation and utilization of these bioactive compounds in pharmaceutical and nutraceutical applications.

References

Safety Operating Guide

Proper Disposal of (+)-Leucocyanidin: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (+)-Leucocyanidin. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. While pure this compound is not classified as a hazardous substance, its disposal method is contingent on its form and purity.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, chemical-resistant gloves, and a laboratory coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area to minimize the potential for inhalation of dust or aerosols.[1][2]

  • Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible in the work area.

  • First Aid: In the event of:

    • Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek medical attention.[2][3]

    • Skin Contact: Wash the affected area thoroughly with water. Remove any contaminated clothing.[2][3]

    • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical assistance.[2]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[2]

Disposal Decision Workflow

The appropriate disposal route for this compound waste depends on whether it is in a pure, solid form or if it is in a solution or mixture.

G start Start: this compound Waste assessment Initial Assessment: Is the waste pure, uncontaminated This compound solid? start->assessment non_hazardous Dispose as Non-Hazardous Waste assessment->non_hazardous  Yes   evaluate_mixture Evaluate Hazards of the Entire Mixture/Solution assessment->evaluate_mixture  No   (Solution/Mixture) final_action Final Disposal non_hazardous->final_action sds Consult Safety Data Sheet (SDS) of ALL components evaluate_mixture->sds regulations Follow Institutional and Local Regulations for Hazardous Waste sds->regulations regulations->final_action

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Procedures

If the this compound waste is in its pure, solid form and has not been contaminated with other chemicals, it can be disposed of as non-hazardous waste.[1]

  • Step 1: Ensure the this compound is clearly labeled.

  • Step 2: Place the solid waste in a sealed, compatible container.

  • Step 3: Dispose of the container in the designated non-hazardous solid waste stream, following your institution's specific guidelines.

When this compound is in a solution or is part of a mixture, the entire waste product must be evaluated for its hazardous properties. The disposal procedure will be dictated by the most hazardous component of the mixture.

  • Step 1: Hazard Identification:

    • Identify all chemical components in the waste mixture.

    • Consult the Safety Data Sheet (SDS) for each component to determine its specific hazards (e.g., flammability, corrosivity, toxicity, reactivity).

  • Step 2: Waste Segregation:

    • Collect the waste in a separate, compatible, and clearly labeled container. Do not mix with other waste streams.

    • Common categories for segregation include halogenated organic solvents, non-halogenated organic solvents, acidic waste, and basic waste.

  • Step 3: Container Management:

    • Use a container that is appropriate for the chemical nature of the waste. For instance, do not use metal containers for corrosive waste.

    • Keep the waste container tightly sealed at all times, except when adding waste.

  • Step 4: Disposal as Hazardous Waste:

    • Arrange for the disposal of the waste through your institution's hazardous waste management program.

    • Complete all necessary waste pickup forms, accurately listing all chemical constituents and their approximate percentages.

Summary of this compound Properties and Disposal Information

PropertyInformationCitation
Chemical Name This compound[2]
CAS Number 480-17-1[2]
Molecular Formula C15H14O7[2]
Appearance Colorless compound[1][4]
Hazard Classification Not classified as a hazardous substance in its pure form.[1][2]
Pure Substance Disposal Non-hazardous waste.[1]
Mixture/Solution Disposal Treat as hazardous waste based on the properties of all components. Follow institutional and local regulations.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[2]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that utilize this compound. When developing experimental protocols, researchers should incorporate these disposal procedures into their safety and waste management plans from the outset. This proactive approach ensures that waste is handled safely and in compliance with all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (+)-Leucocyanidin. The following procedures ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Assessment

This compound is a colorless leucoanthocyanidin, a type of flavonoid.[1][2] According to available safety data sheets, pure, uncontaminated this compound is not classified as a hazardous substance or mixture.[1][3] However, it is crucial to handle it with care, following standard laboratory practices, as it may cause irritation upon inhalation or contact with skin and eyes.[4] In case of fire, it may decompose and emit toxic fumes, including carbon oxides and hydrogen chloride gas.[5]

Key Safety Information Summary

ParameterGuidelineSource(s)
Hazard Classification Not classified as a hazardous substance or mixture.[1][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]
Hazardous Decomposition Under fire conditions, may emit toxic fumes (e.g., carbon oxides).[3][5]
Storage Keep in a dry, cool, and well-ventilated place in a tightly closed container. Protect from air and light.[6]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound.[1]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTightly fitting, compliant with EN 166 or OSHA 29 CFR 1910.133.[6][7]Protects eyes from potential splashes of solutions or dust particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid latex gloves.[8]Prevents skin contact with the compound.
Body Protection Laboratory CoatStandard, closed-front lab coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Not typically requiredUse in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][3]Minimizes the risk of inhaling dust or aerosols.
Footwear Sturdy, closed-toe shoes-Protects feet from spills and falling objects.[9]

Operational Plan: Step-by-Step Handling Protocol

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[6]

  • Ensure the container is tightly sealed.

3.2. Preparation and Use

  • Conduct all handling of this compound powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[1]

  • Don the appropriate PPE as outlined in the table above.

  • Use dedicated spatulas and weighing boats for transferring the powder.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3.3. Spill Cleanup

  • For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[5]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[10]

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose of all cleanup materials as hazardous waste.[11]

Disposal Plan

The disposal route for this compound depends on its form and whether it is contaminated with other hazardous chemicals.[1]

  • Pure, Uncontaminated this compound: Pure, uncontaminated solid this compound is not classified as hazardous and can typically be disposed of as non-hazardous waste.[1] However, always consult and follow your institution's and local regulations.

  • Solutions and Mixtures: If this compound is in a solution or mixed with other chemicals, the entire mixture must be evaluated for hazards.[1] The disposal method will be determined by the most hazardous component of the mixture. Consult the Safety Data Sheet for all components to determine the appropriate disposal route.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing boats, and spill cleanup debris, should be disposed of as chemical waste in accordance with institutional and local regulations.

  • Empty Containers: The first rinse of an empty container that held this compound should be collected and disposed of as hazardous waste.[12] After thorough rinsing, the container can be disposed of according to your institution's guidelines.

Visual Workflow Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Transfer Compound C->D E Prepare Solution (if applicable) D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove and Clean/Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

G Start This compound Waste IsPure Is the waste pure This compound solid? Start->IsPure NonHazardous Dispose as Non-Hazardous Waste (Follow local regulations) IsPure->NonHazardous Yes EvaluateMixture Evaluate Hazards of Entire Mixture/Solution IsPure->EvaluateMixture No (Solution/Mixture) ConsultSDS Consult SDS of all components EvaluateMixture->ConsultSDS Hazardous Dispose as Hazardous Chemical Waste (Follow institutional & local regulations) ConsultSDS->Hazardous

Caption: Decision Workflow for this compound Waste Disposal.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Leucocyanidin
Reactant of Route 2
(+)-Leucocyanidin

体外研究产品的免责声明和信息

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